4-Aminobenzene-1,3-disulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzene-1,3-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO6S2/c7-5-2-1-4(14(8,9)10)3-6(5)15(11,12)13/h1-3H,7H2,(H,8,9,10)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUUNYPYNWXUBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059675 | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137-51-9 | |
| Record name | Aniline-2,4-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1,3-benzenedisulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenedisulfonic acid, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINO-1,3-BENZENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBE9XQ0O96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminobenzene-1,3-disulfonic acid (CAS RN: 137-51-9) is a highly functionalized aromatic compound of significant interest in various chemical and pharmaceutical sectors. Characterized by an aniline core substituted with two sulfonic acid groups, its unique electronic and solubility properties make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and analytical methodologies. It further explores its applications, particularly as a key intermediate in the synthesis of azo dyes and as a reagent in the development of P2 receptor antagonists, while also addressing critical safety and handling protocols.
Molecular Structure and Physicochemical Properties
This compound possesses a distinct molecular architecture comprising an amino group (-NH2) at the 4-position and two sulfonic acid (-SO3H) groups at the 1- and 3-positions of the benzene ring.[1] This substitution pattern governs its chemical reactivity and physical characteristics. The electron-donating amino group and the strongly electron-withdrawing sulfonic acid groups create a unique electronic environment within the aromatic ring, influencing its role in electrophilic and nucleophilic substitution reactions.
Structural Details
The molecule's structure results in a high degree of polarity, primarily due to the presence of the two sulfonic acid groups and the amino group. This makes it a highly functionalized aromatic system.[1]
Physicochemical Data
The compound is typically a white to grey crystalline solid.[2] Its high polarity renders it slightly soluble in water and some organic solvents like DMSO and methanol, while it is generally insoluble in non-polar solvents such as ethanol and ether.[2][3][4] Key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [3][5][6] |
| Molecular Weight | 253.25 g/mol | [3][5] |
| CAS Number | 137-51-9 | [3][5][7] |
| Appearance | White to Grey Crystalline Solid | |
| Melting Point | >259 °C (decomposes) | [2][5][8] |
| Boiling Point | 497.45 °C (Predicted) | [2][3][5] |
| Density | 1.844 g/cm³ (Predicted) | [3][5][8] |
| Water Solubility | 4.3 g/L at 21 °C | [2][3][8] |
| pKa | -0.93 ± 0.48 (Predicted) | [2][3] |
| LogP | -0.959 at 21 °C | [2] |
Spectroscopic Profile
-
¹H NMR: In a solvent like D₂O, the aromatic protons would appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons on the benzene ring will show distinct splitting patterns due to their positions relative to the three substituents. For the monosodium salt of the related sulfanilic acid, proton signals are observed around 6.85 ppm and 7.60 ppm.[9]
-
¹³C NMR: The aromatic carbons would exhibit signals between 110 and 150 ppm. The carbons directly attached to the sulfonyl and amino groups would be significantly shifted due to strong substituent effects.
-
IR Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), S=O stretching from the sulfonic acid groups (strong bands around 1030-1060 cm⁻¹ and 1170-1210 cm⁻¹), and C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹).
Synthesis and Manufacturing
The industrial preparation of aminobenzenesulfonic acids, including the di-substituted variant, typically involves the sulfonation of an aniline precursor.
General Synthetic Pathway
The synthesis is generally achieved by treating aniline or a related precursor with a strong sulfonating agent, such as fuming sulfuric acid (oleum).[2] The reaction conditions, including temperature and reaction time, are critical for controlling the degree and position of sulfonation to achieve the desired 1,3-disubstituted product with high selectivity.
A general process involves dissolving the amino compound in concentrated sulfuric acid, followed by the addition of oleum.[10] The reaction is often exothermic and requires careful temperature control to prevent unwanted side reactions and ensure safety.[10] The final product is typically isolated by precipitation and filtration.
Causality in Synthesis
The choice of oleum (sulfuric acid containing excess SO₃) as the sulfonating agent is deliberate. The high concentration of electrophilic SO₃ is necessary to overcome the deactivating effect of the first sulfonic acid group and introduce a second one onto the aromatic ring. Temperature control is paramount; excessively high temperatures can lead to oxidation and decomposition of the aniline substrate, reducing yield and purity.
Applications in Research and Industry
The bifunctional nature of this compound makes it a valuable intermediate in several fields.
Dyestuff Intermediate
Its primary application is as a precursor in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored substances. The sulfonic acid groups confer water solubility to the final dye molecules, a crucial property for their application in textile dyeing. It is a known raw material for products like Direct Brown 79.[2]
Pharmaceutical and Drug Development
In the pharmaceutical industry, this compound serves as a reagent for synthesizing more complex molecules. It is used in the preparation of arylazopyridoxal phosphate and phosphonate derivatives.[2][3] These derivatives have been investigated as P2 receptor antagonists, which are important targets for developing drugs to treat conditions related to inflammation and pain.[3]
Analytical Methodologies
Accurate identification and quantification are essential for quality control and research applications. High-performance liquid chromatography (HPLC) is a common and effective method.
HPLC Protocol for Analysis
The following is a representative step-by-step protocol for the analysis of sulfonated aromatic amines.
Objective: To determine the purity and concentration of this compound in a sample.
Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Sample dissolved in Mobile Phase A or water
-
Reference standard of this compound
Procedure:
-
System Preparation: Equilibrate the HPLC system and C18 column with the initial mobile phase composition (e.g., 95% A: 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the mobile phase to an approximate concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~254 nm (or optimal wavelength determined by UV scan)
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Data Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the sample and identify the peak corresponding to this compound by comparing its retention time with the standard.
-
Quantify the analyte in the sample using the calibration curve.
-
Safety, Handling, and Toxicology
This compound is classified as a hazardous substance and requires careful handling.
Hazard Identification:
-
Signal Word: Danger[11]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[11]
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation mark).
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12][13] Handle in a well-ventilated area or under a chemical fume hood.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][12] The material is hygroscopic.[2][3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[12][13] If irritation or burns occur, seek medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[12]
Conclusion
This compound is a foundational chemical with significant industrial utility, particularly in the synthesis of soluble azo dyes. Its well-defined molecular structure, characterized by opposing electronic influences of its functional groups, provides a platform for diverse chemical transformations. For researchers and developers, a thorough understanding of its properties, synthetic routes, and analytical procedures is critical for its effective and safe utilization. Its role as a reagent in the synthesis of potential therapeutic agents underscores its continuing relevance in medicinal chemistry and drug discovery.
References
- 1. This compound (137-51-9) for sale [vulcanchem.com]
- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [amp.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. chembk.com [chembk.com]
- 9. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR [m.chemicalbook.com]
- 10. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 11. This compound | 137-51-9 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
An In-Depth Technical Guide to 4-Amino-1,3-benzenedisulfonic Acid (CAS 137-51-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Positioning 4-Amino-1,3-benzenedisulfonic Acid in Modern Chemistry
4-Amino-1,3-benzenedisulfonic acid, registered under CAS number 137-51-9, is a difunctional aromatic organic compound. Characterized by an aniline core substituted with two sulfonic acid groups, this molecule serves not as a terminal therapeutic agent but as a crucial and versatile intermediate in multi-step synthetic pathways. Its significance in the chemical industry lies in its utility as a foundational building block, particularly in the production of dyes and as a reagent in the synthesis of pharmaceutically relevant compounds.[1][2]
This guide provides a comprehensive overview of the essential chemical data, synthesis protocols, and established applications of 4-Amino-1,3-benzenedisulfonic acid. While direct biological signaling pathways are not a primary attribute of this intermediate, we will explore its role in the synthesis of bioactive molecules, thereby offering insights for professionals in drug development and materials science.
Core Chemical Identity and Physicochemical Properties
The unique arrangement of an amino group and two sulfonic acid groups on the benzene ring dictates the compound's reactivity and physical properties. The sulfonic acid groups confer strong acidic properties and influence its solubility.[3]
Nomenclature and Synonyms
Correctly identifying this compound is crucial for accurate literature searches and regulatory compliance.
-
CAS Number : 137-51-9[4]
-
Common Synonyms :
Physicochemical Data Summary
The following table summarizes the key quantitative properties of 4-Amino-1,3-benzenedisulfonic acid, essential for experimental design and process chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [1][9] |
| Molecular Weight | 253.25 g/mol | [4][9] |
| Appearance | White to gray crystalline solid/powder | [2][7] |
| Melting Point | >259°C (decomposes) | [7][10] |
| Boiling Point | 497.45°C (Predicted) | [6] |
| Density | ~1.844 g/cm³ (Predicted) | [6] |
| Water Solubility | 4.3 g/L at 21°C | [6] |
| Other Solubilities | Slightly soluble in aqueous acid, DMSO, and methanol. Soluble in alcohol. | [1][6] |
| Storage Temperature | Room temperature, in a dry, dark place. | [6] |
Synthesis and Manufacturing Insights
Core Synthesis Pathway: Sulfonation of Aniline
The primary industrial synthesis of 4-Amino-1,3-benzenedisulfonic acid involves the direct sulfonation of aniline using sulfuric acid or fuming sulfuric acid (oleum).[1][3] The causality behind this choice is the electrophilic nature of the sulfonating agent (SO₃) and the activating, ortho-, para-directing nature of the amino group on the aniline ring.
The reaction proceeds in stages. Initial reaction at lower temperatures typically yields the parasubstituted product, sulfanilic acid (4-aminobenzenesulfonic acid). To achieve disubstitution, more forcing conditions are required.
Caption: Synthesis of 4-Amino-1,3-benzenedisulfonic acid via sulfonation of aniline.
Experimental Protocol Outline (Conceptual):
-
Charging the Reactor : Aniline is charged into a suitable reactor.
-
Sulfonation : Fuming sulfuric acid (oleum) is added cautiously to the aniline. The temperature is carefully controlled to manage the exothermic reaction.
-
Heating : The reaction mixture is heated to temperatures typically exceeding 200°C to facilitate the introduction of the second sulfonic acid group.[11]
-
Work-up : After the reaction is complete, the mixture is cooled and poured into ice water. This causes the product, which is less soluble in the acidic aqueous medium, to precipitate.
-
Isolation : The precipitated solid is isolated by filtration, washed, and dried to yield the final product.
The control of temperature is paramount; excessively high temperatures can lead to side reactions and degradation, while insufficient temperatures will result in a low yield of the desired disubstituted product.[3]
Applications in Research and Industry
The utility of 4-Amino-1,3-benzenedisulfonic acid is defined by its reactive functional groups: the nucleophilic amino group and the two sulfonic acid groups which can be converted to other functionalities (e.g., sulfonyl chlorides) or act as water-solubilizing moieties.
Intermediate for Azo Dyes
A primary application is in the synthesis of azo dyes.[2][3] The amino group can be diazotized (converted to a diazonium salt) using nitrous acid. This diazonium salt is then an electrophile that can react with an electron-rich coupling partner (like a phenol or another aniline derivative) to form an azo compound, which is the basic chromophore of azo dyes. The sulfonic acid groups remain on the final dye molecule, imparting water solubility, which is essential for textile dyeing processes.
Caption: Role of CAS 137-51-9 as a precursor in Azo Dye synthesis.
Reagent in Pharmaceutical Synthesis
While not a drug itself, 4-Amino-1,3-benzenedisulfonic acid is a documented reagent in the synthesis of more complex, biologically active molecules. Notably, it is used in the preparation of arylazopyridoxal phosphate and phosphonate derivatives.[6][10] These resulting molecules have been investigated as P2 receptor antagonists, which are targets for drugs aimed at treating conditions like inflammation and pain.[6][10] In this context, the compound provides a sulfonated aniline scaffold onto which further complexity is built to achieve the desired pharmacological profile. It may also be used in the formulation of some drugs to improve solubility or stability.[12]
Analytical Methods
The characterization and quality control of 4-Amino-1,3-benzenedisulfonic acid are crucial for its use in synthesis.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase (RP) HPLC is a suitable method for analyzing the purity of this compound. A typical mobile phase would consist of an aqueous buffer (like phosphoric acid) and an organic modifier such as acetonitrile.[13] This allows for the separation of the main compound from starting materials and side-products.
-
Spectroscopy : Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be used to confirm the chemical structure. Mass spectrometry would confirm the molecular weight.
Safety, Handling, and Toxicology
As with any chemical intermediate, proper handling is essential to ensure laboratory safety.
Hazard Identification
-
Toxicity : While comprehensive toxicological data is limited, some sources indicate potential tumorigenic properties upon dermal or oral application in animal studies.[1] It may also have mutagenic cleavage products.[1]
-
Irritation : The compound may cause skin, eye, and respiratory irritation.[14]
-
Environmental : General practice dictates preventing release into drains or the environment.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[3]
-
Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Storage : Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible materials like strong oxidizing agents.[3][12]
-
First Aid :
Conclusion
4-Amino-1,3-benzenedisulfonic acid (CAS 137-51-9) is a foundational chemical intermediate whose value is realized in the synthesis of other products. Its primary applications in the creation of water-soluble azo dyes and as a structural component in the synthesis of certain pharmaceutical antagonists highlight its industrial importance. For researchers and drug development professionals, understanding its synthesis, reactivity, and handling is key to leveraging its potential as a starting material for creating novel, complex molecules with desired functional properties. While it does not possess a known intrinsic signaling pathway or direct therapeutic action, its role as a precursor makes it an indispensable, if often unseen, component in the broader landscape of chemical and pharmaceutical manufacturing.
References
- 1. Aniline-2,4-disulfonic acid | 137-51-9 | FA32682 [biosynth.com]
- 2. Aniline 2,4 Disulphonic Acid | Cas no 137-51-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 3. Aniline-2,4-Disulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data, Price & Applications [sulfonic-acid.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 137-51-9 [sigmaaldrich.com]
- 6. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. Aniline-2,4-disulfonic Acid | 137-51-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 13. 1,3-Benzenedisulfonic acid, 4-amino- | SIELC Technologies [sielc.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Hygroscopic Nature of 4-Aminobenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Impact of Hygroscopicity
In the realm of fine chemicals and active pharmaceutical ingredients (APIs), the interaction of a substance with atmospheric moisture—its hygroscopicity—is a pivotal physical property that dictates its stability, handling, and performance. For 4-Aminobenzene-1,3-disulfonic acid, an important intermediate in the synthesis of various dyes and pharmaceuticals, a thorough understanding of its hygroscopic nature is not merely academic; it is a critical parameter for ensuring product quality, process efficiency, and shelf-life. This guide provides a comprehensive technical overview of the hygroscopic characteristics of this compound, methodologies for its quantification, and strategies for its management.
The Physicochemical Landscape of this compound
This compound is a multifaceted organic compound, characterized by the presence of both an amino group and two sulfonic acid moieties attached to a benzene ring. This unique combination of functional groups imparts specific properties to the molecule, including its propensity to interact with water.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₆S₂ | [1] |
| Molecular Weight | 253.25 g/mol | [1] |
| Physical Form | White to grey solid/powder | [1] |
| Melting Point | >259°C (decomposes) | [1] |
| Water Solubility | 4.3 g/L at 21°C | [1] |
| Hygroscopic Nature | Confirmed Hygroscopic | [1] |
The presence of the highly polar sulfonic acid groups (-SO₃H) and the amino group (-NH₂) makes the molecule susceptible to forming hydrogen bonds with water molecules from the atmosphere. This interaction is the fundamental basis of its hygroscopic nature.
The Mechanics of Moisture Sorption: A Theoretical Framework
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment. This can occur through two primary mechanisms:
-
Adsorption: The accumulation of water molecules on the surface of the solid.
-
Absorption: The penetration of water molecules into the bulk structure of the solid.
For crystalline solids like this compound, moisture uptake can lead to various physical and chemical changes, including deliquescence (dissolving in the absorbed water to form a solution), hydrate formation, or even chemical degradation.
Quantifying Hygroscopicity: Methodologies and Protocols
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of relative humidity (RH) at a constant temperature. The resulting moisture sorption isotherm provides invaluable information about the hygroscopic nature of the material.
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is accurately weighed and placed in the DVS instrument's microbalance pan.
-
Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to study the desorption behavior.
-
Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate a moisture sorption-desorption isotherm.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
The shape of the isotherm provides insight into the mechanism of water uptake. A Type II or Type III isotherm, according to the IUPAC classification, is often indicative of a hygroscopic material. Hysteresis between the sorption and desorption curves can suggest changes in the material's structure, such as the formation of hydrates.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the amount of absorbed moisture in a hygroscopic solid.
-
Instrument Preparation: The Karl Fischer titrator is prepared with the appropriate reagents (volumetric or coulometric). The titration vessel is conditioned to a dry state.
-
Sample Handling: Due to the hygroscopic nature of this compound, sample handling must be performed in a low-humidity environment (e.g., a glove box) to prevent moisture uptake from the atmosphere.
-
Sample Introduction: A precisely weighed amount of the solid sample is quickly introduced into the titration vessel.
-
Titration: The titration is initiated, and the iodine-containing titrant reacts with the water in the sample. The endpoint is detected electrochemically.
-
Calculation: The water content is calculated based on the amount of titrant consumed and is typically expressed as a weight percentage.
Caption: Workflow for Karl Fischer titration of a hygroscopic solid.
Gravimetric Method (Loss on Drying)
The gravimetric method, or loss on drying, is a simpler but less specific method for determining moisture content. It involves measuring the mass loss of a sample after drying.
-
Initial Weighing: A sample of this compound is accurately weighed into a pre-dried container.
-
Drying: The sample is placed in a drying oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.
-
Final Weighing: The dried sample is cooled in a desiccator and then re-weighed.
-
Calculation: The percentage of moisture content is calculated from the difference between the initial and final weights.
It is important to note that this method may also measure other volatile components and can cause decomposition in heat-sensitive materials.
Implications of Hygroscopicity in a Practical Context
The hygroscopic nature of this compound has significant implications across its lifecycle, from manufacturing and storage to its use in downstream applications.
Manufacturing and Processing Challenges
-
Caking and Agglomeration: Moisture absorption can lead to the formation of solid bridges between particles, resulting in caking and poor flowability of the powder.[2] This can impede processes such as milling, blending, and dispensing.
-
Adhesion to Equipment: Hygroscopic powders have a tendency to stick to manufacturing equipment, leading to operational inefficiencies and cleaning challenges.[3]
Stability and Shelf-Life Concerns
-
Chemical Degradation: The presence of water can accelerate chemical degradation pathways such as hydrolysis, potentially leading to the formation of impurities and a reduction in the purity of the final product.[4]
-
Physical Form Changes: Moisture can induce changes in the crystalline structure of the material, such as the formation of hydrates or a transition to an amorphous state. These changes can affect the material's physical properties and performance.
Impact on Downstream Applications
-
Dye Synthesis: In the synthesis of azo dyes, where this compound is a key intermediate, precise stoichiometry is crucial. The presence of unknown amounts of water can lead to batch-to-batch inconsistencies and affect the final color and quality of the dye.
-
Pharmaceutical Formulations: When used in the synthesis of APIs, the hygroscopicity of starting materials can impact reaction kinetics and impurity profiles. In final drug formulations, moisture uptake can affect dissolution rates, bioavailability, and the overall stability of the drug product.[2]
Strategies for Managing Hygroscopicity
Effective management of the hygroscopic nature of this compound is essential to ensure its quality and performance.
Controlled Storage and Handling
-
Airtight Containers: The primary defense against moisture uptake is to store the material in well-sealed, airtight containers.[5]
-
Low-Humidity Environments: Handling and processing should ideally be conducted in environments with controlled low relative humidity. The use of desiccators for small-scale storage and dehumidified processing areas for larger-scale operations is recommended.
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.
Formulation Approaches
In pharmaceutical development, if the hygroscopicity of an API or intermediate is problematic, several formulation strategies can be employed:
-
Excipient Selection: The use of less hygroscopic excipients in a formulation can help to mitigate the overall moisture uptake of the final product.
-
Coating: Applying a moisture-barrier coating to tablets or granules can protect the hygroscopic core from atmospheric moisture.
-
Packaging: The selection of appropriate packaging with low moisture permeability is critical for maintaining the stability of the final product over its shelf life.
Caption: Key strategies for managing hygroscopic materials.
Conclusion: A Call for Rigorous Characterization
The hygroscopic nature of this compound is an intrinsic property with far-reaching consequences. For researchers, scientists, and drug development professionals, a proactive approach to understanding and managing this property is paramount. While this guide provides a comprehensive framework, the absence of specific, publicly available quantitative hygroscopicity data for this compound underscores the importance of conducting in-house characterization using the methodologies outlined herein. By investing in a thorough understanding of the moisture sorption behavior of this critical chemical intermediate, organizations can enhance product quality, improve process efficiency, and ensure the long-term stability and performance of their final products.
References
- 1. This compound (137-51-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 137-51-9 [sigmaaldrich.com]
- 5. Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral Properties of 4-Aminobenzene-1,3-disulfonic acid
This guide provides a comprehensive analysis of the spectral properties of 4-Aminobenzene-1,3-disulfonic acid (CAS No. 137-51-9), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound. The insights provided herein are grounded in established spectroscopic principles and supported by data from analogous compounds, enabling a robust structural elucidation and characterization.
Molecular Structure and Spectroscopic Overview
This compound is a trisubstituted benzene derivative with the molecular formula C₆H₇NO₆S₂ and a molecular weight of 253.25 g/mol .[1] The molecule features an electron-donating amino group (-NH₂) and two strongly electron-withdrawing sulfonic acid groups (-SO₃H) attached to the aromatic ring at positions 4, 1, and 3, respectively. This substitution pattern dictates a unique electronic environment for each of the three aromatic protons and six aromatic carbons, leading to distinct and interpretable NMR and IR spectra.
The presence of both acidic sulfonic acid groups and a basic amino group suggests that the compound can exist as a zwitterion in solution, which can influence its spectral characteristics. The interpretation of the following spectral data will consider these structural and electronic features to provide a thorough understanding of the molecule.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental spectra for this compound in public databases, the following analysis is based on established principles of NMR spectroscopy for substituted benzenes and data from structurally similar compounds.
¹H NMR Spectroscopy
Experimental Protocol:
A proton NMR spectrum of this compound can be acquired by dissolving approximately 5-25 mg of the solid sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a volume of 0.6-0.7 mL in a 5 mm NMR tube.[2] The choice of solvent is critical, as the acidic protons of the sulfonic acid groups and the amine protons can exchange with deuterium in D₂O, leading to the disappearance of their signals. DMSO-d₆ is often a good alternative for observing exchangeable protons. The spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
Figure 2. Workflow for ¹H NMR sample preparation and analysis.
Predicted ¹H NMR Spectral Data:
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, which shields the protons (shifts them to a higher field, i.e., lower ppm), while the sulfonic acid groups are strongly electron-withdrawing, deshielding the protons (shifting them to a lower field, i.e., higher ppm).
Based on data from similar compounds like 4-amino-benzenesulfonic acid, where aromatic protons appear around 6.85 and 7.60 ppm, and considering the additive effects of the second sulfonic acid group, the predicted chemical shifts and coupling patterns are as follows:[3][4]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.8 - 8.0 | d | Jortho = 8-9 Hz |
| H-5 | 7.3 - 7.5 | dd | Jortho = 8-9 Hz, Jmeta = 2-3 Hz |
| H-6 | 6.7 - 6.9 | d | Jmeta = 2-3 Hz |
| -NH₂ | 4.0 - 5.0 (in DMSO-d₆) | br s | - |
| -SO₃H | 10.0 - 12.0 (in DMSO-d₆) | br s | - |
Interpretation:
-
H-2: This proton is ortho to one sulfonic acid group and meta to the other, and para to the amino group. The strong deshielding from the ortho sulfonic acid group would place its signal at the lowest field. It will appear as a doublet due to coupling with the adjacent H-6.
-
H-5: This proton is ortho to the amino group and ortho to a sulfonic acid group. The shielding effect of the amino group and the deshielding effect of the sulfonic acid group will result in an intermediate chemical shift. It will appear as a doublet of doublets due to coupling with both H-2 (ortho) and H-6 (meta).
-
H-6: This proton is ortho to the amino group and meta to a sulfonic acid group. The strong shielding from the ortho amino group will shift this proton to the highest field. It will appear as a doublet due to meta coupling with H-5.
-
-NH₂ and -SO₃H Protons: These exchangeable protons will likely appear as broad singlets in a non-exchanging solvent like DMSO-d₆ and will disappear in D₂O.
¹³C NMR Spectroscopy
Experimental Protocol:
For a ¹³C NMR spectrum, a more concentrated sample is generally required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[2][5] The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum is expected to show six signals for the six aromatic carbons, as they are all in chemically non-equivalent environments. The chemical shifts are influenced by the attached substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 125 - 130 |
| C-3 | 140 - 145 |
| C-4 | 150 - 155 |
| C-5 | 115 - 120 |
| C-6 | 110 - 115 |
Interpretation:
-
C-1, C-3, and C-4 (Carbons attached to substituents): These carbons will appear at the lowest fields (highest ppm values) due to the direct attachment of electronegative atoms (S and N). C-4, attached to the amino group, is expected to be significantly deshielded. C-1 and C-3, attached to the sulfonic acid groups, will also be at a low field.
-
C-2, C-5, and C-6 (Protonated carbons): The chemical shifts of these carbons are influenced by their position relative to the substituents. C-6, being ortho to the electron-donating amino group, is expected to be the most shielded (lowest ppm). C-5, also ortho to the amino group but adjacent to a sulfonic acid group, will be at a slightly lower field. C-2, situated between the two sulfonic acid groups, will be the most deshielded of the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
For a solid sample like this compound, the KBr pellet method is a standard technique.[6][7] A small amount of the sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder.[8] The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the IR spectrometer. It is crucial to use dry KBr and minimize exposure to moisture, as water has a strong, broad absorption in the IR spectrum that can obscure important signals.[8]
Figure 3. Workflow for FT-IR sample preparation using the KBr pellet method.
Characteristic IR Absorption Bands:
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3200 | -NH₂ | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H | C-H stretching |
| ~1620 | -NH₂ | N-H bending (scissoring) |
| 1600 - 1450 | Aromatic Ring | C=C stretching |
| 1250 - 1180 | -SO₃H | S=O asymmetric stretching |
| 1080 - 1020 | -SO₃H | S=O symmetric stretching |
| ~1300 | Aromatic Amine | C-N stretching |
| 700 - 600 | -SO₃H | S-O stretching |
| 900 - 675 | Aromatic C-H | C-H out-of-plane bending |
Interpretation:
-
N-H Vibrations: The presence of a primary amine will be confirmed by two medium-intensity bands in the 3400-3200 cm⁻¹ region for the asymmetric and symmetric N-H stretches, and a bending vibration around 1620 cm⁻¹.
-
Sulfonic Acid Vibrations: The sulfonic acid groups will give rise to strong absorptions for the S=O asymmetric and symmetric stretches, typically in the 1250-1180 cm⁻¹ and 1080-1020 cm⁻¹ regions, respectively. A band for the S-O stretch is also expected at a lower wavenumber.
-
Aromatic Ring Vibrations: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region can be indicative of the substitution pattern.
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected around 1300 cm⁻¹.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive characterization of the molecular structure of this compound. The predicted spectral data, based on established principles and analysis of related compounds, offer a reliable framework for the identification and quality control of this important chemical intermediate. The detailed experimental protocols provided herein serve as a practical guide for researchers and scientists in obtaining high-quality spectral data for this and similar compounds. This technical guide underscores the power of spectroscopic methods in modern chemical analysis and drug development.
References
- 1. This compound [dyestuffintermediates.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 13C NMR [m.chemicalbook.com]
- 4. 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR spectrum [chemicalbook.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. What Is The Kbr Method? A Guide To Ftir Sample Prep For Solid Materials - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. azom.com [azom.com]
4-Aminobenzene-1,3-disulfonic acid pKa value and acidity
An In-depth Technical Guide to the Acidity and pKa of 4-Aminobenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key bifunctional organic compound featuring both a basic amino group and two strongly acidic sulfonic acid moieties. This guide provides a detailed examination of its acid-base chemistry, focusing on the respective pKa values that govern its ionization state in aqueous media. We explore the structural basis for its acidity, present predicted pKa data, and offer comprehensive, field-proven protocols for the experimental determination of these values using potentiometric titration and UV-Vis spectrophotometry. This document is intended to serve as a vital resource for researchers leveraging this compound in pharmaceutical synthesis, dye manufacturing, and other advanced chemical applications.
Introduction and Molecular Profile
This compound (CAS No: 137-51-9) is an organic intermediate widely utilized in the synthesis of azo dyes and as a reagent in the development of pharmaceutical agents, such as P2 receptor antagonists[1][2]. Structurally, it is an aniline derivative substituted with two sulfonic acid groups at positions 3 and 5 relative to the amino group. This unique arrangement of electron-withdrawing sulfonic acid groups and an electron-donating amino group dictates its chemical reactivity and, critically, its acid-base properties.
The compound typically appears as a white to grey crystalline solid and is slightly soluble in water[1][2]. Its high melting point (>259°C with decomposition) is indicative of its zwitterionic nature in the solid state[2][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [1][2][4] |
| Molecular Weight | 253.25 g/mol | [1][2][4] |
| CAS Number | 137-51-9 | [1][2] |
| Appearance | White to Grey Solid | [1][2] |
| Melting Point | >259°C (decomposes) | [2][3] |
| Water Solubility | 4.3 g/L at 21°C | [1][2] |
| Synonyms | Aniline-2,4-disulfonic acid, 4-Amino-m-benzenedisulfonic acid | [1][2] |
Acidity and Ionization Equilibria
The acidity of this compound is characterized by three distinct ionization constants (pKa values), corresponding to the deprotonation of its two sulfonic acid groups and the protonated anilinium group.
Sulfonic Acid Groups (pKa₁ and pKa₂)
Sulfonic acids are among the strongest organic acids, with pKa values often in the negative range, comparable to mineral acids like sulfuric acid[5]. This strong acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻)[5].
For this compound, both sulfonic acid groups are highly acidic. Computational predictions place the first pKa value in the negative range.
-
pKa₁: The first dissociation is predicted to have a pKa of -0.93 ± 0.48 [1][2]. This value reflects the deprotonation of one of the -SO₃H groups to form -SO₃⁻.
Anilinium Group (pKa₃)
The amino group (-NH₂) is basic and readily accepts a proton in acidic conditions to form a positively charged anilinium ion (-NH₃⁺). The pKa of this conjugate acid is a measure of the basicity of the amino group. The presence of two strongly electron-withdrawing sulfonic acid groups on the aromatic ring significantly reduces the electron density on the nitrogen atom. This inductive effect makes the lone pair on the nitrogen less available to accept a proton, thereby decreasing the basicity of the amino group compared to aniline. Consequently, the conjugate anilinium ion becomes a stronger acid (i.e., it has a lower pKa).
For context, the pKa of the anilinium ion in the related compound sulfanilic acid (4-aminobenzenesulfonic acid) is approximately 3.23. Due to the presence of a second electron-withdrawing sulfonic acid group, the pKa of the anilinium group in this compound is expected to be even lower.
Table 2: Predicted and Expected pKa Values
| Ionizable Group | Predicted/Expected pKa | Description |
| Sulfonic Acid (-SO₃H) | pKa₁ ≈ -0.93[1][2] | Extremely strong acid |
| Sulfonic Acid (-SO₃H) | pKa₂ < 0 | Very strong acid |
| Anilinium (-NH₃⁺) | pKa₃ < 3.2 | Moderately strong acid |
Ionization States and Zwitterionic Form
The multiple ionizable groups mean that this compound can exist in several protonation states depending on the pH of the solution. Given the very low pKa values of the sulfonic acid groups and the moderately acidic pKa of the anilinium group, the molecule exists predominantly as a zwitterion (H₃N⁺-C₆H₃-(SO₃⁻)₂) over a wide pH range.
References
Thermogravimetric analysis of 4-aminobenzene-1,3-disulphonic acid
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-aminobenzene-1,3-disulphonic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-aminobenzene-1,3-disulphonic acid (CAS: 137-51-9) using thermogravimetric analysis (TGA). Due to the absence of extensive public-domain TGA data for this specific molecule, this document presents a projected decomposition pathway grounded in the known thermal behavior of its constituent functional groups: an aromatic amine and two sulfonic acid moieties. We will explore the scientific rationale behind a detailed, step-by-step TGA protocol designed for robust and reproducible analysis. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of sulfonated aromatic compounds for applications in materials science, process chemistry, and pharmaceutical development.
Introduction: The Significance of Thermal Analysis
4-aminobenzene-1,3-disulphonic acid is a sulfonated aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes and specialized polymers.[1] The presence of both a primary amine and two strongly acidic sulfonic acid groups on a stable benzene ring gives the molecule unique chemical properties. Understanding its thermal stability is critical for ensuring safe handling, defining processing limits, and predicting the long-term stability of materials derived from it.
Thermogravimetric Analysis (TGA) is an essential analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This provides precise quantitative data on decomposition temperatures, residual mass, and the kinetics of degradation, offering invaluable insights into the material's composition and thermal stability.
This guide will first project a multi-stage thermal decomposition profile for 4-aminobenzene-1,3-disulphonic acid based on established chemical principles and data from analogous structures like sulfanilic acid and sulfonated polymers.[3][4][5] Subsequently, a rigorous experimental protocol is detailed, explaining the causality behind each parameter selection to ensure a self-validating and accurate analysis.
Projected Thermal Decomposition Profile
The thermal decomposition of 4-aminobenzene-1,3-disulphonic acid is anticipated to occur in distinct, sequential stages, primarily dictated by the differing bond energies within the molecule. The aromatic amine core is significantly more thermally stable than the sulfonic acid groups.[6] Therefore, the decomposition is expected to initiate with the loss of the sulfonate moieties, followed by the degradation of the remaining aromatic structure at higher temperatures.
Stage I: Desulfonation (Approx. 250°C - 400°C) The initial and most significant mass loss is predicted to be the cleavage of the two C-S bonds, leading to the removal of the sulfonic acid groups. This process, known as desulfonation, is a characteristic thermal event for sulfonated aromatic compounds.[3] The decomposition products are likely to be sulfur dioxide (SO₂) and water (H₂O), or sulfur trioxide (SO₃). When heated, sulfanilic acid (which has one sulfonic acid group) begins to char and decompose around 288°C.[4][5] Given the presence of two electron-withdrawing sulfonic acid groups, the onset temperature for 4-aminobenzene-1,3-disulphonic acid may be slightly different but will occur in this general region. This stage represents the primary instability threshold of the molecule.
Stage II: Aromatic Backbone Decomposition (Approx. 400°C - 650°C) Following the complete removal of the sulfonic acid groups, the remaining organic moiety, a highly stable aromatic amine structure, will begin to degrade. This process involves the fragmentation of the benzene ring and the breakdown of the C-N bond. This decomposition occurs at significantly higher temperatures and will release gaseous products including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and various hydrocarbon fragments, leaving behind a stable carbonaceous char residue.[7][8]
The proposed decomposition pathway is visualized below.
References
- 1. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. wf.cm.umk.pl [wf.cm.umk.pl]
- 5. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Key Reactive Sites of 4-Aminobenzene-1,3-disulfonic Acid
This guide provides a detailed exploration of the chemical reactivity of 4-aminobenzene-1,3-disulfonic acid, a critical intermediate in the synthesis of azo dyes, pharmaceuticals, and other specialty chemicals.[1][2] Designed for researchers, chemists, and drug development professionals, this document elucidates the molecule's key reactive sites by synthesizing fundamental principles of organic chemistry with practical, application-focused insights. We will dissect the electronic interplay of the substituent groups, identify the primary centers of reactivity, and provide robust protocols for strategic chemical modification.
Molecular Structure and Electronic Landscape
This compound (CAS: 137-51-9, Molecular Formula: C₆H₇NO₆S₂) possesses a unique electronic architecture governed by the competing and synergistic effects of its three substituents on the aromatic ring.[2] Understanding this electronic landscape is paramount to predicting its chemical behavior.
-
The Amino Group (-NH₂): Located at the C4 position, the amino group is a potent activating group and an ortho-, para- director for electrophilic aromatic substitution.[3] Through its lone pair of electrons, it donates electron density into the benzene ring via a strong positive mesomeric effect (+M), significantly increasing the nucleophilicity of the carbons at the ortho (C3, C5) and para (C1) positions.[4]
-
The Sulfonic Acid Groups (-SO₃H): Situated at the C1 and C3 positions, the sulfonic acid groups are strongly deactivating and meta-directing groups.[3] They withdraw electron density from the ring through a powerful negative inductive effect (-I), making the aromatic system less reactive towards electrophiles.[5]
The confluence of these effects dictates the reactivity of the benzene ring. The amino group's activating influence is tempered by the powerful deactivating nature of the two sulfonic acid groups. However, their directing effects align in a remarkable way, creating highly specific reactive sites.
Caption: Predicted directing effects on the aromatic ring.
Key Reactive Sites and Associated Protocols
The reactivity of this compound can be categorized into two primary domains: reactions involving the exocyclic amino group and electrophilic substitution on the aromatic ring.
Reactivity at the Amino Group: Diazotization
The primary amino group is a key handle for synthetic elaboration, most notably through diazotization. This reaction converts the amine into a highly versatile diazonium salt, a cornerstone of azo dye chemistry. The diazonium salt is a potent electrophile that can readily couple with electron-rich species like phenols and anilines to form azo compounds.
The reaction must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.
Caption: Workflow for diazotization of the amino group.
Protocol 2.1: Diazotization of this compound
This protocol is adapted from established procedures for structurally similar aromatic amines and serves as a representative methodology.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~2.5 - 3.0 eq)
-
Sodium Nitrite (NaNO₂, ~1.05 - 1.1 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper for testing
Procedure:
-
Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound in distilled water.
-
Acidification: Carefully add concentrated HCl to the suspension while stirring. The mixture may warm slightly.
-
Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. Maintain this temperature throughout the procedure.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 20-30 minutes. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 30 minutes. A positive test on starch-iodide paper indicates a slight excess of nitrous acid, confirming the reaction's completion.
-
Use of Product: The resulting diazonium salt solution is unstable and should be kept cold and used immediately in subsequent coupling reactions.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The most significant reactive site on the aromatic ring for electrophilic substitution is the C5 position . This is due to the powerful synergistic directing effects of all three substituents:
-
The -NH₂ group at C4 strongly directs ortho to C5.
-
The -SO₃H group at C1 directs meta to C5.
-
The -SO₃H group at C3 also directs meta to C5.
While the sulfonic acid groups deactivate the ring overall, requiring more forcing conditions than for aniline alone, their alignment with the activating amino group makes the C5 position the unequivocal kinetic and thermodynamic product site for electrophilic attack. The other positions (C2, C6) are significantly less favored.
Caption: Generalized mechanism for electrophilic substitution at the C5 position.
Protocol 2.2: General Considerations for Electrophilic Aromatic Substitution
Specific protocols for reactions like nitration or halogenation of this compound are not widely published, likely due to the highly specialized nature of its derivatives. However, a general approach can be outlined based on established principles.
Key Considerations:
-
Reaction Conditions: Due to the strong deactivating effect of the two sulfonic acid groups, forcing conditions (e.g., stronger reagents, higher temperatures) are typically required compared to simpler anilines.
-
Protecting the Amino Group: In strongly acidic media, such as those used for nitration (H₂SO₄/HNO₃), the amino group will be protonated to form an anilinium ion (-NH₃⁺). This ion is a deactivating, meta-directing group.[6] This would alter the substitution pattern. Therefore, protection of the amino group (e.g., via acetylation to form an amide) may be necessary prior to substitution to retain its ortho-, para- directing influence.
-
Halogenation: Halogenation (e.g., with Br₂ or Cl₂) would likely require a Lewis acid catalyst. The reaction would be expected to proceed at the C5 position.
-
Nitration: Direct nitration is challenging. The strong oxidizing conditions can lead to degradation, and the protonation issue mentioned above complicates the directing effects. A milder nitrating agent or a protection/deprotection sequence would be the preferred strategy for drug development applications.
Quantitative Data Summary
Quantitative data for specific reactions on this compound is scarce in public literature. The following table provides representative data based on analogous and related chemical transformations to offer a baseline for experimental design.
| Reaction Type | Reagents | Key Parameter | Expected Value | Notes |
| Diazotization | NaNO₂, HCl | Temperature | 0 - 5 °C | Critical for diazonium salt stability.[7] |
| Yield | >90% | Typically a high-yielding reaction when used in situ. | ||
| Sulfonation | Oleum | Temperature | 20-130 °C | This is for the synthesis of the title compound from 4-aminobenzenesulfonic acid.[8] |
| Yield | 90-91% | Industrial process yield.[8] | ||
| Electrophilic Sub. | e.g., Br₂/FeBr₃ | Regioselectivity | >95% (C5) | Predicted based on synergistic directing effects. |
| Yield | Variable | Highly dependent on substrate purity and reaction conditions. |
Conclusion
The reactivity of this compound is dominated by two primary features: the versatile amino group at C4 and the highly activated C5 position on the aromatic ring. The amino group serves as an excellent handle for diazotization, providing a gateway to a vast array of azo compounds. Concurrently, the synergistic directing effects of the activating amino group and the two deactivating sulfonic acid groups converge to make the C5 carbon the focal point for electrophilic attack. This predictable regioselectivity is a powerful tool for synthetic chemists. A thorough understanding of these reactive sites allows researchers and drug development professionals to strategically design and execute synthetic pathways to novel dyes, pharmaceutical agents, and advanced materials.[1][9]
References
- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 2. This compound [dyestuffintermediates.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metanilic acid synthesis - chemicalbook [chemicalbook.com]
- 8. This compound (137-51-9) for sale [vulcanchem.com]
- 9. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
An In-Depth Technical Guide to the Discovery and Synthesis of 4-Aminobenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and synthesis of 4-aminobenzene-1,3-disulfonic acid, an important intermediate in the chemical and pharmaceutical industries. Delving into the evolution of its synthesis, this document offers a detailed exploration of the chemical principles and experimental methodologies that have been developed over time.
Introduction
This compound, also known as aniline-2,4-disulfonic acid, is an aromatic sulfonic acid that plays a crucial role as a building block in the synthesis of various dyes, pigments, and pharmaceutical compounds. Its structure, featuring both a reactive amino group and two strongly acidic sulfonic acid groups, imparts unique properties that make it a valuable precursor in organic synthesis. The sulfonic acid groups enhance water solubility, a desirable characteristic for many applications, particularly in the manufacturing of water-soluble dyes and certain drug candidates.
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the broader development of synthetic organic chemistry and the burgeoning dye industry of the late 19th and early 20th centuries. The sulfonation of aromatic compounds, a key reaction in its synthesis, was a widely explored area during this period. While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis builds upon the foundational work on the sulfonation of aniline.
The initial sulfonation of aniline was known to produce primarily p-aminobenzenesulfonic acid (sulfanilic acid).[1] The introduction of a second sulfonic acid group required more forceful conditions, a challenge that early organic chemists systematically investigated. Patents from the early 20th century, such as those for the synthesis of aniline-2,5-disulfonic acid, reveal the methodologies of the time, which involved the treatment of monosulfonated anilines with oleum (fuming sulfuric acid) at elevated temperatures. This general approach laid the groundwork for the synthesis of other aminobenzenedisulfonic acid isomers, including the 1,3-disulfonic acid derivative.
The Chemical Logic of Synthesis: A Two-Step Approach
The synthesis of this compound is not a single-step process but rather a carefully controlled two-stage sulfonation of aniline. This is dictated by the directing effects of the substituents on the benzene ring.
Step 1: Monosulfonation of Aniline to form p-Aminobenzenesulfonic Acid (Sulfanilic Acid)
The initial reaction involves the electrophilic aromatic substitution of aniline with concentrated sulfuric acid. The amino group (-NH₂) is an activating, ortho-, para-directing group. However, under the strongly acidic conditions of sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.
Despite the presence of the anilinium ion, the major product of the monosulfonation of aniline is the para-isomer, sulfanilic acid.[1] This is a result of a complex interplay of factors, including the equilibrium between the free amine and the anilinium ion, and the reversibility of the sulfonation reaction. The reaction is typically carried out by heating aniline with concentrated sulfuric acid.[2][3]
Step 2: Disulfonation of p-Aminobenzenesulfonic Acid
The introduction of the second sulfonic acid group requires more vigorous reaction conditions. This is achieved by reacting p-aminobenzenesulfonic acid with fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO₃), a powerful sulfonating agent.[4] The sulfonic acid group already present on the ring is a deactivating, meta-directing group. Therefore, the incoming sulfonic acid group is directed to the position meta to the existing sulfonic acid group and ortho to the amino group, resulting in the formation of this compound.
The overall reaction pathway can be visualized as follows:
Caption: Synthesis pathway of this compound.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the sulfonation of aromatic amines.[5]
Protocol 1: Synthesis of p-Aminobenzenesulfonic Acid (Sulfanilic Acid) from Aniline
Materials:
-
Aniline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
Procedure:
-
In a fume hood, carefully add 10 mL of aniline to a 250 mL beaker.
-
Slowly and with constant stirring, add 20 mL of concentrated sulfuric acid to the aniline. The reaction is exothermic, and the mixture should be cooled in an ice bath to control the temperature. Aniline sulfate will precipitate as a white solid.
-
Heat the mixture in an oil bath at 180-190°C for 4-5 hours.[3] The solid will gradually dissolve.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into 200 mL of cold water with stirring. The sulfanilic acid will precipitate out of the solution.
-
Collect the crude sulfanilic acid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot water to obtain pure sulfanilic acid.
Protocol 2: Synthesis of this compound from p-Aminobenzenesulfonic Acid
Materials:
-
p-Aminobenzenesulfonic Acid (Sulfanilic Acid), dried
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Sodium Chloride
Procedure:
-
In a fume hood, place a calculated amount of dry p-aminobenzenesulfonic acid into a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube.
-
Carefully and slowly, add a stoichiometric excess of 20% fuming sulfuric acid to the flask with stirring. The reaction is highly exothermic and should be controlled by cooling in an ice-salt bath.
-
Once the addition is complete, slowly heat the reaction mixture to 100-120°C and maintain this temperature for several hours. The progress of the reaction can be monitored by techniques such as HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a fume hood.
-
The this compound can be isolated by salting out with sodium chloride. Add a saturated solution of sodium chloride to the acidic solution until precipitation is complete.
-
Collect the precipitated product by vacuum filtration and wash with a cold, saturated sodium chloride solution.
-
The product can be further purified by recrystallization from a suitable solvent system, often a mixed aqueous-organic solvent.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that optimal conditions may vary and should be determined experimentally.
| Parameter | Step 1: Monosulfonation | Step 2: Disulfonation |
| Starting Material | Aniline | p-Aminobenzenesulfonic Acid |
| Sulfonating Agent | Concentrated H₂SO₄ | Fuming H₂SO₄ (Oleum) |
| Temperature | 180-190 °C | 100-120 °C |
| Reaction Time | 4-5 hours | 2-4 hours |
| Typical Yield | >90% | Variable, dependent on conditions |
Mechanistic Insights
The sulfonation of aromatic compounds is a classic example of an electrophilic aromatic substitution reaction. The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form.
Caption: General mechanism of electrophilic aromatic sulfonation.
In the disulfonation of sulfanilic acid, the electron-withdrawing nature of the existing sulfonic acid group deactivates the ring towards further electrophilic attack and directs the incoming electrophile to the meta position. The amino group, although protonated, still influences the overall reactivity and regioselectivity of the reaction.
Conclusion
The synthesis of this compound is a well-established process rooted in the fundamental principles of electrophilic aromatic substitution. From its likely origins in the exploratory work of early dye chemists to its modern-day production, the two-step sulfonation of aniline remains the primary route. Understanding the causality behind the reaction conditions—the initial formation of the para-isomer followed by a more forceful sulfonation to introduce the second group at the meta-position—is key to achieving a successful synthesis. This guide provides the foundational knowledge and practical protocols for researchers and professionals working with this important chemical intermediate.
References
Methodological & Application
Synthesis of 4-Aminobenzene-1,3-disulfonic Acid from Sulfanilic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of 4-aminobenzene-1,3-disulfonic acid, a key intermediate in the pharmaceutical and dye industries. The protocol outlines the direct sulfonation of sulfanilic acid using fuming sulfuric acid (oleum). This guide emphasizes the underlying chemical principles, safety protocols, and detailed procedural steps to ensure a successful and safe synthesis.
Introduction and Significance
This compound is a highly functionalized aromatic compound featuring both an amino group and two sulfonic acid groups.[1][2] This unique structure makes it a valuable precursor in the synthesis of various organic molecules. In the pharmaceutical industry, it serves as a building block for certain sulfonamides and other therapeutic agents.[3][4] Its derivatives are also utilized as P2 receptor antagonists, which are significant in the development of drugs targeting inflammation and pain.[3][4] Furthermore, its ability to readily form diazo compounds makes it a crucial intermediate in the production of azo dyes.[5][6]
The synthesis described herein involves the direct sulfonation of sulfanilic acid (4-aminobenzene-1-sulfonic acid), an off-white crystalline solid.[7] Sulfanilic acid itself is produced through the sulfonation of aniline with concentrated sulfuric acid.[5]
Reaction Mechanism and Scientific Principles
The synthesis of this compound from sulfanilic acid is an electrophilic aromatic substitution reaction. The key steps are outlined below:
-
Formation of the Electrophile: Fuming sulfuric acid, or oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[8] Sulfur trioxide is a powerful electrophile.
-
Electrophilic Attack: The electron-rich benzene ring of sulfanilic acid is susceptible to attack by the electrophilic sulfur trioxide. The amino group (-NH₂) is an activating group, directing the incoming electrophile to the ortho and para positions. However, since the para position is already occupied by a sulfonic acid group, the second sulfonation occurs at one of the ortho positions (position 3).
-
Rearomatization: Following the electrophilic attack, the intermediate carbocation loses a proton to restore the aromaticity of the benzene ring, resulting in the formation of this compound.
Understanding this mechanism is crucial for optimizing reaction conditions and minimizing the formation of byproducts.
Safety and Handling
Extreme caution must be exercised when handling fuming sulfuric acid (oleum). It is a highly corrosive and toxic substance that reacts violently with water.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Ventilation: All work must be conducted in a certified chemical fume hood to avoid inhalation of toxic fumes.[12][13]
-
Emergency Procedures:
-
Have an emergency shower and eyewash station readily accessible.[8]
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][13]
-
In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13]
-
In case of inhalation, move to fresh air and seek medical attention.[13]
-
Spills should be neutralized with a suitable agent like sodium bicarbonate and cleaned up by trained personnel.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
Experimental Protocol
This protocol details the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Sulfanilic Acid | Reagent | Sigma-Aldrich | Ensure it is dry. |
| Fuming Sulfuric Acid (20% SO₃) | Reagent | Fisher Scientific | Handle with extreme care.[14] |
| Ice | --- | --- | For cooling. |
| Distilled Water | --- | --- | For workup. |
| 500 mL Three-necked Round-bottom flask | --- | --- | --- |
| Mechanical Stirrer | --- | --- | --- |
| Thermometer | --- | --- | --- |
| Dropping Funnel | --- | --- | --- |
| Heating Mantle | --- | --- | --- |
| Buchner Funnel and Flask | --- | --- | --- |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel in a chemical fume hood.
-
Initial Charging: Carefully charge the flask with 100 mL of fuming sulfuric acid (20% SO₃). Begin stirring and cool the flask in an ice bath to 10-15 °C.
-
Addition of Sulfanilic Acid: Slowly and portion-wise add 50 g of dry sulfanilic acid to the stirred oleum over a period of 30-45 minutes. Maintain the temperature below 30 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 100-110 °C. Maintain this temperature for 2-3 hours with continuous stirring. The reaction progress can be monitored by techniques like HPLC.[15]
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker (at least 2 L), place 500 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
-
Precipitation and Isolation: The product, this compound, will precipitate out of the acidic solution. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with small portions of ice-cold distilled water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at 80-90 °C until a constant weight is achieved.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Melting Point: The melting point of the product can be compared to the literature value (dec. >259°C).[4]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and FT-IR can be used to confirm the chemical structure.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product.
Conclusion
This guide provides a comprehensive and detailed protocol for the synthesis of this compound from sulfanilic acid. By adhering to the outlined procedures and safety precautions, researchers can safely and efficiently produce this valuable chemical intermediate for various applications in the pharmaceutical and chemical industries.
References
- 1. This compound (137-51-9) for sale [vulcanchem.com]
- 2. This compound [dyestuffintermediates.com]
- 3. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 4. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 5. Sulfonation Process & Custom Capabilities - Scimplify [scimplify.com]
- 6. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 8. ecovyst.com [ecovyst.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. saferack.com [saferack.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. rsc.org [rsc.org]
Laboratory scale synthesis protocol for 4-Aminobenzene-1,3-disulfonic acid
An Application Note and Laboratory Protocol
Abstract
This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of 4-Aminobenzene-1,3-disulfonic acid. This valuable intermediate is crucial in the production of various dyes and pharmaceutical compounds.[1][2] The described method is based on the direct, two-step sulfonation of aniline using oleum (fuming sulfuric acid). This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and methods for product characterization. The protocol is designed to be self-validating by explaining the causality behind each step, ensuring both reproducibility and a deeper understanding of the synthesis.
Introduction and Scientific Background
This compound (also known as Aniline-2,4-disulfonic acid) is an aromatic sulfonic acid that serves as a key building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic amino group and two strongly acidic sulfonic acid groups, makes it a versatile precursor for creating complex molecules, particularly azo dyes and sulfa drugs.[3]
The synthesis hinges on the principles of electrophilic aromatic substitution. The sulfonation of aniline is a complex process influenced by reaction conditions, particularly the acidity of the medium and the temperature. In strongly acidic conditions, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This protonated form is a meta-directing and deactivating group. However, the acid-base reaction is an equilibrium, meaning a small fraction of the highly activated, ortho-, para-directing free aniline is always present.[4]
The synthesis of the monosulfonated product, p-aminobenzenesulfonic acid (sulfanilic acid), is typically achieved by heating aniline with concentrated sulfuric acid, which proceeds via a rearrangement of an intermediate phenylsulfamic acid.[3][5] To introduce a second sulfonic acid group, more forcing conditions are required. This protocol employs oleum (a solution of sulfur trioxide in sulfuric acid) and a two-stage temperature profile to achieve disulfonation, building upon established methodologies for preparing aminobenzenedisulfonic acids.[6]
Reaction Scheme and Workflow
Overall Reaction
The synthesis is a two-step sulfonation of aniline. The first sulfonation primarily yields the para-isomer (sulfanilic acid), which then undergoes a second sulfonation to yield the final product.
Caption: Overall reaction scheme for the disulfonation of aniline.
Experimental Workflow
The laboratory procedure follows a logical sequence from reagent preparation to product isolation and purification.
Caption: Step-by-step experimental workflow for the synthesis.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |
| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | >99% | Toxic, handle in fume hood. |
| Sulfuric Acid | H₂SO₄ | 98.08 | 7664-93-9 | 98% (conc.) | Corrosive. |
| Oleum | H₂SO₄·xSO₃ | Variable | 8014-95-7 | 20% free SO₃ | Extremely corrosive and reactive. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | N/A | For work-up and washing. |
| Ice | H₂O | 18.02 | 7732-18-5 | N/A | For cooling and quenching. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dropping funnels (2)
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Condenser (reflux)
-
Ice bath
-
Large beaker (2 L) for quenching
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat.
Detailed Experimental Protocol
WARNING: This procedure involves highly corrosive and toxic substances. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate PPE.
Reaction Setup
-
Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck.
-
Prepare a large ice bath to cool the reaction flask.
Step 1: Preparation of Aniline Sulfate Solution
-
Carefully add 50 g (approx. 0.51 mol) of concentrated (98%) sulfuric acid to the reaction flask.
-
Begin stirring and cool the flask in the ice bath to below 10°C.
-
In a separate beaker, weigh 23.3 g (0.25 mol) of aniline.
-
Slowly add the aniline to a dropping funnel. Add the aniline dropwise to the cold, stirred sulfuric acid over 30-45 minutes. Maintain the internal temperature below 30°C to control the exothermic reaction. This forms the anilinium sulfate salt.[5]
Step 2: Disulfonation Reaction
-
In a separate dropping funnel, carefully measure 100 g of 20% oleum.
-
Once the aniline addition is complete, slowly add the oleum to the stirred anilinium sulfate mixture over approximately 1 hour. It is critical to maintain the temperature between 20-30°C using the ice bath.
-
After the oleum addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Hold at this temperature for 2 hours to facilitate the initial monosulfonation.[6]
-
Following the first heating stage, increase the temperature to 140-150°C. Maintain this temperature for 4-5 hours to drive the second sulfonation.[6] The reaction mixture will become thick and dark.
Step 3: Product Isolation and Purification
-
After the second heating stage, turn off the heat and allow the mixture to cool to approximately 60-70°C.
-
Prepare a 2 L beaker containing 800 g of crushed ice.
-
CAUTION: HIGHLY EXOTHERMIC. Very slowly and carefully, pour the warm reaction mixture onto the ice with vigorous stirring. This quenching step should be done behind a blast shield in a fume hood.
-
A precipitate of this compound will form. Continue stirring the slurry in the ice bath for at least 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 100 mL portions of ice-cold deionized water to remove residual sulfuric acid.
-
Press the solid as dry as possible on the funnel.
-
Dry the white to off-white solid product in a vacuum oven at 80-100°C to a constant weight.
Characterization and Expected Results
-
Appearance: The final product should be a white to grayish crystalline solid.[7]
-
Yield: Typical yields for this type of reaction range from 70-85%.
-
Purity Analysis: The purity of the synthesized this compound should be assessed using High-Performance Liquid Chromatography (HPLC).[6]
-
Structural Confirmation: The identity of the compound can be confirmed using ¹H-NMR and FT-IR spectroscopy.
Safety and Waste Disposal
-
Personal Safety: Aniline is toxic and readily absorbed through the skin. Concentrated sulfuric acid and oleum are extremely corrosive and cause severe burns.[8][9] All manipulations must be performed in a chemical fume hood. Full PPE, including a face shield and acid-resistant gloves, is mandatory. An emergency shower and eyewash station must be readily accessible.
-
Reaction Hazards: The addition of aniline to sulfuric acid and the quenching of the reaction mixture in ice are highly exothermic and require careful temperature control to prevent uncontrolled boiling and splashing.
-
Waste Disposal: The acidic filtrate should be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal according to institutional guidelines. All contaminated materials should be disposed of as hazardous chemical waste.
References
- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 3. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 7. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note & Industrial Protocol: Synthesis of 4-Aminobenzene-1,3-disulfonic acid
Abstract
This document provides a comprehensive guide to the industrial-scale production of 4-Aminobenzene-1,3-disulfonic acid (CAS No. 137-51-9). It is intended for researchers, chemical engineers, and drug development professionals. The protocol herein details a robust and efficient synthesis pathway, emphasizing the underlying chemical principles, process control, safety, and quality assurance. We will explore the direct disulfonation of aniline, a common industrial precursor, using oleum. This guide is structured to provide not just a procedural methodology, but also the critical scientific reasoning behind each operational step, ensuring both reproducibility and a deep understanding of the process.
Introduction and Industrial Significance
This compound is a highly functionalized aromatic compound featuring an amino group and two sulfonic acid moieties on a benzene ring.[1] This structural arrangement makes it a valuable and versatile intermediate in several industrial sectors. Its primary application lies in the synthesis of a wide range of azo dyes and pigments, where the amino group can be diazotized and coupled to form chromophoric systems.[2][3][4] Furthermore, it serves as a key reagent in the pharmaceutical industry for the synthesis of specialized molecules, including P2 receptor antagonists, which are targets for drugs addressing inflammation and pain.[2]
The compound is typically a white to gray crystalline solid, soluble in water.[5][6] Its zwitterionic nature, similar to other aminobenzenesulfonic acids, contributes to a high melting point and specific solubility characteristics.[7] Given its importance, a well-controlled and efficient manufacturing process is critical for ensuring high purity and yield, which are paramount for downstream applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 137-51-9 | [2] |
| Molecular Formula | C₆H₇NO₆S₂ | [2][4] |
| Molecular Weight | 253.25 g/mol | [2][4] |
| Appearance | White to gray crystalline powder | [5][6] |
| Melting Point | >259°C (decomposes) | [5] |
| Water Solubility | 4.3 g/L at 21°C | [5] |
| Density | ~1.84 g/cm³ | [2] |
Core Synthesis Methodology: Electrophilic Aromatic Sulfonation
The industrial production of this compound is achieved via the electrophilic aromatic substitution of aniline. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, under the strongly acidic conditions required for sulfonation, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group.
The synthesis is typically a two-stage process, even if performed in a single pot:
-
Monosulfonation: Aniline is first reacted with sulfuric acid. At elevated temperatures (180-190°C), this reaction favors the formation of the thermodynamically more stable para-isomer, 4-aminobenzenesulfonic acid (sulfanilic acid).[8][9] The sulfonyl group's bulkiness also sterically disfavors ortho-substitution.[8]
-
Disulfonation: To introduce the second sulfonic acid group, a much stronger sulfonating agent is required. This is achieved by using oleum (fuming sulfuric acid), which contains free sulfur trioxide (SO₃), a potent electrophile.[10] The second sulfonation is directed by both the anilinium and the existing sulfonic acid group, both of which are meta-directing, leading to the desired 1,3-disubstituted product relative to the amino group.
A key patent describes a general process for preparing aminobenzenedisulfonic acids by first dissolving the parent aniline in sulfuric acid and subsequently adding this solution to oleum, which allows for excellent temperature control of the highly exothermic reaction.[10]
Industrial Production Protocol
This protocol is designed for a large-scale batch process in a suitable glass-lined or corrosion-resistant reactor equipped with robust agitation, temperature control (heating and cooling jackets), and a vent system.
Required Materials and Equipment
-
Raw Materials:
-
Aniline (C₆H₅NH₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Oleum (20-30% free SO₃)
-
Water (process and deionized)
-
Sodium Hydroxide (NaOH, 50% solution) or Calcium Hydroxide (Ca(OH)₂)
-
-
Equipment:
Step-by-Step Synthesis Procedure
Step 1: Formation of Anilinium Sulfate (Monosulfonation Stage)
-
Charge the main reactor with a calculated amount of concentrated sulfuric acid (typically 2-3 moles per mole of aniline).[10]
-
Begin agitation. Slowly and carefully, add aniline to the sulfuric acid. The reaction is exothermic; maintain the temperature below 100°C during the addition.
-
Once the addition is complete, heat the reaction mass to 180-190°C .[9]
-
Hold the temperature for 2-3 hours to complete the formation of 4-aminobenzenesulfonic acid (sulfanilic acid). An in-process check (e.g., HPLC) can be performed to confirm the disappearance of aniline.
Step 2: Disulfonation with Oleum
-
Cool the reaction mass to 60-70°C .[10]
-
In a separate, sealed addition vessel, charge the required amount of oleum (calculated to provide 2-3 moles of free SO₃ per mole of the initial aniline).[10]
-
Slowly add the oleum to the reactor containing the sulfanilic acid mixture over 1-2 hours. This step is highly exothermic. Maintain the reaction temperature at 65-75°C using the cooling jacket.[10]
-
After the oleum addition is complete, raise the temperature to 140-150°C and hold for 3-4 hours to drive the second sulfonation to completion.[10]
Step 3: Work-up and Isolation
-
Cool the reaction mass to below 50°C.
-
In a separate quench tank, prepare a large volume of water/ice.
-
Under vigorous stirring, slowly transfer the reaction mass into the quench tank. This dilution step is highly exothermic and must be done with extreme care to control the temperature.
-
The crude this compound will precipitate out of the acidic aqueous solution upon cooling.
-
Cool the slurry to 5-10°C to maximize precipitation.
Step 4: Purification
-
Neutralization & Filtration: The acidic slurry contains the product and residual sulfuric acid. A common industrial purification method involves neutralization.[13]
-
Slowly add calcium hydroxide (lime) slurry to the product slurry until the pH is approximately 7-8. This precipitates the excess sulfuric acid as insoluble calcium sulfate (gypsum) while the product forms a soluble calcium salt.
-
Filter the mixture to remove the precipitated calcium sulfate.[13]
-
Treat the filtrate with a stoichiometric amount of sodium carbonate or sodium sulfate to precipitate calcium carbonate/sulfate and form the disodium salt of the product, which remains in solution.
-
Perform a second filtration to remove the calcium salts.
-
-
Acidification & Crystallization:
-
Transfer the filtrate (containing the disodium salt) to a clean vessel.
-
Acidify the solution with sulfuric or hydrochloric acid to a low pH, which will precipitate the purified this compound.
-
Isolate the purified product using a centrifuge or filter press.
-
-
Washing and Drying:
-
Wash the filter cake with cold deionized water to remove any remaining acid and inorganic salts.
-
Dry the product in a vacuum or forced-air oven at 100-120°C until a constant weight is achieved.
-
Table 2: Key Process Parameters
| Parameter | Stage 1 (Monosulfonation) | Stage 2 (Disulfonation) | Work-up |
| Temperature | 180-190°C | 65-75°C (addition), 140-150°C (hold) | < 20°C (quench) |
| Duration | 2-3 hours | 4-6 hours | N/A |
| Key Reagents | Aniline, Sulfuric Acid | Oleum (20-30%) | Water, Ca(OH)₂, Acid |
| Control Point | Complete conversion of aniline | Controlled oleum addition | Controlled quench rate |
Process Visualization
The following diagram illustrates the key stages of the industrial production workflow.
Caption: Workflow for the industrial synthesis of this compound.
Quality Control and Analysis
To ensure the final product meets specifications for use in dye and pharmaceutical manufacturing, rigorous quality control is essential. A typical purity of >97% is often required.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and identifying impurities. It can quantify the main product and detect any residual starting materials (aniline, sulfanilic acid) or isomeric byproducts.[10]
-
Titration: An acid-base titration can be used to determine the total acidity and thus the assay of the sulfonic acid.
-
Water Content: Karl Fischer titration is used to determine the residual moisture content in the final dried product.
-
Sulfate Content: The level of residual inorganic sulfates can be determined by ion chromatography or gravimetric analysis.
Safety and Environmental Considerations
The manufacturing process involves highly corrosive and hazardous materials, necessitating strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant clothing, gloves, safety goggles with face shields, and respiratory protection, especially during the handling of oleum.[11][12][14]
-
Engineering Controls: The process should be conducted in a well-ventilated area. Reactors must be equipped with pressure relief systems. Emergency showers and eyewash stations must be readily accessible.[12][14]
-
Handling: Aniline is toxic and a suspected carcinogen. Sulfuric acid and oleum are extremely corrosive and can cause severe burns upon contact.[14] Handle all chemicals according to their Safety Data Sheets (SDS).
-
Waste Management: The primary waste stream is acidic water containing inorganic salts (e.g., calcium sulfate). This stream must be neutralized to an appropriate pH before being sent to a wastewater treatment facility. Any organic residues must be disposed of according to local environmental regulations, typically via incineration.
References
- 1. This compound (137-51-9) for sale [vulcanchem.com]
- 2. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [dyestuffintermediates.com]
- 5. chembk.com [chembk.com]
- 6. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 10. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Use of 4-Aminobenzene-1,3-disulfonic Acid as a Versatile Dye Intermediate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing 4-aminobenzene-1,3-disulfonic acid as a key intermediate in the synthesis of azo dyes. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a robust and validated experimental protocol, and offers insights into process optimization and safety. The content is structured to empower users with a deep understanding of the causality behind the methodology, ensuring reliable and reproducible outcomes.
Scientific Rationale: Why this compound?
This compound (also known as aniline-2,4-disulfonic acid) is a highly valued starting material in the synthesis of a broad range of anionic dyes.[1] Its utility stems from a unique combination of structural features:
-
The Primary Aromatic Amine (-NH₂): This functional group is the reactive center for diazotization, a critical reaction that converts the relatively stable amine into a highly electrophilic diazonium salt.[2][3] This salt is the cornerstone of the subsequent azo coupling reaction.
-
Two Sulfonic Acid (-SO₃H) Groups: These strongly acidic, water-ionizing groups are the key to the high aqueous solubility of the resulting dyes. This is a critical property for applications in textile dyeing, inks, and as biological stains. Furthermore, their presence influences the final dye's chromophoric properties and fastness.
The synthesis of azo dyes is a classic two-step electrophilic aromatic substitution reaction.[4][5][6] The process begins with the diazotization of an aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or another aromatic amine.[5][6]
Visualizing the Core Synthesis Pathway
Caption: The two-stage process of diazotization and azo coupling.
Detailed Experimental Protocol: Synthesis of a Water-Soluble Orange Dye
This protocol outlines the synthesis of a model orange azo dye by diazotizing this compound and coupling it with 2-naphthol. The procedure is designed for high yield and purity.
Materials & Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| This compound | 137-51-9 | C₆H₇NO₆S₂ | 253.25 | ≥98% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | ≥99% |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | ~37% |
| 2-Naphthol | 135-19-3 | C₁₀H₈O | 144.17 | ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ≥98% |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | ≥99% |
Equipment
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Assorted beakers (100 mL, 250 mL, 500 mL)
-
Thermometer (-10 to 110 °C)
-
pH meter or litmus/pH paper
-
Buchner funnel with filter flask and vacuum source
-
Watch glass for drying
Step-by-Step Methodology
Part A: Diazotization of this compound
-
Prepare the Amine Solution: In a 250 mL beaker, dissolve 5.06 g (0.02 mol) of this compound in 80 mL of distilled water. Add 4.0 mL of concentrated hydrochloric acid.
-
Cooling: Place the beaker in an ice-water bath and stir continuously until the temperature of the solution is between 0 and 5 °C. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.[5]
-
Prepare Nitrite Solution: In a separate beaker, dissolve 1.40 g (0.02 mol) of sodium nitrite in 15 mL of distilled water.
-
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes. The temperature must be kept below 5 °C throughout the addition.
-
Validate Diazotization: After the addition is complete, continue stirring for 10 minutes. To confirm the presence of a slight excess of nitrous acid (indicating complete diazotization), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An instantaneous dark blue/black color confirms a positive result. If the test is negative, add a few more drops of the nitrite solution and re-test.
Part B: Azo Coupling Reaction
-
Prepare the Coupling Solution: In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 60 mL of 1 M sodium hydroxide solution. This deprotonates the phenol, making it a more potent nucleophile for the coupling reaction.
-
Cooling: Cool this solution in an ice-water bath to approximately 5-10 °C.
-
Execute Coupling: Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution. A vibrant orange-red precipitate of the azo dye should form immediately.
-
Ensure Complete Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the coupling goes to completion. The pH should remain alkaline; test with pH paper and add a few drops of 1 M NaOH if necessary.
Part C: Isolation and Purification
-
"Salting Out" the Product: Add approximately 15 g of sodium chloride (NaCl) to the reaction mixture and stir for 20 minutes. This increases the ionic strength of the solution, reducing the solubility of the organic dye and forcing its precipitation.
-
Isolate by Filtration: Collect the precipitated dye using vacuum filtration with a Buchner funnel.
-
Wash: Wash the solid dye on the filter paper with two small portions of cold, saturated NaCl solution to remove residual starting materials and inorganic byproducts.
-
Drying: Carefully transfer the filter cake to a pre-weighed watch glass and dry in an oven at 80-100 °C to a constant weight.
-
Characterization: The final product should be characterized to confirm its identity and purity. Key analytical techniques include:
-
FT-IR Spectroscopy: To identify characteristic functional groups like the azo bond (-N=N-), sulfonate groups (S=O), and O-H stretches.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λ_max) in a suitable solvent, which defines the color of the dye.[7][8][9]
-
NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural elucidation.[7][10]
-
Safety & Handling: A Self-Validating System
Adherence to safety protocols is non-negotiable and forms the basis of a trustworthy experimental system.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are mandatory at all times. All operations should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: May cause skin and eye irritation.[11]
-
Sodium Nitrite: Strong oxidizer and toxic if ingested.
-
Concentrated Acids/Bases (HCl, NaOH): Highly corrosive. Handle with extreme care.
-
-
Critical Warning - Diazonium Salt Instability: Aromatic diazonium salts are notoriously unstable and can be explosive in their dry, solid state.[5] NEVER attempt to isolate the diazonium salt intermediate. It must be prepared in a cold solution and used immediately in the subsequent coupling step.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Corrective Action(s) |
| Low or No Dye Yield | 1. Diazonium salt decomposed due to high temperature. 2. Incomplete diazotization (no excess nitrous acid). 3. Incorrect pH during coupling. | 1. Strictly maintain diazotization temperature at 0-5 °C. 2. Always validate with a positive starch-iodide test before coupling. 3. Ensure the coupling medium is sufficiently alkaline for phenolic couplers. |
| Product is an Off-Color or Muddy | 1. Side reactions from excessive heat. 2. Coupling occurred at the wrong position. | 1. Re-verify temperature control at all steps. 2. Ensure proper pH control; incorrect pH can lead to unwanted side products. |
| Dye Fails to Precipitate | The dye product has unexpectedly high solubility in the final mixture. | Increase the amount of NaCl used for "salting out." If necessary, cool the mixture further in an ice-salt bath. |
References
- 1. This compound [dyestuffintermediates.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. scribd.com [scribd.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijorarjournal.com [ijorarjournal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application of 4-Aminobenzene-1,3-disulfonic Acid in Azo Dye Synthesis: A Technical Guide
Introduction: The Strategic Importance of Disulfonic Acid Moieties in Azo Dyes
4-Aminobenzene-1,3-disulfonic acid is a highly valuable diazo component in the synthesis of a wide array of azo dyes. Its chemical architecture, featuring a primary aromatic amine (-NH₂) and two sulfonic acid (-SO₃H) groups on the benzene ring, provides a unique combination of reactivity and functionality. The amine group is the reactive site for diazotization, the foundational step in forming the chromophoric azo (-N=N-) linkage.[1][2]
The two sulfonic acid groups are not mere spectators in the synthesis; they are critical functional moieties that impart desirable properties to the final dye molecule. Primarily, they confer significant water solubility, a crucial characteristic for the application of dyes in aqueous textile dyeing processes.[1][2][3] Furthermore, the number and position of sulfonic acid groups can influence the dye's lightfastness, substantivity to fibers, and overall coloristic properties.[4][5] The anionic nature of the sulfonate groups (R-SO₃⁻) at typical dyeing pH allows for strong electrostatic interactions with cationic sites on fibers like wool and polyamide, forming stable ionic bonds.[3][4] This guide provides a detailed exploration of the chemical principles and practical protocols for utilizing this compound in the synthesis of azo dyes.
Part 1: The Core Chemistry - Diazotization and Azo Coupling
The synthesis of azo dyes from this compound is a classic two-step process involving electrophilic aromatic substitution.[2][6]
-
Diazotization: The primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing and prematurely forming phenols.[9][10]
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and aromatic amines.[6][11][12] This electrophilic aromatic substitution reaction forms the stable azo bridge, which links the two aromatic systems and creates the extended conjugated system responsible for the dye's color.[1][13]
The pH of the coupling reaction is a critical parameter. Coupling to phenols is typically carried out under slightly alkaline conditions (pH 8-10).[9][12] In this pH range, the phenol is deprotonated to the more strongly activating phenoxide ion, which enhances its nucleophilicity and facilitates the electrophilic attack by the diazonium ion.[10] Conversely, coupling to aromatic amines is conducted in a slightly acidic medium (pH 4-7) to prevent the deactivation of the diazonium salt at higher pH and to ensure the amine coupling partner remains sufficiently nucleophilic.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound.
Caption: General workflow for azo dye synthesis.
Part 2: Experimental Protocols
These protocols provide a framework for the synthesis of a representative azo dye, for instance, by coupling diazotized this compound with 2-naphthol.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and used immediately after preparation.
-
All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, prepare a slurry of 0.01 mol of this compound in 25 mL of distilled water.
-
Add 2.5 mL of concentrated HCl and stir until a fine suspension is obtained.
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension to 0-5 °C. Vigorous stirring is essential.[14][15]
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.[6]
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization.
-
Verify the completion of the reaction by testing for the presence of excess nitrous acid. Place a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the diazotization is complete.[6][16]
-
The resulting cold diazonium salt solution is now ready for the coupling reaction and should be used without delay.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of the final azo dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl)
-
Distilled Water
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.[6]
-
Cool the 2-naphthol solution in an ice bath to below 5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution.[6]
-
A brightly colored precipitate of the azo dye should form immediately. The color is typically an intense orange-red.[12]
-
Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the coupling reaction goes to completion.
-
The dye can be precipitated more completely by a process known as "salting out." Add approximately 20 g of sodium chloride to the mixture and stir for 15 minutes.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye on the filter paper with a small amount of cold saturated sodium chloride solution to remove impurities.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
Part 3: Data Presentation and Characterization
The synthesized dye should be characterized to confirm its identity and purity.
Table 1: Reaction Parameters and Expected Observations
| Parameter | Diazotization | Azo Coupling (with 2-Naphthol) | Rationale |
| Temperature | 0-5 °C | < 5 °C | Prevents decomposition of the unstable diazonium salt.[9] |
| pH | Strongly Acidic (<2) | Alkaline (8-10) | Stabilizes the diazonium salt; required for phenoxide ion formation.[10] |
| Key Reagents | NaNO₂, HCl | 2-Naphthol, NaOH | Generation of nitrous acid; electron-rich coupling component.[6] |
| Observation | Clear solution or fine suspension | Formation of an intense orange-red precipitate | Indicates formation of the diazonium salt and subsequent azo dye.[12] |
| Expected Yield | N/A (Intermediate) | 80-90% (typical) | High efficiency of electrophilic aromatic substitution. |
Characterization Techniques
-
UV-Visible Spectroscopy: An aqueous solution of the dye should be analyzed to determine its maximum absorbance wavelength (λmax), which is characteristic of the dye's color.[14][15]
-
FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups, such as the N=N stretch (typically weak, around 1400-1500 cm⁻¹), O-H stretch (broad, ~3200-3600 cm⁻¹), and the S=O stretches from the sulfonate groups (~1030-1080 cm⁻¹ and ~1150-1250 cm⁻¹).
-
¹H NMR Spectroscopy: Can be used to confirm the aromatic substitution pattern and the overall structure of the dye molecule.
Conclusion: A Versatile Building Block for High-Performance Dyes
This compound serves as an exemplary foundational molecule in the synthesis of water-soluble azo dyes. The protocols and principles outlined in this guide demonstrate a reproducible and rational approach to its application. The dual sulfonic acid groups are key to producing dyes with high water solubility and strong affinity for polar substrates, making them suitable for a wide range of industrial applications, from textiles to inks. By carefully controlling reaction parameters such as temperature and pH, researchers can effectively leverage the unique properties of this aromatic amine to create a diverse palette of high-performance colorants.
References
- 1. nbinno.com [nbinno.com]
- 2. Azo dye - Sciencemadness Wiki [sciencemadness.org]
- 3. Azo dye - Wikipedia [en.wikipedia.org]
- 4. Sulphonic Acid Groups in Monoazo Acid Dyes and Their Effect on Lightfastness on Nylon 66 | Semantic Scholar [semanticscholar.org]
- 5. Revealing the influences of functional groups in azo dyes on the degradation efficiency and power output in solar photocatalytic fuel cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 8. Diazotisation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. jbiochemtech.com [jbiochemtech.com]
- 14. journalijar.com [journalijar.com]
- 15. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Diazotization of 4-Aminobenzene-1,3-disulfonic Acid
Introduction: Strategic Importance and Molecular Context
The diazotization of primary aromatic amines is a cornerstone reaction in synthetic organic chemistry, serving as a gateway to a vast array of functionalized aromatic compounds. This process converts a primary amino group into a highly versatile diazonium salt (-N₂⁺). While the general principles of diazotization are widely understood, the specific substrate dictates the optimal conditions and handling procedures.
This guide focuses on the diazotization of 4-aminobenzene-1,3-disulfonic acid (CAS: 137-51-9).[1] This particular substrate is of significant industrial importance, primarily as a precursor (diazo component) for the synthesis of numerous azo dyes. The presence of two strongly electron-withdrawing and water-solubilizing sulfonic acid (-SO₃H) groups on the aromatic ring imparts unique characteristics to the molecule. These groups enhance the aqueous solubility of the amine and the resulting diazonium salt, which is advantageous for solution-phase reactions.[2] However, they also decrease the basicity of the amino group, influencing the kinetics and conditions required for a successful diazotization.
These application notes provide researchers, chemists, and drug development professionals with a detailed, mechanistically-grounded protocol for the diazotization of this compound. We will delve into the causality behind each experimental step, outline a validated protocol, and emphasize the critical safety measures required when handling potentially hazardous diazonium compounds.[3][4]
Reaction Principle and Core Mechanism
The diazotization reaction transforms the primary aromatic amine into a diazonium salt through the action of nitrous acid (HNO₂).[5] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under cold conditions.[2][6][]
The mechanistic sequence proceeds as follows:
-
Generation of the Electrophile: The strong acid protonates nitrous acid, which then loses a molecule of water to form the highly electrophilic nitrosyl cation (NO⁺).[8]
-
N-Nitrosation: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosyl cation, forming an N-nitrosammonium ion.
-
Deprotonation & Tautomerization: A series of proton transfers results in the formation of an N-nitrosamine, which then tautomerizes to a diazohydroxide.[8]
-
Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, creating a good leaving group (H₂O). The subsequent loss of water yields the stable, resonance-stabilized aryldiazonium ion.[8][9]
This entire process must be conducted at low temperatures (typically 0-5 °C) to prevent the thermally unstable diazonium salt from decomposing, which could lead to undesired side products or a violent release of nitrogen gas.[3][10]
Caption: Figure 1: Reaction Mechanism of Diazotization.
Detailed Application Protocol
This protocol describes the preparation of an aqueous solution of 4-carboxy-2,6-disulfobenzenediazonium salt, which is intended for immediate use in subsequent reactions (e.g., azo coupling) without isolation.
Materials and Equipment
| Reagent/Material | Molecular Weight | CAS No. | Notes |
| This compound | 253.25 g/mol | 137-51-9 | Purity >98% |
| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 7632-00-0 | ACS grade or higher |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | 7664-93-9 | 95-98% |
| Sulfamic Acid (H₂NSO₃H) | 97.09 g/mol | 5329-14-6 | For quenching excess nitrite |
| Distilled or Deionized Water | 18.02 g/mol | 7732-18-5 | |
| Ice | - | - | Made from distilled water |
| Starch-iodide test paper | - | - | To monitor for excess nitrous acid |
Equipment:
-
Three-necked round-bottom flask (appropriately sized for the reaction scale)
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Low-temperature thermometer (-20 to 100 °C range)
-
Ice-salt bath
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, acid-resistant gloves
Quantitative Data Summary (Example: 0.1 mol Scale)
| Parameter | Value | Moles | Notes |
| Starting Amine | |||
| This compound | 25.3 g | 0.1 mol | The limiting reagent. |
| Acid Medium | |||
| Concentrated H₂SO₄ (98%) | ~16.3 mL | ~0.3 mol | Approx. 3 molar equivalents. |
| Water | 150 mL | - | To create the initial slurry. |
| Diazotizing Agent | |||
| Sodium Nitrite (NaNO₂) | 7.25 g | 0.105 mol | 5% molar excess. |
| Water for NaNO₂ solution | 50 mL | - | |
| Reaction Conditions | |||
| Temperature | 0 to 5 °C | - | CRITICAL PARAMETER |
| Reaction Time | 30-60 minutes | - | After nitrite addition is complete. |
| Expected Product | |||
| Diazonium Salt Solution | ~250 mL | ~0.1 mol | Used in situ. DO NOT ISOLATE. |
Step-by-Step Experimental Procedure
Caption: Figure 2: Experimental Workflow.
-
Preparation of the Amine Slurry: In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a slurry by adding this compound (25.3 g, 0.1 mol) to 150 mL of water. Begin stirring.
-
Acidification and Cooling: While stirring, carefully and slowly add concentrated sulfuric acid (~16.3 mL, 0.3 mol) to the slurry. An exotherm will be observed. Once the acid addition is complete, immerse the flask in an ice-salt bath and cool the contents to between 0 °C and 5 °C.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 50 mL of cold distilled water.
-
Diazotization: Once the amine slurry is stable at 0-5 °C, begin the dropwise addition of the sodium nitrite solution using a dropping funnel. The addition rate must be carefully controlled to keep the internal temperature below 5 °C at all times. Vigorous stirring is essential to ensure efficient mixing.[10]
-
Expert Insight: Slow addition is critical to manage the exothermic nature of the reaction and prevent localized overheating, which can lead to decomposition of the diazonium salt and formation of tarry by-products.[10]
-
-
Reaction Completion and Monitoring: After the nitrite addition is complete (typically 30-45 minutes), continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. To confirm the presence of a slight excess of nitrous acid (indicating the amine has been fully consumed), dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates excess HNO₂.[13][14]
-
Quenching Excess Nitrite (Recommended): If the starch-iodide test is positive, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the test is negative.[2][15]
-
Expert Insight: Removing excess nitrous acid is crucial as it can lead to unwanted side reactions (e.g., nitration) in subsequent coupling steps.[16]
-
-
Use of Product: The resulting pale yellow solution contains the 4-carboxy-2,6-disulfobenzenediazonium salt and is now ready for immediate use in the next synthetic step (e.g., azo coupling).
Critical Safety Considerations: A Self-Validating System
The primary hazard associated with this procedure is the inherent instability of diazonium salts.[3] While the sulfonic acid groups and aqueous solution provide some stability, strict adherence to safety protocols is non-negotiable.
-
Explosion Hazard: NEVER attempt to isolate the diazonium salt in a dry, solid form. Solid diazonium salts are shock-sensitive, friction-sensitive, and can decompose explosively upon heating.[4][17] This protocol is designed for the in situ use of the diazonium salt solution only.
-
Temperature Control is Paramount: The most critical safety control is maintaining the reaction temperature between 0 °C and 5 °C.[3] A runaway reaction can lead to rapid decomposition, gas evolution (N₂), and a dangerous increase in pressure and temperature. Always have a sufficient quantity of ice available.
-
Stoichiometry Control: Use only a slight stoichiometric excess of sodium nitrite. A large excess can lead to side reactions and increases the amount of quenching agent needed.[16][17]
-
Ventilation: The reaction should be performed in a well-ventilated chemical fume hood at all times. Toxic nitrogen oxide gases can be evolved, especially if the temperature rises unexpectedly.[6]
-
Quenching: Always be prepared to quench excess nitrite. Before disposal, any unreacted diazonium salt should be decomposed by adding it to a solution of a compound that couples readily, or by using a reducing agent like hypophosphorous acid under controlled conditions.[4]
-
Handling: Use plastic or rubber spatulas when handling solid reagents. Avoid scratching glassware with metal spatulas, especially if any unforeseen precipitation of the diazonium salt occurs.[3][17]
Applications in Synthesis
The primary application of the 4-carboxy-2,6-disulfobenzenediazonium salt is as a diazo component in azo coupling reactions . It is reacted with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or anilines, to produce a wide range of water-soluble azo dyes.[] The sulfonic acid groups act as auxochromes and confer water solubility to the final dye product, making them suitable for dyeing textiles like cotton.[18]
References
- 1. This compound [dyestuffintermediates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 8. orgosolver.com [orgosolver.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US2827449A - Process of diazotization of aromatic - Google Patents [patents.google.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. brainkart.com [brainkart.com]
- 15. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 18. bch.ro [bch.ro]
Application Notes and Protocols for 4-Aminobenzene-1,3-disulfonic Acid as a Pharmaceutical Building Block
Abstract
This technical guide provides an in-depth exploration of 4-aminobenzene-1,3-disulfonic acid, a highly functionalized aromatic compound, and its strategic application as a versatile building block in pharmaceutical synthesis. We will elucidate its fundamental physicochemical properties, delve into its reactive characteristics that underpin its utility, and present detailed, field-proven protocols for its use in synthetic workflows. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents. Key experimental choices are rationalized, and methodologies are presented to ensure reproducibility and self-validation.
Introduction: The Strategic Importance of a Disulfonated Aniline Derivative
In the landscape of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate pharmacological profile of the target molecule. This compound (CAS No. 137-51-9) emerges as a uniquely valuable scaffold. Its structure is characterized by an aniline core functionalized with two sulfonic acid groups at the 1 and 3 positions and an amino group at the 4 position.[1][2] This specific arrangement of functional groups imparts a set of desirable properties that make it a cornerstone in the synthesis of various pharmaceutical agents.
The primary attributes contributing to its utility are:
-
High Polarity and Aqueous Solubility: The two sulfonic acid groups (-SO₃H) are strongly acidic and confer excellent water solubility to the molecule and its downstream derivatives. This is a crucial property in drug development, often improving bioavailability and formulation options.
-
Reactive Amino Group: The amino group (-NH₂) serves as a versatile synthetic handle. It can be readily diazotized and subsequently used in a wide array of coupling reactions, most notably to form azo dyes and other complex heterocyclic systems.[3] This reactivity is fundamental to its role as a building block.
-
Defined Regiochemistry: The fixed positions of the functional groups provide precise control over the architecture of the resulting molecules, minimizing the formation of unwanted isomers and simplifying purification processes.
A notable application of this compound is its use as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives, which have been investigated as P2 receptor antagonists.[4] This highlights its role in creating molecules with specific biological targets.
Physicochemical Properties and Structural Data
A thorough understanding of a building block's physical and chemical properties is essential for effective reaction design and process optimization.
Chemical Structure
References
Application Notes & Protocols: The Role of Sulfonated Aromatic Amines in the Development of P2 Receptor Antagonists
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Purinergic Signaling
Extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) are fundamental signaling molecules that regulate a vast array of physiological processes. Their effects are mediated by purinergic P2 receptors, a diverse family of cell surface proteins divided into two main classes: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors, GPCRs).[1][2]
-
P2X Receptors: These receptors form cation-permeable channels that open in response to ATP binding. This leads to rapid membrane depolarization and an influx of calcium, triggering fast cellular responses crucial for processes like neurotransmission and muscle contraction.[1][3]
-
P2Y Receptors: This class comprises eight subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄). They couple to various G proteins to initiate complex intracellular signaling cascades that modulate everything from platelet aggregation and inflammation to cell proliferation and wound healing.[3][4]
The critical role of P2 receptors, particularly P2Y₁ and P2Y₁₂ in platelet aggregation, has made them prime targets for antithrombotic therapies.[5][6] The development of antagonists that can selectively block these receptors is a major focus of drug discovery.[7][8] This guide explores the utility of a specific chemical scaffold—sulfonated aromatic amines, exemplified by structures derivable from 4-aminobenzene-1,3-disulfonic acid—in the design and synthesis of P2 receptor antagonists.
Section 1: The Sulfonated Aromatic Amine Scaffold in P2 Antagonism
The rationale for using highly charged, sulfonated molecules as P2 receptor antagonists stems from the nature of the endogenous ligands, ATP and ADP. The multiple phosphate groups of these nucleotides create a dense region of negative charge, which is a key feature for recognition by the receptor's binding pocket. Early P2 receptor antagonists were often polysulfonated compounds that mimic this anionic character.
1.1. Historical Context and Key Examples
Some of the first-generation P2 receptor antagonists were large, polysulfonated dyes, such as Suramin and Reactive Blue 2.[9] While instrumental in early research, these compounds suffer from low potency and a lack of selectivity, interacting with numerous ATP-binding proteins.[9]
A more refined example that incorporates the core aminobenzene disulfonic acid motif is Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) .[10] PPADS is a widely used, albeit relatively non-selective, antagonist of several P2X and P2Y receptors.[10][11] Its structure highlights the strategic placement of sulfonate groups on a phenyl ring, which is linked via an azo bridge to a pyridoxal phosphate moiety.
1.2. Structure-Activity Relationship (SAR) Insights
The development of antagonists based on the Reactive Blue 2 and PPADS scaffolds has provided critical insights into the structural requirements for P2 receptor blockade.[12]
-
Anionic Interactions: The sulfonate (SO₃⁻) groups are paramount for activity. They are believed to form strong electrostatic interactions with positively charged amino acid residues (e.g., arginine, lysine) within the P2 receptor binding site, mimicking the phosphate groups of ATP/ADP.
-
Positional Importance: The specific location, number, and conformational distance between the anionic sulfonate groups significantly influence both the potency and selectivity of the antagonist across different P2 receptor subtypes.[12]
-
Aromatic Systems: The aromatic rings provide a rigid scaffold for the presentation of the sulfonate groups and can engage in hydrophobic or π-electron system interactions within the receptor pocket.[12]
The this compound structure, therefore, represents a valuable building block, providing a well-defined arrangement of an amino group (for further chemical modification) and two sulfonate groups on an aromatic core.
Section 2: Representative Synthesis of a PPADS-like Antagonist
While numerous complex synthetic routes exist for modern antagonists, a classic and illustrative method for creating compounds like PPADS involves diazotization followed by an azo coupling reaction. This approach is ideal for linking two distinct aromatic moieties.
Causality Behind the Method: Diazotization converts a primary aromatic amine into a highly reactive diazonium salt. This electrophilic salt can then attack an electron-rich aromatic ring (the coupling partner) in an electrophilic aromatic substitution reaction, forming a stable azo (-N=N-) bridge. This two-step process is a robust and well-established method for synthesizing azo dyes, many of which, like PPADS, have found utility as receptor ligands.
Protocol 2.1: Synthesis via Diazotization and Azo Coupling
Objective: To synthesize a PPADS-analogue by coupling diazotized this compound with a suitable coupling partner (e.g., pyridoxal-5'-phosphate).
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Pyridoxal-5'-phosphate
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard glassware
Procedure:
-
Diazotization of the Amine (Step 1):
-
In a beaker, dissolve 1.0 equivalent of this compound in 2.5 equivalents of 2M HCl. The sulfonic acid groups enhance water solubility.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring. Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
Slowly add a pre-chilled aqueous solution of 1.0 equivalent of sodium nitrite (NaNO₂) dropwise. The addition should be slow enough to keep the temperature below 5°C.
-
Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be tested with starch-iodide paper to ensure a slight excess of nitrous acid is present (indicated by a blue-black color).
-
-
Azo Coupling Reaction (Step 2):
-
In a separate beaker, dissolve 1.0 equivalent of pyridoxal-5'-phosphate in a cold aqueous solution of sodium hydroxide (sufficient to dissolve the material and maintain a basic pH, typically pH 8-10). The coupling partner must be in its deprotonated, electron-rich phenoxide form to be sufficiently activated for the reaction.
-
While maintaining the temperature of the coupling partner solution at 0-10°C, slowly add the previously prepared cold diazonium salt solution with vigorous stirring.
-
A colored precipitate or solution should form immediately, indicating the formation of the azo compound.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
The crude product can often be precipitated by acidifying the solution with HCl or by salting out with sodium chloride.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water and then ethanol or acetone to remove unreacted starting materials.
-
Rationale for Purification Choice: Due to the highly polar and charged nature of the product, standard silica gel chromatography is often ineffective. Purification is best achieved using techniques like reverse-phase chromatography (C18) with water/acetonitrile gradients containing a modifier like formic acid, or through ion-exchange chromatography.
-
Section 3: Protocols for Pharmacological Evaluation
Once synthesized, the antagonist activity and selectivity of the new compound must be determined. High-throughput screening (HTS) using cell-based functional assays is the standard approach.[13]
Protocol 3.1: P2Y Receptor Antagonist Screening (Calcium Mobilization Assay)
Principle: Many P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄) couple to the Gαq protein.[4] Agonist binding activates phospholipase C (PLC), which generates inositol trisphosphate (IP₃), triggering the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using a calcium-sensitive fluorescent dye.[5] An antagonist will block the agonist-induced Ca²⁺ signal.
Materials:
-
Cell Line: 1321N1 or HEK293 cells stably expressing the human P2Y receptor of interest.[5]
-
Culture Medium: DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.[14]
-
Agonist: ADP (for P2Y₁) or UTP (for P2Y₂) at a pre-determined EC₈₀ concentration.
-
Plates: 384-well, black-walled, clear-bottom assay plates.
-
Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[14]
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 18-24 hours.
-
Dye Loading: Remove the culture medium and add the Fluo-4 AM loading solution (prepared in assay buffer according to the manufacturer's instructions). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Wash the cells gently with assay buffer to remove excess dye. Add the synthesized compounds (test antagonists) at various concentrations to the wells. Include controls:
-
Negative Control (0% inhibition): Vehicle (DMSO) only.
-
Positive Control (100% response): Vehicle (DMSO) only (for agonist response).
-
Reference Antagonist: A known antagonist for the target receptor (e.g., MRS2500 for P2Y₁).[15]
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation & Signal Detection:
-
Place the plate into the fluorescence plate reader.
-
The instrument will add the agonist solution (e.g., ADP) to all wells simultaneously.
-
Immediately begin measuring fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: P2X Receptor Antagonist Screening (Dye Uptake Assay)
Principle: Prolonged activation of certain P2X receptors (e.g., P2X7) leads to the formation of a large, non-selective pore that allows the passage of molecules up to 900 Da.[16] This can be exploited by measuring the uptake of fluorescent dyes like YO-PRO-1.[16][17] Antagonists will prevent channel and pore opening, thus blocking dye entry.
Materials:
-
Cell Line: HEK293 cells stably expressing the human P2X receptor of interest.
-
Assay Buffer: Saline solution (e.g., 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).[18]
-
Fluorescent Dye: YO-PRO-1 iodide.
-
Agonist: ATP or a more potent analogue like Benzoyl-ATP (BzATP) for P2X7.[16]
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well black, clear-bottom plates and culture overnight.
-
Compound and Dye Incubation: Wash cells with assay buffer. Add assay buffer containing the test compounds at desired concentrations, a known antagonist (e.g., A740003), and the YO-PRO-1 dye (typically 1-5 µM). Incubate for 10-15 minutes.
-
Agonist Stimulation: Add the P2X agonist (e.g., ATP) to the wells.
-
Signal Detection: Measure the fluorescence intensity over time (e.g., for 15-20 minutes). Dye entry and binding to intracellular nucleic acids will cause a significant increase in fluorescence.
Data Analysis:
-
Determine the rate of fluorescence increase or the endpoint fluorescence after a fixed time.
-
Calculate the percent inhibition for each antagonist concentration relative to controls.
-
Determine the IC₅₀ value as described in Protocol 3.1.
Section 4: Data Presentation and Visualization
Clear presentation of results is essential for interpreting SAR and selecting lead candidates.
Table 1: Pharmacological Profile of Synthesized Antagonists
This table summarizes hypothetical data for a series of compounds, illustrating how potency (IC₅₀) and selectivity can be compared.
| Compound ID | Scaffold Modification | P2Y₁ IC₅₀ (nM) | P2Y₁₂ IC₅₀ (nM) | P2X₁ IC₅₀ (nM) | Selectivity (P2Y₁₂/P2Y₁) |
| PPADS | Reference Compound | 250 | 800 | 150 | 3.2 |
| SYN-001 | This compound core | 180 | 650 | 120 | 3.6 |
| SYN-002 | Added chloro- group to coupling partner | 95 | 720 | 110 | 7.6 |
| SYN-003 | Replaced one sulfonate with carboxylate | 1200 | >10,000 | 850 | >8.3 |
Visualizing Pathways and Workflows
Diagrams are invaluable for understanding complex biological and experimental processes.
Caption: P2Y (Gq) signaling pathway and point of antagonist inhibition.
References
- 1. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding [frontiersin.org]
- 7. State of affairs: Design and structure-activity relationships of reversible P2Y12 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of P2 and Adenosine Receptors: Common Scaffolds Adapted for Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The purinergic P2 receptor antagonist pyridoxalphosphate-6-azophenyl-2'4'-disulphonic acid prevents both the acute locomotor effects of amphetamine and the behavioural sensitization caused by repeated amphetamine injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Regioselective Disulfonation of 4-Aminobenzenesulfonic Acid
Abstract
This application note provides a comprehensive, field-proven guide for the experimental sulfonation of 4-aminobenzenesulfonic acid (sulfanilic acid). The protocol details a robust method for synthesizing 4-aminobenzene-1,3-disulfonic acid through electrophilic aromatic substitution using oleum (fuming sulfuric acid) as the sulfonating agent. We will delve into the underlying reaction mechanism, including the directing effects of the substituents that govern the regioselectivity of the product. This document furnishes a complete, self-validating workflow, encompassing critical safety precautions, a detailed step-by-step experimental procedure, methods for product characterization and quality control, and a troubleshooting guide. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.
Introduction
4-Aminobenzenesulfonic acid, commonly known as sulfanilic acid, is a vital building block in the chemical industry. It exists as a zwitterion, contributing to its high melting point and stability.[1][2] Its primary utility lies in its capacity to form diazo compounds, making it an indispensable precursor for the synthesis of a wide array of azo dyes and sulfa drugs. The introduction of additional sulfonic acid groups onto the aromatic ring can further modify the molecule's properties, such as solubility and acidity, opening avenues for new applications.
Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution reactions.[3] The reaction is reversible, a characteristic that allows the sulfonic acid group to be employed as a temporary blocking group to direct other substituents to specific positions on an aromatic ring.[4][5] This protocol leverages a strong sulfonating medium, oleum, to introduce a second sulfonic acid group onto the sulfanilic acid ring. Understanding the interplay of reaction conditions and the directing effects of the existing substituents is paramount for achieving high yield and regioselectivity.
Reaction Principle and Mechanism
The sulfonation of 4-aminobenzenesulfonic acid is an electrophilic aromatic substitution reaction. The process involves the attack of an electrophile, sulfur trioxide (SO₃), on the electron-rich benzene ring.[6] In the highly acidic environment of oleum (a solution of SO₃ in H₂SO₄), the actual electrophile can be SO₃ itself or its protonated form, ⁺SO₃H.[4]
The regiochemical outcome of the reaction is dictated by the two substituents already present on the ring: the amino group (-NH₂) and the sulfonic acid group (-SO₃H).
-
Protonation of the Amino Group: In the strongly acidic reaction medium, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is a powerful electron-withdrawing group and acts as a meta-director.
-
Directing Influence: The existing sulfonic acid group (-SO₃H) is also a deactivating, meta-directing group.
-
Combined Effect: With the para-position already occupied by the first sulfonic acid group, the incoming electrophile is directed to the positions that are meta to the -NH₃⁺ group. These positions are C2 and C6 (ortho to -NH₃⁺) and C3 and C5 (meta to -NH₃⁺). The sulfonic acid group at C1 directs incoming groups to C3 and C5. Therefore, the combined directing effects strongly favor substitution at the C3 position (or the equivalent C5 position), leading to the formation of This compound .
The overall reaction is: C₆H₄(NH₂)(SO₃H) + SO₃ (in H₂SO₄) → C₆H₃(NH₂)(SO₃H)₂ + H₂O
Below is a diagram illustrating the key steps of the electrophilic substitution mechanism.
Caption: Mechanism of Electrophilic Aromatic Sulfonation.
Critical Safety Precautions
This procedure involves highly corrosive and reactive chemicals. A thorough risk assessment must be conducted before commencing any work.
-
Hazardous Reagents :
-
Oleum (Fuming Sulfuric Acid) : Extremely corrosive and toxic. It reacts violently with water, generating significant heat and releasing toxic sulfur trioxide fumes.[7][8] Inhalation can be fatal and may cause severe burns, lung edema, and death, with effects possibly being delayed.[7][9] Skin or eye contact will cause severe, deep burns.[10]
-
Concentrated Sulfuric Acid : A strong acid that is highly corrosive and can cause severe burns upon contact.[11] It also reacts exothermically with water.
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a full-face shield are mandatory at all times.[11]
-
Hand Protection : Wear acid-resistant gloves (e.g., Butyl rubber, Viton™). Double-gloving is recommended. Check glove manufacturer recommendations for breakthrough times.[11]
-
Body Protection : A chemical-resistant apron or lab coat must be worn. Ensure clothing is made of non-combustible material.
-
-
Engineering Controls :
-
All operations must be conducted inside a certified chemical fume hood with sufficient ventilation.
-
An emergency eyewash station and safety shower must be immediately accessible.[12]
-
-
Emergency Procedures :
-
Spills : Do NOT use water on oleum or concentrated acid spills.[12] Neutralize small spills with a dry absorbent material like sand, soda ash, or lime. Evacuate the area for large spills.[9]
-
Skin Contact : Immediately flush the affected area with copious amounts of running water for at least 20 minutes and seek immediate medical attention.[7][8] Remove contaminated clothing while flushing.
-
Eye Contact : Immediately flush eyes with water for at least 20 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Materials and Equipment
| Reagents & Chemicals | Grade |
| 4-Aminobenzenesulfonic acid (Sulfanilic acid) | ≥99% |
| Sulfuric Acid (H₂SO₄), concentrated | 98% |
| Oleum (H₂S₂O₇) | 20% free SO₃ |
| Deionized Water | - |
| Ice | - |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade |
| Acetonitrile | HPLC Grade |
| Equipment |
| 250 mL three-necked round-bottom flask |
| Mechanical stirrer with a glass stirring rod and paddle |
| Thermometer (-10 to 200 °C) |
| 100 mL pressure-equalizing dropping funnel |
| Heating mantle with temperature controller |
| Ice-water bath |
| Buchner funnel and vacuum flask |
| Glassware for recrystallization |
| HPLC system with UV detector |
| NMR Spectrometer (≥300 MHz) |
| FTIR Spectrometer |
Experimental Workflow Overview
The experimental procedure is a multi-stage process requiring careful control of temperature at each step. The workflow begins with the dissolution of the starting material in concentrated sulfuric acid, followed by a controlled addition to oleum at low temperature. The reaction is then driven to completion by heating, before being carefully quenched in an ice-water mixture to precipitate the product.
Caption: Overall Experimental Workflow Diagram.
Detailed Step-by-Step Protocol
Step 1: Preparation of the Sulfanilic Acid Solution
-
Set up a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a stopper in a fume hood.
-
Carefully add 35 mL (64.4 g) of concentrated (98%) sulfuric acid to the flask.
-
While stirring, slowly add 17.3 g (0.10 mol) of 4-aminobenzenesulfonic acid in small portions to the sulfuric acid. The addition may be slightly exothermic. Continue stirring until a clear solution or a fine suspension is formed.
Step 2: Sulfonation at Low Temperature
-
In a separate beaker or flask, carefully measure 60 mL of oleum (20% free SO₃). Place this flask in a large ice-water bath and allow it to cool to below 10 °C.
-
Transfer the oleum to the three-necked flask from Step 1, which should now be fitted with the dropping funnel and placed in the ice-water bath.
-
Transfer the sulfanilic acid/sulfuric acid solution prepared earlier into the dropping funnel.
-
Add the sulfanilic acid solution dropwise to the cold, stirring oleum. The rate of addition must be controlled to maintain the internal reaction temperature between 0 °C and 10 °C. This addition is highly exothermic.
Step 3: Sulfonation at High Temperature
-
After the addition is complete, remove the ice-water bath and replace it with a heating mantle.
-
Slowly heat the reaction mixture to 150-160 °C. Use a temperature controller to maintain this temperature.
-
Continue stirring the mixture at this temperature for 3-4 hours to ensure the reaction goes to completion.[13] Monitor the reaction progress using a suitable technique like TLC or by taking small aliquots, quenching them, and analyzing via HPLC.
Step 4: Reaction Quenching and Product Precipitation
-
After the reaction is complete, turn off the heating and allow the mixture to cool to approximately 50-60 °C.
-
Prepare a large beaker (e.g., 2 L) containing approximately 500 g of crushed ice and 200 mL of cold deionized water. Place this beaker in an ice bath to keep it cold.
-
CAUTION: This step is highly exothermic and will generate fumes. Slowly and very carefully, pour the warm reaction mixture in a thin stream into the vigorously stirred ice-water slurry.
-
A precipitate of the product should form. Continue stirring the slurry in the ice bath for another 30-60 minutes to ensure complete precipitation.
Step 5: Product Isolation and Purification
-
Isolate the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with small portions of cold deionized water until the filtrate is approximately neutral (pH 5-6). This removes residual sulfuric acid.
-
Press the cake as dry as possible on the funnel.
-
Transfer the solid to a watch glass or crystallization dish and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
If necessary, the product can be further purified by recrystallization from hot water.[14]
Data Summary and Expected Results
| Parameter | Value |
| Moles of 4-Aminobenzenesulfonic acid | 0.10 mol |
| Volume of Conc. H₂SO₄ (98%) | 35 mL |
| Volume of Oleum (20% free SO₃) | 60 mL |
| Low-Temperature Reaction | 0-10 °C |
| High-Temperature Reaction | 150-160 °C for 3-4 hours |
| Product Molecular Weight (C₆H₇NO₆S₂) | 253.25 g/mol |
| Theoretical Yield | 25.3 g |
| Expected Yield | 20-22 g (80-87%) |
Product Characterization and Quality Control
Verification of the product's identity and purity is crucial. The following methods are recommended.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity >97%.[13] The retention time will be significantly different from the starting material.
-
-
¹H-NMR Spectroscopy:
-
Solvent: DMSO-d₆.
-
Expected Spectrum for this compound: The aromatic region should show three distinct protons with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The signals for the amine protons may be broad.
-
-
FTIR Spectroscopy:
-
Sample Prep: KBr pellet.
-
Key Peaks (cm⁻¹):
-
~3400-3500 (N-H stretch of -NH₂)
-
~1350 and ~1170 (asymmetric and symmetric S=O stretch of -SO₃H)
-
~1030 (S-O stretch)
-
Aromatic C-H and C=C stretches in their characteristic regions.
-
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | Ensure the reaction is heated at 150-160 °C for the full duration. Monitor completion with HPLC/TLC. |
| Product loss during workup. | Ensure the quench solution is sufficiently cold to minimize product solubility. Use minimal amounts of cold water for washing. | |
| Dark/Charred Product | Reaction temperature was too high. | Maintain strict temperature control during heating. Overheating can cause decomposition.[14] |
| Quenching was done too quickly or at too high a temperature. | Ensure the reaction mixture is cooled before quenching and that the ice/water slurry is well-stirred and cold. | |
| Impure Product (from HPLC/NMR) | Incomplete reaction. | Increase reaction time or temperature slightly. |
| Presence of side-products. | The regioselectivity is high, but minor isomers are possible. Purify by recrystallization from hot water. | |
| Reaction Mixture Solidifies | Temperature during oleum addition was too low. | Maintain the temperature just above the freezing point of the mixture (e.g., > 5 °C). |
References
- 1. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 4. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 7. peac.aristatek.com [peac.aristatek.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. ICSC 1447 - OLEUM [chemicalsafety.ilo.org]
- 10. Fuming sulfuric acid | H2SO4.SO3 | CID 24681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sulphuric-acid.com [sulphuric-acid.com]
- 12. nj.gov [nj.gov]
- 13. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 14. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
Handling and storage procedures for hygroscopic 4-Aminobenzene-1,3-disulfonic acid
Application Notes and Protocols for 4-Aminobenzene-1,3-disulfonic acid
Introduction: Mitigating the Challenge of Hygroscopicity
This compound is a vital intermediate and building block in the synthesis of azo dyes, sulfa drugs, and other specialty organic compounds. Its utility is rooted in the reactivity of its aromatic amine and the directing effects of its two sulfonic acid groups. However, these same functional groups, being highly polar, impart a significant hygroscopic nature to the compound. This propensity to absorb moisture from the atmosphere is not a trivial inconvenience; it is a critical variable that can compromise experimental accuracy, compound stability, and the reproducibility of results.
Uncontrolled moisture absorption leads to inaccurate measurements of mass, resulting in errors in solution concentration and reaction stoichiometry. Furthermore, the presence of water can alter the compound's physical state from a free-flowing powder to a clumped or tacky solid, making it difficult to handle. In the context of drug development, changes in the hydration state of an active pharmaceutical ingredient (API) can even alter its polymorphic form, potentially affecting its solubility, stability, and bioavailability.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage procedures for this compound. The protocols herein are designed to preserve the compound's integrity, ensure personnel safety, and promote reliable and reproducible experimental outcomes.
Section 1: Physicochemical Properties & Hygroscopicity Profile
Understanding the fundamental properties of this compound is the first step toward effective handling. The molecule's structure, featuring both a primary amine (-NH₂) and two sulfonic acid (-SO₃H) groups, creates a high affinity for water molecules through hydrogen bonding.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 137-51-9 | [2] |
| Molecular Formula | C₆H₇NO₆S₂ | [3] |
| Molecular Weight | 253.25 g/mol | [2] |
| Appearance | White to off-white powder/solid | [3] |
| Solubility in Water | 4.3 g/L at 21°C | [2] |
| Melting Point | >259°C (decomposes) | [2] |
| Chemical Stability | Stable under recommended storage conditions | [4] |
Section 2: The Critical Impact of Moisture Absorption
The consequences of improper handling extend beyond simple weighing errors and directly impact the integrity of scientific research.
-
Inaccurate Weighing & Concentration Errors: This is the most immediate effect. As the compound absorbs atmospheric moisture, its measured weight increases. A researcher intending to prepare a 10 mM solution might inadvertently create a significantly less concentrated one, skewing all subsequent experimental data.
-
Physical State Alteration: The absorption of water can cause the fine powder to cake and form clumps. This not only makes the material difficult to manipulate and transfer but also can create non-uniformity within the bulk material.
-
Potential for Chemical Degradation: While this compound is generally stable, the presence of excess water, especially in conjunction with light or elevated temperatures, can create conditions favorable for hydrolytic degradation or other unwanted side reactions. For many sulfonated anilines, moisture can be a critical factor in long-term stability.
-
Compromised Reproducibility: An experiment conducted on a dry day may yield different results from the same experiment performed on a humid day, simply due to the variable water content of the starting material. This introduces a hidden variable that undermines the reproducibility of the work.
Section 3: Recommended Storage Protocols
Strict adherence to proper storage conditions is the primary defense against moisture-induced degradation and handling difficulties.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (Cool place) | Prevents potential heat-induced degradation.[4] |
| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass or HDPE bottle | Protects from moisture, air, and light.[3] |
| Location | Well-ventilated, dedicated chemical storage area | Ensures safety and prevents contamination.[3][5] |
| Incompatibilities | Store away from strong oxidizing agents | Prevents hazardous reactions.[3][6][7] |
Protocol 3.1: Long-Term Storage (Unopened Container)
-
Upon receipt, visually inspect the container seal for integrity.
-
Do not open the container until the compound is needed.
-
Store the unopened container in a cool, dry, and dark place, away from incompatible materials.[4]
Protocol 3.2: Short-Term / In-Use Storage (Opened Container)
-
Once the manufacturer's seal is broken, all subsequent storage must be in a controlled, moisture-free environment.
-
The preferred method is to store the container inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite).
-
Alternatively, the container can be placed inside a larger, sealable bag that has been purged with an inert gas like nitrogen or argon.
-
Always ensure the container lid is replaced tightly and securely immediately after use.[5][6]
Caption: Decision workflow for receiving and storing the compound.
Section 4: Detailed Handling Procedures
Handling this compound requires deliberate and swift actions to minimize exposure to the atmosphere. All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood.[8]
Protocol 4.1: Weighing and Handling the Solid
-
Preparation: Before retrieving the compound from storage, ensure all necessary equipment is ready: analytical balance, weigh paper or boat, spatula, and the receiving flask. This minimizes the time the container is open.
-
Equilibration: If the compound has been stored under refrigerated conditions, allow the sealed container to equilibrate to ambient temperature before opening to prevent condensation of moisture onto the cold powder.
-
Atmospheric Control (Ideal): The most reliable method is to handle and weigh the compound inside a glovebox or dry box with a controlled low-humidity atmosphere (<20% RH).
-
Atmospheric Control (Standard Lab): If a glovebox is unavailable, perform the weighing process as rapidly as possible.
-
Open the container.
-
Quickly remove the approximate amount of material needed using a clean, dry spatula.
-
Immediately and tightly reseal the primary container and return it to the desiccator.
-
Tare the balance with the weigh boat, add the compound, and record the mass swiftly. The apparent mass will increase over time as moisture is absorbed.
-
-
Transfer: Immediately transfer the weighed solid to the reaction or dissolution vessel.
Caption: Workflow for handling and weighing hygroscopic solids.
Section 5: Preparation of Stock Solutions
Due to its water solubility, preparing aqueous stock solutions is a common application.
Protocol 5.1: Preparing an Aqueous Stock Solution
-
Vessel Preparation: Use a volumetric flask (Class A) for accurate concentration. Ensure the flask is clean and dry. Place a magnetic stir bar inside if desired.
-
Weighing: Following Protocol 4.1, weigh the required mass of this compound and transfer it immediately into the volumetric flask.
-
Initial Dissolution: Add a portion of the solvent (e.g., high-purity water), approximately 50-70% of the final desired volume.
-
Mixing: Cap the flask and mix by inversion or by placing it on a magnetic stir plate until the solid is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
Final Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled, sealed, and light-protected container. Unless otherwise specified by the experimental protocol, store solutions refrigerated to minimize potential degradation.
Section 6: Safety Precautions
This compound must be handled with appropriate safety measures in place.
-
Engineering Controls: Always handle the solid powder in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[4] Ensure that safety showers and eyewash stations are readily accessible.[6][9]
-
Personal Protective Equipment (PPE):
-
First Aid:
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. ccount-chem.com [ccount-chem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Navigating the Safe Handling of Aniline-2,4-disulfonic Acid (CAS 137-51-9): A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Aniline-2,4-disulfonic acid, with the CAS number 137-51-9, is a valuable intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1][2] Its utility in the laboratory, however, is matched by the critical need for stringent safety protocols to mitigate potential hazards. This guide provides a detailed overview of the essential safety precautions, handling procedures, and emergency responses required when working with this compound, ensuring a secure research environment.
Understanding the Hazard Profile: A Mechanistic Approach
Aniline-2,4-disulfonic acid is a solid, crystalline substance that is soluble in water.[2] A thorough understanding of its hazard profile is fundamental to its safe handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3]
Key Hazard Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation upon contact.[3] | H315 |
| Eye Irritation | Causes serious eye irritation.[3] | H319 |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3] | H335 |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy for working with Aniline-2,4-disulfonic acid relies on a combination of effective engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the potential for exposure at the source.
-
Ventilation: All work with Aniline-2,4-disulfonic acid, especially when handling the powder form, should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended to control airborne dust and prevent inhalation.
-
Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory spaces.
-
Eyewash Stations and Safety Showers: Ensure that easily accessible and fully functional eyewash stations and safety showers are located in the immediate vicinity of the work area.
Personal Protective Equipment (PPE): Essential Individual Protection
The selection and proper use of PPE are critical to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. While specific glove compatibility data for Aniline-2,4-disulfonic acid is not widely available, gloves made of nitrile or neoprene are generally recommended for protection against a range of chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and prevent skin exposure.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]
Caption: Hierarchy of controls for safe handling.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.
Handling Procedures
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Aniline-2,4-disulfonic acid.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Use Appropriate Tools: Use spatulas or other appropriate tools for transferring the powder. Avoid scooping directly from the container with weighing paper.
-
Weighing: If possible, weigh the compound directly in the vessel in which it will be used. If weighing on a balance, use a tared container or weighing paper and clean the balance and surrounding area immediately after use.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidental release.
-
Container: Keep the container tightly closed when not in use.[3]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Incompatible Materials: Avoid storage with strong oxidizing agents.[3]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, contain the spill.
-
Clean-up: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Firefighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam for extinguishing a fire involving this compound.[3]
-
Hazardous Decomposition Products: Be aware that thermal decomposition can produce toxic and irritating gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Caption: Generalized emergency response workflow.
Waste Disposal
All waste containing Aniline-2,4-disulfonic acid must be handled and disposed of in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to properly classify the waste. Wastes from the production of aniline-based compounds may be classified as hazardous waste under RCRA (Resource Conservation and Recovery Act).[1] Consult your institution's environmental health and safety (EHS) department for specific guidance on the disposal of this chemical.
Conclusion
Working safely with Aniline-2,4-disulfonic acid is achievable through a combination of a thorough understanding of its hazards, the consistent use of engineering controls and personal protective equipment, and strict adherence to established handling and emergency protocols. By integrating these practices into all laboratory workflows, researchers can mitigate the risks associated with this valuable chemical and maintain a safe and productive research environment.
References
Application Notes & Protocols for 4-Aminobenzene-1,3-disulfonic acid in Organic Synthesis
Introduction: A Versatile Aromatic Building Block
4-Aminobenzene-1,3-disulfonic acid is a highly functionalized aromatic compound that serves as a key intermediate in various organic syntheses. Its structure, featuring a nucleophilic amino group and two strongly electron-withdrawing sulfonic acid groups, imparts unique reactivity, making it a valuable reagent in the synthesis of dyes, pigments, and pharmacologically active molecules. The sulfonic acid moieties enhance aqueous solubility, a desirable trait in many process chemistry applications, while the amino group provides a reactive handle for a variety of chemical transformations. This guide provides in-depth application notes and detailed protocols for the use of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [1][2] |
| Molecular Weight | 253.25 g/mol | [1][2] |
| Physical Form | White to grey solid/needle-like crystals | [1][2] |
| Melting Point | >259°C (decomposes) | [1][2] |
| Water Solubility | 4.3 g/L at 21°C | [1][2] |
| Other Solubilities | Slightly soluble in aqueous acid, DMSO, and methanol | [1] |
| Stability | Hygroscopic | [1] |
| CAS Number | 137-51-9 | [1] |
Application I: Synthesis of Azo Dyes via Diazotization and Azo Coupling
The most prominent application of this compound is as a diazo component in the synthesis of azo dyes. The presence of two sulfonic acid groups often results in dyes with high water solubility and good lightfastness, making them suitable for textile and printing applications.
Causality of Experimental Choices
The conversion of the primary aromatic amine of this compound into a diazonium salt is a critical first step. This reaction is conducted at low temperatures (0-5°C) because diazonium salts are notoriously unstable and can decompose violently at higher temperatures. The in situ generation of nitrous acid from sodium nitrite and a strong mineral acid (like HCl) provides the necessary electrophile (nitrosonium ion, NO⁺) to react with the amino group. The subsequent azo coupling reaction is an electrophilic aromatic substitution where the newly formed diazonium salt acts as the electrophile, attacking an electron-rich coupling partner, such as a phenol or an aniline derivative. The pH of the coupling reaction is crucial; phenols require slightly alkaline conditions to deprotonate the hydroxyl group, thereby activating the aromatic ring, while anilines are typically coupled under neutral to slightly acidic conditions to ensure the amino group of the coupling agent remains sufficiently nucleophilic.
Experimental Workflow: Diazotization and Azo Coupling
Caption: Workflow for Azo Dye Synthesis.
Protocol 1: Synthesis of an Azo Dye using 2-Naphthol
This protocol is adapted from established procedures for the diazotization of sulfanilic acid and similar aromatic amines.
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium nitrite (NaNO₂) (1.05 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
2-Naphthol (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl) (for "salting out")
-
Distilled water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Thermometer
-
Dropping funnel
-
Büchner funnel and vacuum flask
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, prepare a suspension of this compound (e.g., 2.53 g, 0.01 mol) in 50 mL of distilled water.
-
Carefully add concentrated HCl (e.g., 2.5 mL, ~0.03 mol) to the suspension.
-
Cool the mixture to 0-5°C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 0.72 g, 0.0105 mol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring in the ice bath for an additional 15 minutes. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in 50 mL of a 5% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
Part C: Isolation and Purification
-
To increase the precipitation of the dye, a process known as "salting out" can be employed. Gently heat the reaction mixture to about 60-70°C to dissolve any fine particles, then add sodium chloride until the solution is saturated.
-
Allow the mixture to cool to room temperature, and then chill in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, saturated sodium chloride solution, followed by a small amount of ice-cold distilled water to remove excess salts.
-
Dry the product in a desiccator or a low-temperature oven.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Diazonium salts can be explosive in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Use it in solution immediately after preparation.
-
Handle concentrated acids and bases with extreme care.
Application II: Synthesis of Disulfonamides for Drug Discovery
This compound can serve as a scaffold for the synthesis of disulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[3] The synthesis involves a two-step process: converting the sulfonic acid groups into more reactive sulfonyl chlorides, followed by reaction with a primary or secondary amine.
Causality of Experimental Choices
Step 1: Protection of the Amino Group: The free amino group is nucleophilic and would react with the chlorinating agent used to convert the sulfonic acids to sulfonyl chlorides. Therefore, it must first be protected. A common and effective protecting group for anilines is the acetyl group, introduced via reaction with acetic anhydride. This protecting group is stable under the conditions of chlorosulfonation but can be readily removed later if the free amine is desired in the final product.
Step 2: Conversion to Disulfonyl Chloride: Sulfonic acids can be converted to sulfonyl chlorides using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2] Thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed. This transformation is crucial as sulfonyl chlorides are much more electrophilic than their corresponding sulfonic acids, readily reacting with amines.
Step 3: Sulfonamide Formation: The resulting disulfonyl chloride is a potent electrophile that reacts with primary or secondary amines to form stable sulfonamide linkages. This reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated during the reaction.
Experimental Workflow: Disulfonamide Synthesis
Caption: Workflow for Disulfonamide Synthesis.
Protocol 2: Representative Synthesis of a Disulfonamide Derivative
This protocol is a representative procedure based on standard organic transformations for amine protection, sulfonic acid chlorination, and sulfonamide formation.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acetic anhydride (2.2 eq)
-
Sodium acetate (catalyst)
-
Thionyl chloride (SOCl₂) (excess, ~5-10 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
A primary or secondary amine (e.g., Morpholine) (2.2 eq)
-
Pyridine or Triethylamine (base)
-
Anhydrous solvents (e.g., Dichloromethane, Acetonitrile)
-
Standard laboratory glassware for anhydrous reactions
-
Rotary evaporator
Procedure:
Part A: Acetyl Protection of the Amino Group
-
Suspend this compound (e.g., 2.53 g, 0.01 mol) and a catalytic amount of sodium acetate in 20 mL of acetic anhydride.
-
Heat the mixture at reflux (approx. 140°C) for 1-2 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice water to precipitate the product and quench excess acetic anhydride.
-
Collect the solid 4-acetamidobenzene-1,3-disulfonic acid by vacuum filtration, wash with cold water, and dry thoroughly.
Part B: Conversion to Disulfonyl Chloride
-
Caution: This step must be performed in a highly efficient fume hood as SOCl₂ is corrosive and toxic, and the reaction releases HCl and SO₂ gases.
-
To the dried 4-acetamidobenzene-1,3-disulfonic acid (e.g., 2.95 g, 0.01 mol), add an excess of thionyl chloride (e.g., 7.3 mL, 0.1 mol) and a catalytic drop of DMF.
-
Heat the mixture gently under reflux (approx. 76°C) for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (with appropriate traps for acidic gases). The crude 4-acetamidobenzene-1,3-disulfonyl chloride is a solid and should be used immediately in the next step.
Part C: Disulfonamide Formation
-
Dissolve the crude disulfonyl chloride from Part B in an anhydrous solvent such as dichloromethane or acetonitrile (e.g., 50 mL).
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired amine (e.g., morpholine, 1.92 g, 0.022 mol) in the same anhydrous solvent containing a base like pyridine or triethylamine (2.2 eq).
-
Slowly add the amine solution to the cold disulfonyl chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected disulfonamide.
-
Purify the product by recrystallization or column chromatography.
Part D: Deprotection (Optional)
-
To remove the acetyl protecting group, the disulfonamide can be hydrolyzed by heating in an aqueous acidic (e.g., HCl) or basic (e.g., NaOH) solution.
-
After hydrolysis, neutralize the solution to precipitate the final 4-aminobenzene-1,3-disulfonamide product, which can then be collected by filtration and purified.
Application III: Building Block for P2 Receptor Antagonists
In drug development, this compound and its derivatives are valuable starting materials. For instance, it is used as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives, which act as P2 receptor antagonists.[4][5] These antagonists are important in developing drugs for conditions like inflammation and pain. The synthetic strategy often involves an initial diazotization of the aminobenzenedisulfonic acid, followed by coupling to a pyridoxal phosphate core or a similar heterocyclic system, leveraging the chemistry described in Application I. The resulting sulfonated azo compounds can exhibit potent and selective antagonism at various P2 receptor subtypes.
References
- 1. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suramin - Wikipedia [en.wikipedia.org]
- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Aminobenzene-1,3-disulfonic acid
This guide provides in-depth troubleshooting and practical advice for the purification of crude 4-Aminobenzene-1,3-disulfonic acid (CAS 137-51-9). It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process, ensuring high-purity material for downstream applications.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My crude this compound is a dark grey or purplish solid. What causes this discoloration, and how can I obtain a white product?
A1: This is a common issue arising from trace impurities formed during the sulfonation of aniline. The discoloration is typically caused by oxidized, polymeric aniline byproducts, which are intensely colored even at low concentrations[1].
Causality: The harsh conditions of sulfonation can lead to minor side reactions, including oxidation of the starting material or product. These impurities are often highly conjugated and absorb visible light, leading to the off-white or colored appearance of the crude solid.
Solution: Recrystallization with Activated Charcoal
Activated charcoal is a highly porous material with a large surface area, making it effective at adsorbing large, colored impurity molecules while leaving the smaller desired product molecules in solution.
Experimental Protocol: Decolorizing Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound to a minimal amount of deionized water (approximately 20-30 mL per gram of crude product). Heat the mixture to boiling with stirring to dissolve the solid. The compound has a water solubility of 4.3 g/L at 21°C, which increases significantly with temperature[2][3].
-
Cooling and Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly for a minute. This prevents violent boiling when the charcoal is added. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Reheating: Return the flask to the heat source and bring it back to a gentle boil for 5-10 minutes. Swirl the flask occasionally to ensure the charcoal is well-dispersed and has sufficient time to adsorb the impurities.
-
Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with boiling water to prevent the desired product from crystallizing prematurely in the funnel[4]. Filter the hot solution quickly.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals[5]. Once at room temperature, the flask can be placed in an ice-water bath for 30 minutes to maximize product precipitation.
-
Isolation and Drying: Collect the white crystals by vacuum filtration, wash them with a small amount of ice-cold deionized water, and dry them thoroughly under vacuum. Since this compound is hygroscopic, it is essential to store the final product in a desiccator[3][6][7].
Q2: I'm attempting to recrystallize the crude product, but a significant amount of solid material will not dissolve, even in a large volume of boiling water. What is happening?
A2: This issue typically points to the presence of insoluble impurities or challenges with the compound's intrinsic solubility properties.
Causality:
-
Insoluble Impurities: The synthesis may leave behind inorganic salts (e.g., sulfates) or highly cross-linked, insoluble polymeric byproducts that will not dissolve in water.
-
Zwitterionic Nature: Like sulfanilic acid, this compound is a zwitterion in its solid state and near its isoelectric point[1][8]. This can suppress solubility in neutral water. Adjusting the pH can significantly alter its solubility by protonating the sulfonate groups or deprotonating the ammonium group.
Solution: pH Adjustment and Hot Filtration
Troubleshooting Steps:
-
Assess the Insoluble Material: If the undissolved material appears different from the bulk of your product (e.g., different color, texture), it is likely an insoluble impurity.
-
Perform Hot Filtration: If you suspect insoluble impurities, the most direct solution is to proceed with a hot gravity filtration as described in A1, Step 4. This will separate your dissolved product from the insoluble matter.
-
(Advanced) pH-Modified Recrystallization: For challenging cases, solubility can be manipulated.
-
Make the hot solution slightly basic (e.g., with dilute NaOH) to dissolve the acid as its sodium salt, which is typically more soluble.
-
Perform a hot filtration to remove any insoluble impurities.
-
Carefully re-acidify the hot, clear filtrate with a strong acid (like HCl) to lower the pH and induce crystallization of the purified zwitterionic form upon cooling. This should be done cautiously to avoid excessive supersaturation, which can lead to fine powders instead of crystals.
-
Q3: After cooling the clear filtrate, no crystals have formed. What steps can I take to induce crystallization?
A3: The failure of a solution to yield crystals upon cooling is a common problem, usually indicating that the solution is not sufficiently supersaturated.
Causality:
-
Excess Solvent: Too much solvent was used during the dissolution step, and the concentration of the solute is below its saturation point at the cooler temperature[4].
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. A very clean solution in smooth glassware may remain in a supersaturated state without crystallizing.
-
Rapid Cooling: Cooling the solution too quickly can sometimes inhibit the formation of a stable crystal lattice[4].
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites[4].
-
Seed Crystals: If available, add one or two small crystals of pure this compound to the solution. This provides a perfect template for further crystal growth[4][5].
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely not saturated. Gently heat the solution to boil off a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "crash out" as an impure powder.
-
Ensure Slow Cooling: Allow the solution to cool undisturbed to room temperature before moving it to an ice bath. A slower rate of cooling encourages the formation of larger, more ordered crystals.
Diagram 1: Troubleshooting Flowchart for Recrystallization
A decision-making workflow for common recrystallization issues.
Frequently Asked Questions (FAQs)
Q4: What are the key physical and chemical properties of this compound I should be aware of?
A4: Understanding the properties of your compound is critical for successful purification and handling.
Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 137-51-9 | [6][7][9] |
| Molecular Formula | C₆H₇NO₆S₂ | [3][6][7] |
| Molecular Weight | 253.25 g/mol | [3][6][7] |
| Appearance | White to grey solid | [3][7] |
| Melting Point | >259°C (decomposes) | [2][3][7] |
| Water Solubility | 4.3 g/L at 21°C | [2][3][7] |
| Other Solubilities | Slightly soluble in DMSO and methanol | [3][6][7] |
| Stability | Hygroscopic (absorbs moisture) |[3][6][7] |
Q5: What is the most effective purification strategy for this compound?
A5: For crude this compound, the most reliable and scalable purification method is recrystallization from water . This technique leverages the compound's increased solubility in hot water versus cold water to separate it from impurities. For colored crude materials, incorporating an activated charcoal treatment step is essential. A patent describing the preparation of a related compound, 4-aminobenzenesulfonic acid, also highlights recrystallization from hot water as the final purification step to achieve high purity[10].
Diagram 2: General Purification Workflow
An overview of the purification process from crude to pure product.
Q6: How should I properly store the purified this compound?
A6: Due to its hygroscopic nature , the purified compound readily absorbs moisture from the atmosphere[3][6][7]. Improper storage can lead to clumping and an inaccurate determination of mass for subsequent reactions.
Recommended Storage:
-
Primary Container: A tightly sealed, airtight container (e.g., an amber glass bottle with a secure cap).
-
Secondary Environment: Store the primary container inside a desiccator containing a drying agent (e.g., silica gel or Drierite).
-
Conditions: Keep in a cool, dry, and dark place to prevent degradation[7][11].
References
- 1. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. chembk.com [chembk.com]
- 3. This compound (137-51-9) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 7. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 8. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]
- 9. This compound | 137-51-9 [sigmaaldrich.com]
- 10. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 11. ccount-chem.com [ccount-chem.com]
Technical Support Center: Purification of 4-Aminobenzene-1,3-disulfonic acid
Welcome to the technical support center for advanced chemical purification. As Senior Application Scientists, we understand the nuances of obtaining high-purity materials essential for research and development. This guide provides in-depth troubleshooting and frequently asked questions for the purification of 4-Aminobenzene-1,3-disulfonic acid, a critical intermediate in various synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be concerned about when synthesizing or using this compound?
A1: Impurities in this compound typically originate from the synthesis process, which involves the sulfonation of aniline.[1] The nature of electrophilic aromatic substitution on an aniline substrate, even under forcing conditions required for disulfonation, is complex. The primary impurities include:
-
Isomeric Byproducts: The sulfonation of aniline is a reversible reaction influenced by temperature and reaction time.[2][3] This can lead to the formation of other aminobenzenedisulfonic acid isomers, such as 4-Aminobenzene-1,2-disulfonic acid or 2-Aminobenzene-1,3-disulfonic acid. The relative stability of the isomers often dictates the final product distribution.[4]
-
Incomplete Sulfonation Products: Monosulfonated species, such as 4-aminobenzenesulfonic acid (sulfanilic acid), can remain if the reaction does not go to completion.
-
Oxidation Products: The amino group of aniline is susceptible to oxidation, especially under the harsh conditions of sulfonation. This can lead to the formation of colored polymeric aniline compounds (polyaniline), which are often the cause of off-white, grey, or even purple discoloration in the crude product.
-
Residual Starting Materials and Reagents: Unreacted aniline and residual sulfuric acid or oleum may be present in the crude product.
Q2: What is the most effective general method for purifying crude this compound?
A2: The most effective and scalable method for purifying this compound is pH-controlled aqueous recrystallization . This technique leverages the zwitterionic nature of the molecule.[5] this compound has both acidic sulfonic acid groups and a basic amino group. Consequently, its solubility in water is highly dependent on the pH of the solution. By adjusting the pH to its isoelectric point, the point at which the net charge of the molecule is zero, its solubility is minimized, causing it to selectively precipitate out of the solution while many impurities remain dissolved. A patent for a similar compound preparation describes achieving 99% purity through recrystallization from hot water.[6]
Q3: How can I definitively assess the purity of my final product?
A3: A multi-faceted approach is recommended to confirm both the purity and identity of your this compound. No single method provides a complete picture.
| Analytical Method | Purpose | Key Considerations |
| Reverse-Phase HPLC/UPLC | Quantifies purity and detects isomeric and organic impurities. | Use a C18 column with a buffered mobile phase (e.g., ammonium acetate or formic acid) and an organic modifier like methanol or acetonitrile.[7] UV detection is standard for aromatic compounds. |
| Quantitative NMR (qNMR) | Provides structural confirmation and an absolute purity value against a certified internal standard. | The complex splitting patterns require careful selection of non-overlapping peaks for integration.[8] Benzoic acid can be a suitable internal standard. |
| LC-MS | Confirms the molecular weight of the main component and identifies impurities. | Mass spectrometry is particularly useful for identifying unexpected byproducts from the synthesis.[9] |
| Karl Fischer Titration | Determines the water content. | This is crucial as the compound can crystallize as a hydrate.[8] |
Troubleshooting Guide
Issue 1: My final product is discolored (e.g., grey, brown, or purple). How can I remove the colored impurities?
-
Root Cause: The discoloration is almost certainly due to the presence of oxidized polyaniline-type impurities. These are intensely colored and can contaminate the product even at very low concentrations.
-
Solution: Recrystallization with Activated Charcoal Treatment
Activated charcoal has a high surface area and can effectively adsorb the large, planar molecules of colored polymeric impurities.[10]
Detailed Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and just enough deionized water to form a slurry.
-
pH Adjustment for Dissolution: While stirring, slowly add a dilute aqueous base (e.g., 1 M NaOH) dropwise until the solid completely dissolves. The goal is to form the highly soluble sodium salt of the sulfonic acids.
-
Charcoal Treatment: Heat the solution to approximately 60-70 °C. Caution: Do not boil. Remove the flask from the heat source and add a small amount of activated charcoal (typically 1-2% of the solute mass).
-
Adsorption: Swirl the mixture gently and maintain the temperature for 5-10 minutes to allow for the adsorption of impurities. Avoid prolonged heating, as this can cause adsorption of the desired product.[10]
-
Hot Filtration: Preheat a filtration setup (Buchner or Hirsch funnel with filter paper) by pouring hot deionized water through it. This prevents premature crystallization in the funnel.[10] Quickly filter the hot solution to remove the charcoal. The resulting filtrate should be colorless or significantly lighter.
-
Precipitation and Crystallization: Transfer the hot filtrate to a clean beaker and, while stirring, slowly add a dilute acid (e.g., 1 M HCl) to adjust the pH to the isoelectric point, which will induce precipitation. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath for about 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Issue 2: No crystals are forming after I cool the recrystallization solution.
-
Root Cause Analysis & Solutions: This common issue, known as supersaturation, can be resolved through several techniques.
-
Excess Solvent: You may have used too much water, preventing the solution from becoming saturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the water, thereby increasing the concentration of the solute. Allow it to cool again.[10]
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[10]
-
Solution 2 (Seeding): If you have a tiny crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[10]
-
-
Incorrect pH: The product is most insoluble at its isoelectric point. If the pH is too high or too low, the compound will remain in its more soluble salt form.
-
Solution: Use a pH meter or pH paper to carefully re-adjust the pH of the solution to the target isoelectric point.
-
-
Issue 3: My final yield is significantly lower than expected.
-
Root Cause Analysis & Solutions:
-
Premature Crystallization: The product may have crystallized out during the hot filtration step (if performed).
-
Solution: Ensure all glassware for hot filtration is thoroughly preheated with hot solvent.[10] Work quickly to minimize cooling during the transfer and filtration process.
-
-
Incomplete Precipitation: The pH may not have been optimal, or the solution was not cooled sufficiently.
-
Solution: Double-check the final pH of the mother liquor. Ensure the solution was cooled in an ice bath for at least 30 minutes before filtration.
-
-
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve some of the product.
-
Solution: Wash the filter cake with a minimal amount of ice-cold deionized water, ensuring the wash solvent has been thoroughly chilled.
-
-
Visualized Workflows
Sources of Impurities in Synthesis
Caption: Origin of impurities during synthesis.
Recommended Purification Workflow
Caption: Step-by-step pH-controlled recrystallization.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 7. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Isomer Formation During Aniline Sulfonation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for controlling isomer formation during the sulfonation of aniline. As your Senior Application Scientist, I will walk you through the key variables and mechanistic principles to help you achieve optimal results in your synthesis of sulfanilic acid.
Frequently Asked Questions (FAQs)
Q1: Why is controlling isomer formation so critical in aniline sulfonation?
A1: The sulfonation of aniline can yield three structural isomers: ortho-aminobenzenesulfonic acid, meta-aminobenzenesulfonic acid, and para-aminobenzenesulfonic acid (sulfanilic acid). For most applications, particularly in the synthesis of sulfa drugs and azo dyes, the para-isomer is the desired product.[1] The presence of ortho and meta isomers as impurities can complicate downstream purification processes, reduce the overall yield of the target molecule, and potentially introduce undesirable properties in the final product.
Q2: What is the primary factor influencing the ratio of ortho-, meta-, and para-isomers?
A2: Temperature is the most critical factor. The sulfonation of aniline is a classic example of a reaction under kinetic versus thermodynamic control.[2][3] At lower temperatures, the reaction is under kinetic control, favoring the formation of the ortho-isomer. At higher temperatures, the reaction becomes reversible and is under thermodynamic control, leading to the more stable para-isomer as the major product.[4][5]
Q3: I've noticed that my reaction produces some meta-aminobenzenesulfonic acid. Why does this happen when the amino group is an ortho-, para-director?
A3: This is an excellent and common question. In the strongly acidic conditions of sulfonation, the amino group of aniline is protonated to form the anilinium ion (-NH3+).[6][7] This protonated group is electron-withdrawing and acts as a meta-director.[6] However, the acid-base reaction is an equilibrium.[7] While the concentration of unprotonated aniline is low, it is highly reactive and directs sulfonation to the ortho and para positions.[7][8] The formation of the meta-isomer is more significant at lower temperatures where the equilibrium favors the anilinium ion.
Q4: Can the choice of sulfonating agent affect isomer distribution?
A4: Yes, the sulfonating agent plays a role. While concentrated sulfuric acid is common, fuming sulfuric acid (oleum), which contains sulfur trioxide (SO3), can also be used.[9][10] The use of fuming sulfuric acid can sometimes lead to different isomer ratios and may increase the likelihood of disulfonation, especially if not carefully controlled. For selective para-sulfonation, heating aniline with concentrated sulfuric acid is the standard and most reliable method.[8][11]
Troubleshooting Guide
Issue 1: High Yield of ortho-Aminobenzenesulfonic Acid
Root Cause Analysis:
A high yield of the ortho-isomer is indicative of the reaction being under kinetic control . This typically occurs when the reaction temperature is too low. The ortho-position is sterically more accessible for the initial electrophilic attack by the sulfonating agent, leading to a faster rate of formation at lower temperatures.[2][12]
Corrective Actions:
-
Increase Reaction Temperature: To favor the thermodynamically more stable para-isomer, the reaction temperature needs to be sufficiently high to allow for the reversibility of the sulfonation process.[4][13] Heating the reaction mixture to 180-190°C is a common practice to ensure the formation of sulfanilic acid.[11][14]
-
Prolonged Reaction Time at Elevated Temperature: Ensure the reaction is heated for a sufficient duration at the higher temperature. This allows the initially formed ortho-isomer to undergo desulfonation and rearrange to the more stable para-isomer.[15][16]
Issue 2: Significant Formation of meta-Aminobenzenesulfonic Acid
Root Cause Analysis:
The presence of a significant amount of the meta-isomer suggests that a substantial portion of the reaction is proceeding through the meta-directing anilinium ion. This can be exacerbated by:
-
Low Reaction Temperatures: At lower temperatures, the equilibrium between aniline and the anilinium ion favors the protonated form.
-
Excessively Strong Acidic Conditions: While necessary, overly harsh acidic conditions can push the equilibrium further towards the anilinium ion.
Corrective Actions:
-
Optimize Temperature: As with overcoming ortho-isomer formation, increasing the temperature to the 180-190°C range will favor the reaction pathway involving the unprotonated, ortho-, para-directing aniline.[17]
-
Stepwise Temperature Increase: A gradual increase in temperature can be beneficial. Initially, the formation of aniline sulfate occurs at a lower temperature. The subsequent heating to a higher temperature drives the rearrangement to the para-product.[18]
Issue 3: Product is a Dark, Tarry, or Purple Solid
Root Cause Analysis:
The formation of dark-colored byproducts is often due to the oxidation of aniline or the sulfonated products. This can be caused by:
-
Local Overheating: Hot spots in the reaction mixture can lead to charring and decomposition.[19]
-
Impurities in the Starting Aniline: The presence of oxidized aniline in the starting material can lead to colored impurities in the final product.
Corrective Actions:
-
Controlled Heating: Use a well-controlled heating method, such as an oil bath, to ensure uniform temperature distribution and avoid local overheating.[11]
-
Purification of Aniline: If the starting aniline is discolored, consider distilling it before use.
-
Purification of the Crude Product: The crude sulfanilic acid can be purified by recrystallization from hot water.[20] Treating the solution with activated charcoal during this process can help remove colored impurities.[21]
Experimental Protocols
Protocol 1: Synthesis of Sulfanilic Acid (High para-Selectivity)
This protocol is designed to maximize the yield of the thermodynamically favored para-isomer.
Materials:
-
Aniline (10 ml)
-
Concentrated Sulfuric Acid (20 ml)
Procedure:
-
In a conical flask, carefully and slowly add 20 ml of concentrated sulfuric acid to 10 ml of aniline with gentle shaking.[11] The mixture should be kept cool in an ice-water bath during the addition to control the initial exothermic reaction. This step forms aniline hydrogen sulfate.[11]
-
Heat the mixture in an oil bath at a temperature of 180-190°C for 1 to 5 hours.[11][14] It is crucial to maintain this temperature to ensure the reaction is under thermodynamic control.
-
Allow the reaction mixture to cool.
-
Carefully pour the cooled mixture into approximately 200 ml of cold water with continuous stirring.[11]
-
Allow the mixture to stand for about 5 minutes to allow for the precipitation of the crude sulfanilic acid.[11]
-
Filter the crude product.
Purification:
-
The crude sulfanilic acid can be purified by recrystallization from boiling water.[11] Due to its zwitterionic nature, sulfanilic acid has a high melting point and is only slightly soluble in cold water.[22]
-
For highly colored products, add a small amount of activated charcoal to the boiling water solution, boil for a few minutes, and then filter hot before allowing it to cool and crystallize.[21]
Visualizations
Reaction Mechanism and Isomer Formation
Caption: Aniline sulfonation pathways under different temperature controls.
Troubleshooting Workflow
Caption: Troubleshooting guide for common issues in aniline sulfonation.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. byjus.com [byjus.com]
- 7. quora.com [quora.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. scribd.com [scribd.com]
- 10. When aniline is treated with fuming sulphuric acid at 475 K, it gives [allen.in]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. scribd.com [scribd.com]
- 20. Sciencemadness Discussion Board - Sulfanilic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 21. prepchem.com [prepchem.com]
- 22. Sulfanilic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Temperature Control in 4-Aminobenzene-1,3-disulfonic Acid Synthesis
Welcome to the technical support guide for the synthesis of 4-Aminobenzene-1,3-disulfonic acid (CAS: 137-51-9).[1][2] This document provides in-depth, field-proven insights for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on mastering temperature control to ensure high yield and purity.
The Synthesis Pathway at a Glance
The synthesis of this compound is not a single-step process. It is a sequential sulfonation of aniline, where precise temperature control at each stage is paramount to directing the reaction toward the desired product and avoiding a complex mixture of isomers and byproducts. The process involves two primary transformations:
-
Monosulfonation: Aniline is reacted with concentrated sulfuric acid and heated to produce the thermodynamic product, p-aminobenzenesulfonic acid (sulfanilic acid).
-
Disulfonation: The sulfanilic acid is then subjected to a stronger sulfonating agent, fuming sulfuric acid (oleum), under carefully controlled heating to introduce the second sulfonic acid group at the 3-position.[3]
Caption: High-level workflow for the two-step synthesis of this compound.
Critical Temperature Control Points
Effective temperature management is the cornerstone of this synthesis. The following table breaks down the critical parameters, the rationale behind them, and the consequences of deviation.
| Stage | Step | Recommended Temperature | Rationale & Causality | Risks of Deviation |
| 1. Monosulfonation | Reagent Addition | 0-10°C | The initial reaction of aniline with concentrated sulfuric acid is highly exothermic. Cooling is essential to prevent a runaway reaction and minimize early-stage side product formation. | Too High: Uncontrolled reaction, potential for charring, formation of undesired isomers. |
| Baking / Rearrangement | 180-190°C[4] | Aniline first forms anilinium hydrogensulfate.[5] Heating this salt ("baking") is crucial to drive the intramolecular rearrangement to the thermodynamically stable para-isomer (sulfanilic acid). This high temperature provides the activation energy for the reversible reaction to overcome steric hindrance and favor the most stable product.[6] | Too Low: Incomplete reaction, leaving unreacted anilinium salt and resulting in low yield. Too High: Product degradation, charring, and potential formation of sulfone byproducts. | |
| 2. Disulfonation | Oleum Addition | 60-80°C | The addition of the intermediate to fuming sulfuric acid is also exothermic. Pre-heating the reaction slightly and maintaining this temperature ensures the mixture remains fluid and the reaction initiates smoothly without accumulating unreacted reagents.[7] | Too Low: The mixture can become too viscous, leading to poor mixing and local hotspots upon reaction initiation. Too High: Increased rate of side reactions before the main disulfonation begins. |
| Final Heating | 130-160°C[7] | The sulfonic acid group is strongly deactivating, making the second sulfonation difficult. This high temperature, combined with the strength of oleum, is required to force the second SO₃H group onto the ring, primarily at the 3-position (ortho to the amino group, meta to the first sulfonic acid group). | Too Low: Incomplete disulfonation, resulting in a final product contaminated with sulfanilic acid. Too High: Significant risk of oxidative decomposition (charring) of the aromatic ring, leading to poor purity and dark product color. |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final yield is significantly lower than expected. What are the likely temperature-related causes?
Answer: Low yield can typically be traced back to incomplete reactions in either of the two main stages.
-
Check Stage 1 Completion: The most common cause is an incomplete "baking" process during the conversion of anilinium hydrogensulfate to sulfanilic acid. If the temperature did not reach or was not maintained at 180-190°C for a sufficient duration (e.g., 1.5-2 hours), a significant portion of your starting material was likely not converted.[4]
-
Verify Stage 2 Conditions: The second sulfonation requires harsh conditions. If the temperature did not reach the 130-160°C range, the deactivating effect of the first sulfonic acid group was not overcome, leaving unreacted sulfanilic acid in your final mixture.[7]
-
Assess for Decomposition: If you observed significant darkening or charring of the reaction mixture, your temperature may have been too high, particularly during the second stage with oleum. This leads to oxidative degradation of the product, reducing the isolated yield.
Question 2: My final product is a dark brown or black powder, not the expected off-white solid. Why?
Answer: This is a classic sign of thermal decomposition. The combination of high temperatures and a powerful oxidizing/sulfonating agent like fuming sulfuric acid can easily lead to charring if not controlled precisely.
-
Local Hotspots: The issue may not be the setpoint of your heating mantle but rather poor mixing. If the reaction mixture is highly viscous, localized areas can overheat significantly, causing degradation. Ensure vigorous and effective stirring throughout the high-temperature stages.
-
Exceeding Temperature Limits: Temperatures exceeding 190-200°C, especially during the final heating stage, will cause rapid decomposition. Calibrate your temperature probes and ensure your heating apparatus provides uniform, controlled heating.
Question 3: My product analysis (e.g., NMR, HPLC) shows a high percentage of sulfanilic acid. How do I fix this?
Answer: This is a clear indication of an incomplete disulfonation (Stage 2).
-
Insufficient Temperature: The primary reason is failing to reach the required temperature of 130-160°C to drive the reaction.[7] Re-evaluate your heating setup to ensure it can reliably achieve and maintain this temperature.
-
Insufficient Reagent Strength: While not strictly a temperature issue, it is related. If your fuming sulfuric acid (oleum) has weakened (e.g., by absorbing atmospheric moisture), it may not be strong enough to effect the disulfonation even at the correct temperature. Ensure you are using oleum with the appropriate concentration of free SO₃.
-
Inadequate Reaction Time: Ensure the reaction is held at the target temperature for the recommended duration (e.g., 2.5-4 hours) to allow the reaction to proceed to completion.[7]
Question 4: I have a mixture of isomers in my final product. How can temperature control improve regioselectivity?
Answer: Isomer control is established in the first stage. The initial sulfonation of aniline can produce a mix of ortho, meta, and para isomers.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the ortho-isomer is often the kinetic product (formed faster). The desired para-isomer (sulfanilic acid) is the more stable thermodynamic product.[6]
-
The Role of the Baking Step: The high-temperature baking process (180-190°C) is critical because it allows the sulfonation to become reversible. This equilibrium allows the initially formed ortho- and meta-isomers to revert to the starting materials and re-react to form the most stable para-product.[5][6] Therefore, if you have significant contamination from other monosulfonated isomers, it means your baking step was either too short or at too low a temperature to allow thermodynamic equilibrium to be reached.
Frequently Asked Questions (FAQs)
-
Q: Why is it critical to add the aniline to cold sulfuric acid initially?
-
A: The acid-base reaction between aniline (a base) and sulfuric acid (a strong acid) is extremely exothermic. Adding the aniline to hot or even room-temperature acid can cause an uncontrolled, violent reaction, leading to boiling, splashing of corrosive material, and extensive side-product formation. Pre-cooling the acid is a critical safety and purity control measure.
-
-
Q: Can I use a solvent during the baking step?
-
A: Traditionally, this is a solvent-free "dry bake" process. The removal of water, a byproduct of the reaction, is a key factor that helps drive the equilibrium toward the product.[8] Introducing a high-boiling solvent could interfere with this water removal and may complicate the reaction.
-
-
Q: What is the visual cue for the completion of the first stage?
-
A: The reaction mixture typically transforms from a slurry of anilinium hydrogensulfate into a solid, dry-looking mass as the water is driven off and the sulfanilic acid is formed. However, completion should always be verified by analytical methods (e.g., TLC) on a small sample, if possible.
-
-
Q: How can I improve heat transfer in a viscous reaction mixture?
-
A: Mechanical stirring is highly preferred over magnetic stirring for these reactions, especially on a larger scale. A robust overhead stirrer with a properly shaped impeller (e.g., anchor or paddle) can ensure the entire reaction mass is mixed effectively, preventing local hot or cold spots and ensuring uniform temperature.
-
Recommended Experimental Protocol
This is a generalized protocol and should be adapted and optimized based on laboratory equipment and safety procedures.
Stage 1: Synthesis of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
-
Setup: Equip a round-bottom flask with a mechanical stirrer and a thermometer. Place the flask in an ice-water bath.
-
Reagent Addition: To the flask, add concentrated (98%) sulfuric acid. Begin stirring and slowly add an equimolar amount of aniline dropwise, ensuring the internal temperature does not exceed 20°C.
-
Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The mixture will likely solidify into a thick white paste of anilinium hydrogensulfate.
-
Baking: Transfer the solid paste to a suitable vessel and heat in an oven or oil bath at 180-190°C for 2-3 hours.[4] The material should become a dry, friable solid.
-
Work-up: Allow the solid to cool. Dissolve it in a minimal amount of hot water and neutralize with sodium carbonate until effervescence ceases. Upon cooling, the sodium salt of sulfanilic acid will crystallize. Filter and wash with cold water. The isolated intermediate can be used directly in the next step.
Stage 2: Synthesis of this compound
-
Setup: In a flask equipped with a mechanical stirrer, thermometer, and reflux condenser (with a drying tube), place fuming sulfuric acid (20-30% free SO₃).
-
Reagent Addition: Carefully add the dried sulfanilic acid from Stage 1 in portions to the fuming sulfuric acid, maintaining the temperature between 60-80°C with controlled cooling if necessary.
-
Final Heating: Once the addition is complete, heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours.[7] The mixture will be dark and viscous.
-
Work-up: (EXTREME CAUTION) Allow the reaction to cool to below 50°C. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The product will precipitate from the cold, diluted acid. Isolate the solid by filtration, wash thoroughly with a saturated sodium chloride solution to remove excess acid, and then with a small amount of cold water. Dry the product under vacuum.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common temperature-related issues.
References
- 1. This compound [dyestuffintermediates.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 5. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Synthesis of 4-Aminobenzene-1,3-disulfonic Acid
Introduction: The synthesis of 4-Aminobenzene-1,3-disulfonic acid (also known as Aniline-2,4-disulfonic acid) is a cornerstone reaction for producing a variety of intermediates for dyes and pharmaceuticals. The process, which involves the electrophilic disulfonation of aniline, is deceptively complex. While the target molecule is well-defined, the reaction pathway is fraught with potential side reactions, leading to isomeric impurities, degradation products, and overall low yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes and how can I fix this?
Answer: Low yield is a frequent issue stemming from several competing factors. The most common culprits are incomplete reaction, product degradation, and unfavorable reaction equilibria.
-
Possible Cause A: Incomplete Disulfonation
-
The Chemistry Behind It: The introduction of the first sulfonic acid group deactivates the aromatic ring, making the second sulfonation step significantly more difficult. Standard concentrated sulfuric acid may not be a potent enough sulfonating agent to drive the disulfonation to completion.
-
Troubleshooting Protocol:
-
Increase Sulfonating Agent Strength: Switch from concentrated sulfuric acid (H₂SO₄) to oleum (fuming sulfuric acid), which contains free sulfur trioxide (SO₃), the active electrophile. A 20-30% oleum is typically effective.
-
Optimize Reactant Stoichiometry: Ensure a sufficient molar excess of the sulfonating agent is used to drive the reaction forward. A common starting point is a 2.5 to 3 molar equivalent of total SO₃ per mole of aniline.
-
Increase Reaction Time/Temperature: Allow more time at the optimal temperature (typically 150-190°C) for the second sulfonation to occur. Monitor reaction progress via a suitable analytical method like HPLC.
-
-
-
Possible Cause B: Product Degradation (Charring/Darkening)
-
The Chemistry Behind It: At the high temperatures required for sulfonation, hot concentrated sulfuric acid acts as a powerful oxidizing agent, leading to the degradation and charring of the aniline starting material and the sulfonated products. This is a common source of dark, tarry impurities.
-
Troubleshooting Protocol:
-
Precise Temperature Control: Avoid localized overheating. Use a well-controlled heating system, such as an oil bath with vigorous stirring, instead of direct heating with a mantle.
-
Staged Temperature Profile: Employ a two-stage heating process. First, conduct the initial reaction at a lower temperature (e.g., 60-80°C) to form the monosulfonated intermediate, then slowly raise the temperature to 150-160°C for the disulfonation step.
-
-
-
Possible Cause C: Reversibility of Sulfonation
-
The Chemistry Behind It: Aromatic sulfonation is a reversible reaction. The presence of water, a byproduct of the reaction (C₆H₅NH₂ + 2 H₂SO₄ ⇌ C₆H₃(NH₂)(SO₃H)₂ + 2 H₂O), can shift the equilibrium back towards the reactants (desulfonation).
-
Troubleshooting Protocol:
-
Minimize Water Content: Use 100% sulfuric acid or oleum to minimize the initial water content.
-
Water Removal (Advanced): In specialized industrial setups like the Tyrer process, water is continuously removed as it is formed to drive the reaction to completion, although this is often impractical on a lab scale.
-
-
Q2: My product analysis shows high levels of isomeric impurities. How can I improve the regioselectivity?
Answer: Controlling isomer formation is critical and hinges on understanding the thermodynamics of the reaction.
-
The Chemistry Behind It: The amino group (-NH₂) is an ortho-, para-directing activator. However, in the strongly acidic reaction medium, it is protonated to the anilinium ion (-NH₃⁺), which is a meta-directing deactivator. This creates a dynamic equilibrium:
-
Kinetic Control (Lower Temperatures): At lower temperatures, sulfonation can occur at the ortho position (forming orthanilic acid) or even the meta position (due to the anilinium ion).
-
Thermodynamic Control (Higher Temperatures): The para-sulfonated product (sulfanilic acid) is the most thermodynamically stable monosulfonated isomer. At elevated temperatures (the "baking" process), the kinetically formed ortho and meta isomers can undergo desulfonation and re-sulfonate to yield the more stable para product. The second sulfonation is then directed by both the para-SO₃H group and the anilinium ion to the C2 position, yielding the desired 2,4-disulfonic acid product.
-
-
Troubleshooting Protocol:
-
Implement a "Baking" Step: After the initial mixing of aniline and sulfuric acid, heat the reaction mixture to 180-190°C and hold it for several hours (e.g., 1.5-3 hours). This extended heating period ensures that the reaction reaches thermodynamic equilibrium, maximizing the formation of the 4-aminobenzenesulfonic acid intermediate before the second sulfonation proceeds.
-
Control the Rate of Addition: Add the aniline to the sulfuric acid/oleum slowly and with good cooling and stirring. A vigorous initial reaction can create localized hot spots that favor undesired side reactions.
-
Q3: The isolated product is a dark brown or black solid, not the expected off-white powder. How can I prevent this and purify my product?
Answer: Product discoloration is almost always due to oxidation byproducts.
-
The Chemistry Behind It: Aniline and its derivatives are highly susceptible to oxidation, which produces intensely colored polymeric and aromatic byproducts like azoxybenzene and nitrobenzene. Hot, concentrated sulfuric acid is a potent oxidizing agent, making this a primary side reaction pathway.
-
Prevention & Purification Protocol:
-
Use High-Purity Aniline: Start with freshly distilled, colorless aniline. Aniline that has darkened upon storage already contains oxidation impurities that will worsen during the reaction.
-
Consider an Inert Atmosphere: For high-purity applications, running the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.
-
Purification by Recrystallization: This is the most effective method for removing colored impurities.
-
Dissolve the crude product in a minimum amount of hot deionized water.
-
Add a small amount of activated carbon (charcoal) to the hot solution to adsorb the colored impurities.
-
Hot filter the solution through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the purified product.
-
Collect the crystals by suction filtration and wash with a small amount of cold water.
-
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the accepted mechanism for the disulfonation of aniline, and what are the key intermediates?
The disulfonation of aniline is a multi-step electrophilic aromatic substitution reaction. The key stages are:
-
Acid-Base Reaction: Aniline, a base, reacts instantly with sulfuric acid to form anilinium hydrogen sulfate.
-
Intermediate Formation: Upon heating, this salt can undergo C-sulfonation directly or, as several studies suggest, first form an N-sulfonated intermediate, phenylsulfamic acid.
-
Molecular Rearrangement: The phenylsulfamic acid intermediate is unstable at high temperatures and undergoes an intermolecular rearrangement. It releases SO₃, which then acts as the electrophile, attacking the aniline ring.
-
First C-Sulfonation: The electrophilic attack occurs preferentially at the para-position to yield the thermodynamically stable 4-aminobenzenesulfonic acid (sulfanilic acid).
-
Second C-Sulfonation: Under more forcing conditions (higher temperature and/or oleum), a second sulfonation occurs. Both the existing sulfonic acid group and the protonated amino group are meta-directing, guiding the second SO₃H group to the C2 position, yielding the final this compound.
Caption: Reaction pathway for the synthesis of this compound.
FAQ 2: How do reaction parameters quantitatively affect product distribution?
The interplay between acid concentration and temperature is the most critical factor governing the outcome of the synthesis. The following table summarizes these relationships.
| Parameter | Condition | Primary Effect | Resulting Product Profile | Rationale & Citation |
| Temperature | Low (~25-80°C) | Kinetic Control | Higher proportion of ortho- and N-sulfonated isomers. | Favors the pathway with the lowest activation energy. |
| High (180-190°C) | Thermodynamic Control | Maximizes yield of the para-isomer (sulfanilic acid) intermediate. | Allows reversible reactions to reach equilibrium, favoring the most stable isomer. | |
| Excessive (>200°C) | Degradation/Oxidation | Increased charring, formation of tarry byproducts, lower yield. | Aniline and its derivatives are unstable at very high temperatures in an oxidizing medium. | |
| Acid Conc. | Conc. H₂SO₄ | Monosulfonation | Primarily yields sulfanilic acid. | SO₃ concentration is insufficient to drive the second, more difficult sulfonation. |
| Oleum (20-30%) | Disulfonation | Drives the reaction to the desired disulfonated product. | Provides a high concentration of the SO₃ electrophile needed to overcome the deactivation of the ring by the first sulfonic acid group. |
FAQ 3: What are the recommended analytical methods for assessing product purity?
A multi-faceted approach is necessary to fully characterize the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this analysis. A reverse-phase C18 column with a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) can effectively separate the desired product from isomeric impurities and unreacted aniline. A UV detector set to the absorbance maximum of the analyte is typically used.
-
Ion Chromatography (IC): While HPLC is excellent for organic impurities, IC is superior for quantifying residual inorganic ions, such as sulfate from the reaction medium. This is crucial for determining the true purity of the isolated product and ensuring it is free from excess reagents.
-
Mass Spectrometry (MS): Coupling LC to a mass spectrometer (LC-MS) provides definitive identification of the main product and any impurities by confirming their molecular weights.
Part 3: Key Protocols & Visualizations
Protocol 1: Optimized Laboratory Synthesis of this compound
This protocol is a synthesis of literature procedures and should be performed with all appropriate safety precautions, including the use of a fume hood and personal protective equipment.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 150 mL of 20% oleum. Cool the flask in an ice-water bath.
-
Aniline Addition: Slowly add 0.5 moles of freshly distilled aniline dropwise from the dropping funnel. Maintain the internal temperature below 30°C throughout the addition.
-
Initial Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the mixture to 70-80°C and hold for 1 hour.
-
Baking Stage (Disulfonation): Equip the flask with a reflux condenser. Increase the temperature of the reaction mixture to 180°C using an oil bath. Maintain this temperature with vigorous stirring for 3 hours to ensure complete disulfonation and isomerization.
-
Workup and Isolation: Carefully and slowly pour the hot reaction mixture into 500g of crushed ice with stirring. The product will precipitate.
-
Purification: Cool the resulting slurry to below 10°C. Collect the crude product by suction filtration. Recrystallize the solid from a minimum amount of boiling deionized water (using activated carbon if the product is highly colored, as described in Q3) to obtain the purified this compound.
Caption: Relationship between reaction conditions and product/byproduct formation.
How to increase the solubility of 4-Aminobenzene-1,3-disulfonic acid for reactions
Welcome to the technical support guide for 4-Aminobenzene-1,3-disulfonic acid (CAS: 137-51-9). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to help you overcome common challenges related to the solubility of this compound to ensure the success and reproducibility of your reactions.
Understanding the Challenge: The Duality of this compound
This compound is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of dyes and pharmacologically active molecules.[1][2] However, its unique structure presents a significant solubility challenge. Despite possessing two strongly hydrophilic sulfonic acid groups, its aqueous solubility is surprisingly low, reported at just 4.3 g/L at 21°C.[3][4] This guide will elucidate the chemical principles behind this issue and provide actionable strategies to achieve homogeneous reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water despite having two polar sulfonic acid groups?
A: The poor solubility is a direct result of its zwitterionic nature in the solid state and in neutral aqueous solutions. The molecule contains both a basic amino group (-NH₂) and two strongly acidic sulfonic acid groups (-SO₃H). In its neutral form, an internal acid-base reaction occurs, where the amino group is protonated to form an ammonium cation (-NH₃⁺), and the sulfonic acid groups are deprotonated to form sulfonate anions (-SO₃⁻).
This creates strong intermolecular and intramolecular electrostatic attractions, similar to the crystal lattice of amino acids.[5] These powerful ionic forces hold the molecules tightly together, making it difficult for water molecules to solvate and dissolve the compound effectively. Overcoming this high lattice energy is the key to increasing its solubility.
Q2: What is the most effective and common method to dramatically increase its aqueous solubility?
A: The most effective strategy is to convert the acid into its corresponding salt by adjusting the pH of the solution.[6] By adding a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), you deprotonate the ammonium cation (-NH₃⁺) back to the neutral amino group (-NH₂) and ensure the sulfonic acid groups remain as sulfonate anions.
The resulting species is the disodium salt of this compound. This salt no longer has the strong zwitterionic interactions and readily dissolves in water through favorable ion-dipole interactions. This technique is a standard practice for bringing sulfonic acid-containing compounds into aqueous solution for reactions like diazotization.[7][8]
Q3: Can I use organic solvents to dissolve this compound?
A: While possible, it is generally less effective than aqueous pH adjustment. The compound is listed as only slightly soluble in polar solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[1][3] These solvents can disrupt the hydrogen bonding and ionic interactions to some extent, but they often fail to achieve the high concentrations possible with aqueous salt formation. For reactions that are incompatible with water, preparing a fine slurry in a suitable organic solvent and carefully monitoring the reaction progress is a potential alternative.
Q4: How does temperature affect the solubility of this compound?
A: In line with general chemical principles, the solubility of this compound in water increases with temperature. In fact, recrystallization from hot water is a common purification method, which relies on this principle.[9] For your experiments, gentle heating of the aqueous slurry can aid in dissolution, especially during the salt formation process. However, be cautious of excessive heat, as it could potentially lead to degradation or unwanted side reactions depending on the stability of other reagents in your mixture.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step instructions for solubilizing this compound.
Protocol 1: Preparation of a Highly Soluble Stock Solution via pH Adjustment (Salt Formation)
This protocol describes the conversion of the sparingly soluble acid into its highly soluble disodium salt. This is the recommended method for most aqueous reactions.
Materials:
-
This compound (MW: 253.25 g/mol )[2]
-
Deionized (DI) Water
-
1 M Sodium Hydroxide (NaOH) or 1 M Sodium Carbonate (Na₂CO₃) solution
-
pH meter or pH indicator strips
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Slurry Formation: Add the solid to a beaker or flask containing a magnetic stir bar. Add approximately 50-60% of your final desired volume of DI water. At this stage, the compound will form a white or off-white slurry.[10]
-
Basification: Begin stirring the slurry. Slowly add the 1 M NaOH solution dropwise.
-
Monitoring: Monitor the pH of the mixture continuously. As the base is added, you will observe the solid beginning to dissolve.
-
Endpoint: Continue adding the base until all the solid has dissolved, and the solution becomes clear. The target pH should typically be in the range of 7.0 - 8.5. This ensures complete conversion to the dianionic salt form. The solubility of ionizable drugs is pH-dependent, with the ionic form being more soluble than the neutral one.[11]
-
Final Volume Adjustment: Once the solid is fully dissolved and the pH is stable, transfer the solution to a volumetric flask. Rinse the original container with small amounts of DI water and add the rinsings to the flask. Carefully add DI water to the calibration mark to achieve your final target concentration.
Causality Explanation: By adding NaOH, you are neutralizing the protonated amino group and the acidic protons of the sulfonic acid groups. This eliminates the zwitterionic character, forming a sodium sulfonate salt that is readily solvated by water molecules, leading to a clear, homogeneous solution.[12]
Logical Workflow for Solubilization
The following diagram illustrates the decision-making process and workflow for preparing a solution of this compound.
Caption: Workflow for preparing a soluble stock solution.
Data Summary Table
The table below summarizes the key solubility properties of this compound under different conditions.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₇NO₆S₂ | [1][3] |
| Molecular Weight | 253.25 g/mol | [1][3] |
| Appearance | White to grey solid | [3] |
| Water Solubility (21°C) | 4.3 g/L (as free acid) | [1][3][4] |
| Solubility in Water (pH > 7) | Highly soluble (as sodium salt) | [6][13] |
| Organic Solvents | Slightly soluble in DMSO, Methanol, and Aqueous Acid. | [1][3] |
| Hygroscopicity | Hygroscopic; store in a dry, sealed container. | [1][3] |
Chemical Relationship: Effect of pH on Ionization State and Solubility
The ionization state of this compound is critically dependent on pH, which in turn dictates its solubility. The following diagram visualizes this relationship.
Caption: Relationship between pH, ionization, and solubility.
References
- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 3. This compound (137-51-9) for sale [vulcanchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102311369A - Preparation method of 1-amino-2-(4-sulfonic acid azobenzene)-8-hydroxy-3,6-disulfonic acid - Google Patents [patents.google.com]
- 9. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 10. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 4-Aminobenzene-1,3-disulfonic acid in solution
Technical Support Center: 4-Aminobenzene-1,3-disulfonic acid
Welcome to the technical support guide for this compound (CAS No. 137-51-9). This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Issues in Solution
This section addresses specific problems you may encounter during your work. The guidance provided is based on both fundamental chemical principles and practical laboratory experience.
Question 1: My freshly prepared solution of this compound has a yellow or brownish tint. Is this normal?
Answer:
No, this is not typical and indicates potential degradation. A freshly prepared solution should be clear and colorless. The appearance of color, particularly a yellow or brown hue, is a classic sign of oxidation of the aniline functional group. The amino group (-NH₂) on the benzene ring is susceptible to oxidation, which can form colored nitroso or nitro compounds and other complex chromophoric impurities.
Immediate Actions:
-
Check Your Solvent: Ensure the solvent (e.g., water, buffer) is free from oxidizing contaminants. Use high-purity, de-gassed solvents whenever possible.
-
Review Preparation Conditions: Was the solution heated excessively or exposed to strong light during preparation? Both heat and light can accelerate oxidative degradation.[1][2]
-
Assess Raw Material: While the solid is typically a white to off-white powder, poor quality or improperly stored starting material may already contain impurities.[3]
dot
Caption: Troubleshooting workflow for discolored solutions.
Question 2: I'm observing a gradual loss of my compound's concentration over a few days, even when stored in the refrigerator. What's causing this?
Answer:
A gradual loss of concentration points to a slow degradation process. While refrigeration slows down most chemical reactions, it doesn't stop them entirely. Several factors could be at play:
-
pH-Dependent Hydrolysis: The stability of many pharmaceutical compounds is highly dependent on pH.[4] While sulfonic acid groups are generally stable, the overall molecule can undergo degradation in highly acidic or basic conditions, which can catalyze hydrolysis or other reactions.[5][6]
-
Slow Oxidation: Even at low temperatures, dissolved oxygen in your solution can cause slow oxidation of the amino group.
-
Microbial Degradation: While less common in pure solvent, if you are working with complex media, microbial contamination could be a factor, as some bacteria are capable of degrading aminobenzene sulfonates.[7][8]
Preventative Measures:
-
pH Control: Buffer your solution to a pH where the compound is most stable. This often requires an empirical study but a neutral to slightly acidic pH is a good starting point.
-
Inert Atmosphere: For long-term storage, preparing the solution with a de-gassed solvent and storing it under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation.
-
Sterile Filtration: If working with solutions for extended periods, especially in biological buffers, consider sterile filtering the solution into a sterile container to prevent microbial growth.
Question 3: My HPLC analysis shows new, unidentified peaks appearing in my aged solution. How can I identify the degradation products?
Answer:
The appearance of new peaks is a definitive sign of degradation. Identifying these products is crucial for understanding the stability profile. The primary analytical method for this is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[9][10]
Identification Strategy:
-
Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[11] This helps confirm that the peaks you are seeing in your aged sample are indeed related to the parent compound.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer (like Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.[12] This will provide accurate mass data for the impurity peaks, allowing you to propose molecular formulas. Fragmentation patterns (from MS/MS) can then be used to elucidate the structures of the degradation products.
-
Common Degradants: For this compound, likely degradation pathways include oxidation of the amino group, and under very harsh conditions, potential desulfonation.[13] Look for mass shifts corresponding to the addition of oxygen atoms or the loss of SO₃.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
A: Proper storage is critical for maintaining the integrity of the compound.
| Form | Recommended Storage Conditions | Rationale & Key Considerations |
| Solid | Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area.[14][15] | The compound is hygroscopic, meaning it absorbs moisture from the air.[16][17] Exposure to light can initiate photo-degradation.[2] Keep away from oxidizing agents.[18] |
| Solution | Store at 2-8°C in a tightly sealed, light-protected container (e.g., amber glass vial). For extended storage, consider freezing (-20°C or below) and overlaying with an inert gas. | Refrigeration slows reaction kinetics.[1] Light protection prevents photo-oxidation.[2] A sealed container prevents solvent evaporation and contamination. Freezing provides the best long-term stability. |
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: The pH of a solution is one of the most critical factors governing the stability of this compound. The molecule has both a basic amino group and two strongly acidic sulfonic acid groups.
-
Acidic Conditions (Low pH): In strong acid, the amino group will be protonated (-NH₃⁺). While this form is less susceptible to oxidation, extreme acidic conditions can potentially catalyze hydrolysis of other parts of the molecule over time.[5]
-
Neutral Conditions (pH ~7): The molecule exists as a zwitterion. This is often the pH of maximum stability for similar compounds, but it requires experimental verification.
-
Alkaline Conditions (High pH): The amino group is in its free base form (-NH₂), which is highly susceptible to base-catalyzed oxidation. This is often the least stable condition and can lead to rapid discoloration and degradation.[4]
dot
Caption: Key factors influencing the stability of this compound in solution.
Q3: What solvents are recommended for dissolving this compound?
A: this compound has slight solubility in water (4.3 g/L at 21°C) and is also slightly soluble in methanol and DMSO.[16][17] For most applications, high-purity water (Type I) is the solvent of choice. If solubility is an issue, gentle warming or the use of a co-solvent like methanol may be considered, but be aware that this may impact stability. The use of aqueous buffers is common to control pH.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a self-validating method for preparing a standard stock solution.
-
Material Equilibration: Allow the solid this compound container to equilibrate to room temperature before opening to prevent water condensation on the hygroscopic solid.[16][17]
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the solid using an analytical balance.
-
Dissolution: Transfer the solid to a volumetric flask (Class A). Add approximately 70-80% of the final volume of your desired high-purity solvent (e.g., Type I water or a pre-prepared buffer).
-
Mixing: Mix the solution by swirling or using a magnetic stirrer at room temperature until the solid is completely dissolved. Avoid heating unless absolutely necessary, as it can accelerate degradation.[19]
-
Final Volume: Once dissolved and equilibrated to room temperature, bring the solution to the final volume with the solvent. Cap and invert the flask 15-20 times to ensure homogeneity.
-
Storage: Immediately transfer the solution to a pre-labeled, clean, amber glass storage bottle. For long-term storage, flush the headspace with an inert gas like nitrogen before sealing. Store at the recommended temperature (2-8°C).
Protocol 2: A Basic Forced Degradation Study
This protocol outlines the steps to investigate the stability profile of the compound.
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%.
-
Thermal Stress: Place a vial in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial in a photostability chamber to a specific light exposure (as per ICH Q1B guidelines).
-
Control: Keep one vial under normal storage conditions (e.g., 4°C, protected from light).
-
-
Time Points: Sample from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[11]
-
Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., a gradient reverse-phase method with UV detection). Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
References
- 1. asiachmical.com [asiachmical.com]
- 2. Photodegradation of aniline in aqueous suspensions of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AMINOBENZENE SULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. iris.unito.it [iris.unito.it]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 17. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 18. ccount-chem.com [ccount-chem.com]
- 19. capitalresin.com [capitalresin.com]
Technical Support Center: Troubleshooting Diazotization and Coupling Reactions of 4-Aminobenzene-1,3-disulfonic acid
Welcome to the technical support guide for diazotization and coupling reactions involving 4-Aminobenzene-1,3-disulfonic acid. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these synthetic procedures. The following question-and-answer format addresses common issues, providing in-depth explanations and actionable troubleshooting steps to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My diazotization of this compound is incomplete, leading to low yields in the subsequent coupling reaction. What are the likely causes and how can I fix this?
A1: Incomplete diazotization is a frequent challenge, often stemming from several critical factors. The primary reasons include insufficient acidification, improper temperature control, or localized concentration gradients of the sodium nitrite solution.
-
Causality: The diazotization reaction requires the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] If the medium is not sufficiently acidic, the formation of the reactive electrophile, the nitrosonium ion (NO⁺), is limited, leading to unreacted this compound.[2] Furthermore, diazonium salts are thermally unstable and readily decompose at temperatures above 0-5°C, reducing the concentration of the desired intermediate.[3][4]
-
Troubleshooting Protocol:
-
Ensure Sufficient Acidity: Use a molar excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl). This ensures the complete conversion of sodium nitrite to nitrous acid and maintains a low pH to stabilize the diazonium salt.[4]
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite.[1][4][5] An ice-salt bath is highly recommended for more effective cooling.
-
Slow, Sub-surface Addition of Nitrite: Prepare a dilute solution of sodium nitrite and add it slowly and dropwise to the stirred amine suspension.[1] Introducing the nitrite solution below the surface of the reaction mixture can prevent localized high concentrations and subsequent side reactions.
-
Monitor for Excess Nitrous Acid: After the addition of sodium nitrite is complete, test for the presence of excess nitrous acid using starch-iodide paper, which should turn blue.[6][7] A persistent blue color indicates that sufficient nitrite has been added for complete diazotization.
-
Q2: I am observing the formation of a brown, tar-like precipitate during my coupling reaction. What is this substance and how can I prevent its formation?
A2: The appearance of a brownish, insoluble material is a strong indicator of diazonium salt decomposition and/or unwanted side reactions.
-
Causality: The primary cause is the decomposition of the unstable diazonium salt, which is accelerated by elevated temperatures.[5] This decomposition often leads to the formation of phenols and other polymeric byproducts.[5] Additionally, if the pH of the coupling reaction is not carefully controlled, side reactions can occur. For instance, coupling with phenols requires a mildly alkaline pH to generate the more reactive phenoxide ion, while coupling with anilines necessitates a mildly acidic environment.[5][8] Extreme pH values can promote decomposition or the formation of undesired isomers.
-
Troubleshooting Protocol:
-
Immediate Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the coupling reaction to minimize decomposition.[3][5]
-
Precise pH Control: Carefully monitor and adjust the pH of the coupling reaction mixture to the optimal range for your specific coupling partner.[5][8]
-
Maintain Low Temperature: Continue to maintain a low temperature (0-5°C) during the initial stages of the coupling reaction.[5]
-
Purity of Starting Materials: Ensure the purity of your this compound and the coupling component, as impurities can lead to the formation of colored byproducts.[5]
-
Q3: My azo dye product is difficult to purify, and I suspect the presence of isomers or other byproducts. What are the common side products and how can I improve the purity of my final compound?
A3: The formation of isomers and other byproducts is a common challenge in azo coupling reactions. Understanding the potential side reactions is key to optimizing for a cleaner product.
-
Causality:
-
Positional Isomers: Azo coupling is an electrophilic aromatic substitution reaction. While substitution typically occurs at the para-position of the coupling component, ortho-substitution can occur if the para-position is blocked or under certain reaction conditions.[8]
-
Triazene Formation: When coupling with primary or secondary aromatic amines, the diazonium ion can react at the nitrogen atom to form a triazene (a diazoamino compound).[5][9] While this reaction is often reversible under acidic conditions, it can lead to a mixture of products if not properly controlled.[9]
-
Self-Coupling: In some instances, the diazonium salt can react with unreacted amine, leading to the formation of diazoamino compounds.[5]
-
-
Troubleshooting and Purification Strategies:
-
Optimize Coupling pH: Fine-tuning the pH can significantly influence the regioselectivity of the coupling reaction.
-
Complete Diazotization: Ensure the diazotization reaction goes to completion to minimize the presence of unreacted amine that could lead to self-coupling byproducts.[5]
-
Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying azo dyes. Experiment with different solvent systems (e.g., water-ethanol mixtures) to find the optimal conditions for your specific compound.[10]
-
Chromatography: For small-scale purifications or for separating closely related isomers, column chromatography can be employed.[10]
-
Salting Out: The addition of salts like sodium chloride can be used to precipitate the azo dye from the reaction mixture, which can be an effective initial purification step.
-
-
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol outlines the standard procedure for the diazotization of this compound for immediate use in a subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker of appropriate size, create a slurry of one molar equivalent of this compound in a minimal amount of distilled water.
-
Cool the slurry to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add 2.5 to 3 molar equivalents of concentrated hydrochloric acid to the slurry. Continue stirring until a fine, uniform suspension is obtained.
-
In a separate beaker, prepare a solution of 1.05 molar equivalents of sodium nitrite in a small amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the temperature remains between 0-5°C.
-
After the addition is complete, continue stirring for an additional 15-20 minutes.
-
Verify the presence of a slight excess of nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates a positive test.
-
The resulting diazonium salt solution is now ready for immediate use in the coupling reaction.
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt.[3][4] |
| Acid Molarity | 2.5 - 3 equivalents | Ensures complete formation of nitrous acid and stabilizes the diazonium salt.[4] |
| Nitrite Molarity | 1.05 equivalents | A slight excess ensures complete diazotization. |
Visualizing the Workflow
Caption: Workflow for the diazotization of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 8. Azo Coupling [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-Aminobenzene-1,3-disulfonic Acid
Welcome to the technical support center for the synthesis and scale-up of 4-Aminobenzene-1,3-disulfonic acid. This guide is designed for researchers, chemists, and process development professionals navigating the transition from laboratory-scale experiments to pilot plant production. We will delve into the underlying chemical principles, provide practical, field-tested advice, and address the common pitfalls encountered during this critical scale-up phase. Our focus is on providing not just the "how," but the fundamental "why" behind each operational step, ensuring a robust and reproducible process.
Section 1: Synthesis Overview and Reaction Mechanism
This compound is an important intermediate, particularly in the synthesis of azo dyes and other specialty chemicals.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, specifically a high-temperature sulfonation of an aniline derivative. The reaction is typically carried out using fuming sulfuric acid (oleum), which provides the high concentration of sulfur trioxide (SO₃) necessary to introduce two sulfonic acid groups onto the aromatic ring.[2]
The reaction proceeds in stages. Aniline is first protonated in the strongly acidic medium to form the anilinium ion. This is followed by an initial sulfonation, typically yielding 4-aminobenzenesulfonic acid (sulfanilic acid).[3][4] The critical second sulfonation requires more forcing conditions. The electron-withdrawing nature of the first sulfonic acid group, combined with the meta-directing effect of the -NH₃⁺ group, directs the second sulfonation to the position meta to the first sulfonic acid group, yielding the desired 1,3-disubstituted product.[5]
Caption: Reaction pathway for the synthesis of this compound.
Section 2: Lab vs. Pilot Plant: A Comparative Analysis of Key Parameters
Transitioning a synthesis from a laboratory bench to a pilot plant involves more than just increasing the quantities of reagents. The fundamental physics of heat and mass transfer change dramatically, which has profound implications for reaction control, safety, and product quality. Sulfonation reactions are notoriously exothermic, making this transition particularly challenging.[6][7]
| Parameter | Laboratory Scale (10-100 g) | Pilot Plant Scale (10-100 kg) | Rationale & Scale-Up Considerations |
| Reactor | Round-bottom flask (Glass) | Glass-lined or Hastelloy steel reactor | Material must withstand highly corrosive oleum. Glass-lining provides excellent chemical resistance, while steel provides structural integrity for larger volumes. |
| Heating/Cooling | Heating mantle, oil bath | Jacketed vessel with thermal fluid | Jackets provide a large surface area for controlled heat transfer. The lower surface-area-to-volume ratio in large reactors makes heat removal less efficient, demanding precise control of the thermal fluid temperature and flow rate.[6] |
| Agitation | Magnetic stir bar | Multi-tiered impeller system (e.g., turbine, pitched blade) with baffles | Magnetic stirrers are inadequate for viscous slurries common in sulfonation.[6] An engineered agitation system is critical to ensure homogeneity, prevent localized hotspots, and facilitate heat transfer from the reaction mass to the vessel wall. |
| Reagent Addition | Dropping funnel (manual) | Metering pump with mass flow controller | Controlled, consistent addition of oleum is paramount to manage the reaction's exotherm. A pump allows for precise, pre-programmed addition rates, which is crucial for safety and reproducibility at scale. |
| Work-up/Isolation | Buchner funnel filtration | Centrifuge or pressure filter/dryer | Manual filtration is impractical for large quantities. Centrifuges or enclosed filter-dryers are necessary for efficient solid-liquid separation, washing, and drying of the final product while minimizing operator exposure. |
| Process Control | Visual observation, thermometer | Automated control system with multiple probes (temperature, pressure) | Pilot plants rely on automated systems to monitor and control critical parameters. A temperature probe placed directly in the reaction mass (not just the jacket) is essential for accurate monitoring of the reaction exotherm. |
Section 3: Troubleshooting Guide
This section addresses specific, practical problems that may arise during the scale-up process in a direct question-and-answer format.
Q1: My yield has dropped significantly at the pilot scale, and in-process controls (IPCs) show incomplete conversion of the monosulfonated intermediate.
A1: This is a classic scale-up issue rooted in heat and mass transfer.
-
Causality: The sulfonation of sulfanilic acid to the disulfonic product requires a high activation energy, meaning it needs significant thermal input. In a large pilot reactor, it takes much longer to heat the entire batch to the target temperature compared to a lab flask. If you follow the lab protocol's heating time, the reaction mass may not have spent enough time at the optimal temperature for the second sulfonation to go to completion.
-
Troubleshooting Steps:
-
Verify Temperature Profile: Ensure your temperature probe is accurately measuring the internal batch temperature, not the jacket temperature. Log the data to confirm the batch reached and maintained the target temperature (often >150°C) for the required duration.
-
Extend Reaction Time: The most straightforward solution is to extend the hold time at the target temperature. Take IPCs (e.g., HPLC samples) every hour after reaching temperature to track the disappearance of the sulfanilic acid intermediate and determine the new optimal reaction time for the pilot scale.
-
Evaluate Agitation: Inadequate mixing can create stagnant zones that do not reach the target temperature. Verify that your agitator speed and design are sufficient to create a homogenous mixture. A vortex should be visible, and solids should be fully suspended.
-
A2: This points to a loss of temperature control, specifically the formation of localized hotspots.
-
Causality: Sulfonation is highly exothermic.[6] While the overall batch temperature may seem correct, adding the oleum too quickly or with poor mixing can create small regions of extremely high temperature where the organic material decomposes or undergoes unwanted side reactions. This problem is magnified at scale due to the less efficient heat dissipation.
-
Troubleshooting Steps:
-
Reduce Addition Rate: The rate of heat generation is directly proportional to the rate of oleum addition. Slow down the addition to allow the reactor's cooling system to keep pace with the exotherm.
-
Sub-surface Addition: If possible, add the oleum below the surface of the reaction mixture. This promotes rapid dispersion and prevents a concentrated, highly reactive layer from forming on the surface.
-
Improve Agitation: Increase the agitator speed during the oleum addition to maximize heat transfer from the reaction mass to the cooling jacket, thereby minimizing the formation of hotspots.
-
Consider Reverse Addition: In some cases, adding the aniline/sulfuric acid solution to the oleum (with extreme care and precise temperature control) can help manage the exotherm, although this requires careful process safety evaluation.[8]
-
Q3: The product isolation is problematic. Filtration is extremely slow, and the product purity is low due to salt contamination.
A3: This is a workup and crystallization challenge. The physical form of the product and its solubility are key.
-
Causality: Rapidly crashing the product out of solution by quenching the reaction mixture in cold water or ice can lead to the formation of very fine, needle-like crystals.[2] This morphology results in a tightly packed filter cake that is difficult to de-liquid and wash effectively. The high solubility of sulfonic acids in water can also make complete precipitation difficult.[9]
-
Troubleshooting Steps:
-
Controlled Crystallization: Instead of a rapid quench, cool the reaction mixture slowly after completion. Then, perform a controlled "drowning" by slowly adding the reaction mass to the water/ice. This slower process encourages the growth of larger, more easily filterable crystals.
-
"Salting Out": If the product remains too soluble, consider adding a saturated solution of a common ion salt (like sodium chloride) to the aqueous slurry. This decreases the solubility of the product, forcing more of it to precipitate.
-
Optimize Washing: Wash the filter cake with a minimal amount of ice-cold water or a saturated salt solution to remove trapped sulfuric acid and inorganic salts without dissolving a significant amount of the product.
-
Recrystallization: For high-purity applications, the isolated crude product may need to be recrystallized from hot water.[10]
-
Caption: A decision tree for troubleshooting common scale-up issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling fuming sulfuric acid (oleum) at the pilot scale?
A1: Oleum is extremely hazardous. Key precautions include:
-
Personal Protective Equipment (PPE): Always use a full acid-resistant suit, face shield, and appropriate gloves. Ensure emergency showers and eyewash stations are immediately accessible.
-
Closed Systems: Use closed-system transfers with dedicated lines and pumps to minimize exposure. Avoid open pouring.
-
Ventilation: Work in a well-ventilated area with scrubbers to handle any SO₃ vapors.
-
Material Compatibility: Ensure all wetted parts (gaskets, lines, valves) are made of compatible materials (e.g., Teflon®, Hastelloy®).
-
Emergency Preparedness: Have a large supply of a suitable neutralizing agent (e.g., sodium carbonate or lime) readily available to contain spills.
Q2: What analytical methods are essential for process control and final product release?
A2: A robust analytical package is crucial for a controlled process.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice. It can effectively separate the starting material, the monosulfonated intermediate, and the final disulfonated product, allowing you to monitor the reaction's progress and endpoint accurately.[11]
-
Final Product Release:
-
Purity & Identity: HPLC for assay and impurity profiling.
-
Strength: Acid-base titration can determine the total sulfonic acid content.
-
Water Content: Karl Fischer titration is the standard method for determining residual water.
-
Residual Sulfuric Acid: Ion chromatography can be used to quantify inorganic impurities.
-
Q3: How should the acidic waste stream from this process be handled?
A3: The waste stream is highly acidic and must be neutralized before disposal.
-
Neutralization: The acidic filtrate (mother liquor) should be slowly and carefully added to a stirred, cooled solution of a base, such as sodium hydroxide or calcium hydroxide (lime). This neutralization is also highly exothermic and requires careful control.
-
Disposal: Once neutralized, the resulting salt solution (e.g., sodium sulfate) must be disposed of in accordance with local environmental regulations. The high salt content may require treatment at a wastewater facility.
Section 5: Example Pilot-Scale Protocol (Illustrative)
This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.
Objective: To produce ~20 kg of this compound.
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Charge Sulfanilic Acid: Charge 15.0 kg of dry 4-aminobenzenesulfonic acid (sulfanilic acid) to the reactor.
-
Charge Oleum: Under controlled conditions, charge 60 kg of 20% fuming sulfuric acid (oleum) to the reactor. Maintain agitation to ensure good mixing.
-
Heating Phase: Slowly heat the reaction mixture to 160-165°C over 3-4 hours. The internal pressure will rise; ensure the reactor is properly vented through a scrubber system.
-
Reaction Hold: Maintain the internal temperature at 160-165°C for 4-6 hours.
-
In-Process Control: After 4 hours, carefully take a sample for HPLC analysis. The reaction is complete when the area% of the monosulfonated intermediate is less than 1.0%. Continue holding at temperature if necessary.
-
Cooling: Once complete, cool the reaction mass to 80-90°C over 2-3 hours.
-
Drowning/Precipitation: In a separate, larger vessel, prepare 200 kg of an ice/water mixture. With vigorous stirring, slowly transfer the hot reaction mass into the ice/water over 2-3 hours, maintaining the quench vessel temperature below 30°C. A thick, white precipitate will form.
-
Isolation: Filter the resulting slurry using a centrifuge.
-
Washing: Wash the filter cake with 2 x 20 L portions of ice-cold deionized water.
-
Drying: Dry the product in a vacuum oven at 100-110°C until the water content is <0.5% by Karl Fischer.
-
Analysis: Analyze the dried product for purity, strength, and other quality attributes.
References
- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. byjus.com [byjus.com]
- 4. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 5. quora.com [quora.com]
- 6. chemithon.com [chemithon.com]
- 7. Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium [scirp.org]
- 8. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 9. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
- 11. waters.com [waters.com]
Technical Support Center: Managing Exothermic Reactions in Oleum Sulfonation
Welcome to the Technical Support Center for Oleum Sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing the highly exothermic nature of sulfonation reactions using oleum. Our goal is to provide you with in-depth, practical, and scientifically grounded advice to ensure the safety, efficiency, and success of your experiments.
Introduction to Oleum Sulfonation Exotherms
Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄), is a powerful sulfonating agent used extensively in the synthesis of pharmaceuticals, detergents, and dyes.[1][2][3][4] The reaction is an electrophilic aromatic substitution (SEAr) where the active electrophile, believed to be protonated sulfur trioxide (⁺SO₃H) or SO₃ itself, attacks the aromatic ring.[3][5] This process is notoriously exothermic, and failure to adequately control the reaction temperature can lead to hazardous runaway reactions, decreased product quality due to side reactions like sulfone formation, and product degradation.[6][7][8][9]
This guide provides a structured question-and-answer format to directly address the most common challenges and questions you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that can arise during oleum sulfonation, offering potential causes and actionable solutions grounded in chemical principles.
Question 1: My reaction is experiencing a sudden, uncontrolled temperature spike (a runaway reaction). What should I do, and how can I prevent this in the future?
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the aromatic substrate or oleum.
-
Enhance Cooling: Maximize the cooling capacity of your reactor. If using an ice bath, ensure it is well-stocked and making good contact with the flask. For jacketed reactors, increase the flow rate of the coolant.
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, have a pre-chilled, non-reactive quenching agent ready. Caution: This should only be done with extreme care and a thorough understanding of the potential for violent reaction or splashing.
Root Cause Analysis & Prevention:
| Potential Cause | Scientific Rationale | Preventative Measure |
| Excessive Addition Rate | The rate of heat generation is exceeding the rate of heat removal by the cooling system. | Add the limiting reagent dropwise or in small portions, carefully monitoring the internal temperature. Use a syringe pump for precise, slow addition. |
| Inadequate Cooling | The cooling system (e.g., ice bath, jacketed reactor) lacks the capacity to dissipate the heat of reaction effectively. | Ensure the reaction vessel is adequately submerged in the cooling bath. For larger scale reactions, consider a more robust cooling system like a dual-stage cooling setup with internal coils.[10] |
| Poor Mixing/Agitation | Localized "hot spots" can form where the concentration of reactants is high, leading to a localized runaway that can propagate through the mixture. | Use efficient mechanical or magnetic stirring to ensure homogenous mixing and temperature distribution throughout the reaction mass. |
| Incorrect Oleum Concentration | Higher concentrations of free SO₃ in oleum lead to a more vigorous and exothermic reaction. | Carefully select the oleum concentration (e.g., % free SO₃) appropriate for your substrate's reactivity. Lower concentrations are generally less reactive.[11][12] |
Question 2: The final product from my sulfonation is dark-colored and appears to contain impurities. What is causing this, and how can I improve the product quality?
Potential Causes & Solutions:
-
Cause: Overheating and Side Reactions. Elevated temperatures can promote undesirable side reactions, such as sulfone formation, and can lead to the degradation of the product, resulting in discoloration.[7][8]
-
Solution: Maintain strict temperature control throughout the reaction. The optimal temperature is substrate-dependent, but often, keeping the reaction at a lower temperature (e.g., 0-25°C) during the addition phase is crucial.[6]
-
-
Cause: Excess Sulfonating Agent. Using a large excess of oleum can lead to polysulfonation and other side reactions.
-
Solution: Carefully control the stoichiometry of the reactants. A precise molar ratio of SO₃ to the organic raw material is vital for achieving the desired product quality.[6]
-
-
Cause: Moisture Contamination. Water can react violently with oleum, generating significant heat and potentially leading to side reactions.
-
Solution: Ensure all glassware is thoroughly dried before use and that the starting materials have a low water content.[10]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about managing exotherms in oleum sulfonation.
Q1: What is the fundamental reason for the high exothermicity of oleum sulfonation? A1: The high exothermicity stems from the formation of a stable carbon-sulfur bond and the subsequent restoration of the aromatic system. The reaction of sulfur trioxide (SO₃), a very strong electrophile, with the aromatic ring is a highly favorable thermodynamic process, releasing a significant amount of energy as heat.[9]
Q2: How does the concentration of free SO₃ in oleum affect the reaction exotherm? A2: The concentration of free SO₃ is directly proportional to the reactivity of the oleum and, consequently, the rate of heat generation. Oleum with a higher percentage of free SO₃ will react more vigorously and produce a more pronounced exotherm.[11] It is crucial to select an oleum strength that is appropriate for the reactivity of your specific aromatic compound.
Q3: Is oleum sulfonation a reversible reaction? How does this relate to temperature control? A3: Yes, sulfonation is a reversible reaction.[1][2][3][8] The reverse reaction, known as desulfonation, is favored at higher temperatures in the presence of dilute aqueous acid.[8][13] This is a key consideration for temperature control. If the reaction temperature gets too high, you may not only risk side reactions but could also begin to reverse the desired sulfonation, leading to lower yields.
Q4: What are the key safety precautions I must take when performing an oleum sulfonation? A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[14][15]
-
Fume Hood: Conduct all work in a well-ventilated fume hood. Oleum releases toxic and corrosive fumes of sulfur trioxide.[16][17]
-
Violent Reaction with Water: Oleum reacts extremely violently with water.[15][16] Ensure all equipment is dry and avoid any contact with water.
-
Emergency Preparedness: Have appropriate spill control materials and an emergency plan in place. An ice bath should be readily available for rapid cooling if needed.[13]
Experimental Protocols & Data
Protocol 1: Controlled Sulfonation of Benzene with Oleum
This protocol is for illustrative purposes. All procedures should be adapted and risk-assessed for your specific laboratory conditions and scale.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer to monitor the internal reaction temperature. Ensure all glassware is scrupulously dry.
-
Reagent Charging: In the fume hood, carefully charge the flask with the desired amount of oleum.
-
Cooling: Immerse the flask in an ice-salt bath to pre-cool the oleum to 0-5°C.
-
Substrate Addition: Add benzene to the dropping funnel. Begin the dropwise addition of benzene to the stirred oleum, ensuring the internal temperature does not exceed 10°C. The rate of addition is critical for temperature control.[17]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for a specified period, monitoring for any temperature fluctuations.
-
Work-up: Carefully and slowly pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. Caution: This step is also exothermic.
-
Isolation: The precipitated benzenesulfonic acid can then be isolated by filtration.
Table 1: Recommended Temperature Ranges for Sulfonation of Various Aromatics
| Aromatic Substrate | Recommended Temperature Range | Notes |
| Benzene | 40-50°C (for completion) | Initial addition should be at a lower temperature to control the exotherm.[17] |
| Toluene | 0-10°C | Lower temperature favors para-isomer formation. |
| Naphthalene | 80°C for 1-sulfonic acid, 160°C for 2-sulfonic acid | Demonstrates kinetic vs. thermodynamic product control.[8] |
| Nitrobenzene | 90-100°C | The nitro group is deactivating, requiring more forcing conditions. |
Visualizations
Diagram 1: Oleum Sulfonation Exotherm Management Workflow
Caption: A workflow diagram for managing exothermic reactions in oleum sulfonation.
Diagram 2: Causality of Poor Product Quality in Oleum Sulfonation
Caption: Causal relationships leading to poor product quality in oleum sulfonation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. chemithon.com [chemithon.com]
- 7. Sulphonation | Phoenix Equipment [phxequip.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. asiachmical.com [asiachmical.com]
- 11. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 12. CA2002640A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chemtradelogistics.com [chemtradelogistics.com]
- 15. sulphuric-acid.com [sulphuric-acid.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-Aminobenzene-1,3-disulfonic acid: An In-Depth Analysis of HPLC and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible research and the safety of final pharmaceutical products. 4-Aminobenzene-1,3-disulfonic acid, a key building block in the synthesis of various azo dyes and pharmaceutical agents, is no exception.[1] Its highly polar and ionic nature, conferred by two sulfonic acid groups and an amino group, presents unique analytical challenges.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower you in selecting the most appropriate analytical strategy for your needs.
The Primary Workhorse: Reversed-Phase Ion-Pair HPLC
Standard reversed-phase (RP) HPLC struggles with highly polar compounds like this compound due to insufficient retention on nonpolar stationary phases (e.g., C18).[2] To overcome this, Reversed-Phase Ion-Pair Chromatography (RP-IPC) is the method of choice.
The Mechanism of Ion-Pairing
The core principle of RP-IPC is to increase the hydrophobicity of the ionic analyte.[3] This is achieved by introducing an "ion-pair reagent" into the mobile phase.[4] For an acidic analyte like our target compound, which exists as an anion at neutral pH, a cationic ion-pair reagent is used. This reagent is typically a quaternary ammonium salt, such as a tetrabutylammonium (TBA) salt.
The mechanism involves two key interactions:
-
The positively charged head of the TBA reagent forms an electrostatic, yet reversible, ion pair with the negatively charged sulfonate groups of the analyte.
-
The hydrophobic alkyl tails of the TBA reagent, now part of the neutral ion pair, can strongly interact with the hydrophobic stationary phase, leading to significant and controllable retention.[3][4]
This dynamic equilibrium allows for the separation of the main compound from its potential impurities, which may include isomers (e.g., 2-amino-1,4-benzenedisulfonic acid) or related substances with different numbers of sulfonic acid groups.[5]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Detailed Experimental Protocol: HPLC Method
This protocol is designed to be a self-validating system, providing a robust starting point for method development and validation in your laboratory.
1. Objective: To determine the purity of this compound by quantifying the main peak area relative to the total area of all observed peaks.
2. Materials & Reagents:
-
This compound sample
-
Reference Standard (if available, for peak identification)
-
Tetrabutylammonium hydrogen sulfate (TBAHS), HPLC grade
-
Potassium phosphate monobasic (KH₂PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Phosphoric acid (for pH adjustment)
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV or Photo-Diode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
4. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 20 mM KH₂PO₄ + 5 mM TBAHS in water, pH 3.0 | The phosphate buffer controls pH, while TBAHS acts as the ion-pair reagent.[6] Acidic pH ensures the amino group is protonated, potentially improving peak shape. |
| Mobile Phase B | Acetonitrile (ACN) | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B | A gradient is essential to elute potential impurities with different polarities and to ensure the main, well-retained peak is eluted in a reasonable time with good symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. A PDA detector can be used to assess peak purity and identify optimal wavelengths. |
| Injection Volume | 10 µL | A typical injection volume; can be optimized based on sample concentration and detector sensitivity. |
5. Sample & Standard Preparation:
-
Diluent: Prepare a mixture of Mobile Phase A and B in a 95:5 ratio.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to achieve a final concentration of ~0.5 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm PVDF or nylon syringe filter before injection to remove particulates and protect the column.
6. Data Analysis:
-
Integrate all peaks in the chromatogram, disregarding any peaks from the blank (diluent) injection.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: HPLC vs. Alternative Techniques
While RP-IPC is a powerful and specific method, it is not the only tool available. The choice of analytical technique should be driven by the specific question being asked. A comparative analysis reveals the distinct advantages and limitations of each approach.[7]
Caption: Decision logic for selecting an analytical method for purity assessment.
Performance Data Comparison
The following table provides a semi-quantitative comparison of the primary methods for assessing the purity of this compound.
| Parameter | Reversed-Phase Ion-Pair HPLC | Ion Chromatography (IC) | Potentiometric Titration |
| Principle | Separation based on hydrophobicity of a neutral ion-pair. | Separation of ions based on interaction with an ion-exchange resin.[8] | Neutralization reaction with a standard base.[7] |
| Specificity | High: Resolves isomers and structurally related impurities. | Moderate to High: Specific for anions, but may have co-elution issues with other sulfonates. | Low: Measures total acidic content; cannot distinguish between the analyte and acidic impurities.[7] |
| Information Provided | Detailed impurity profile, relative quantification of each impurity. | Quantification of target anion and other ionic species. | Overall purity based on total acidity. |
| Sensitivity | High (ng to low µg range). | High (µg/L to mg/L range).[8] | Moderate (mg range). |
| Analysis Time/Run | 20 - 40 minutes.[9] | 15 - 30 minutes. | 5 - 10 minutes. |
| Cost (Relative) | High: Requires expensive instrumentation and high-purity solvents. | High: Dedicated instrumentation. | Low: Basic laboratory equipment. |
| Key Advantage | Provides the most comprehensive picture of sample purity. | Direct analysis of sulfonates without ion-pairing reagents. | Rapid, cost-effective, and an absolute method not requiring a reference standard. |
| Key Limitation | Method development can be complex; ion-pair reagents can be harsh on columns. | May have interference from other anions in the sample matrix.[8] | Not impurity-specific; blind to neutral or basic impurities. |
Contextual Recommendations
-
For Drug Development & Regulatory Submissions: HPLC is non-negotiable. Its ability to separate, identify, and quantify unknown impurities is essential for meeting regulatory requirements and ensuring product safety. A validated HPLC method, such as the one described, is the industry standard.[9][10]
-
For Process Chemistry & Quality Control: A combination can be powerful. Titration can be used as a rapid, low-cost initial screen for batch-to-batch consistency of the main component's concentration.[7] HPLC can then be used to investigate any out-of-specification results and to monitor the impurity profile.
-
For Environmental Analysis or Water Quality: Ion Chromatography is often preferred for its ability to simultaneously determine a wide range of inorganic and organic anions, including various sulfonic acids, in aqueous matrices.[8]
Conclusion
For the comprehensive purity assessment of this compound, Reversed-Phase Ion-Pair HPLC stands as the most authoritative and informative technique. Its high specificity and ability to provide a detailed impurity profile are critical for applications in research and pharmaceutical development. While alternative methods like titration offer speed and cost-effectiveness for assaying total acidic content, they lack the specificity required to ensure the true purity and safety of the material. Understanding the strengths and limitations of each method allows the modern scientist to apply the right tool for the analytical challenge at hand, ensuring data integrity and scientific rigor.
References
- 1. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 2. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
A Comprehensive Guide to the Spectroscopic Characterization of 4-Aminobenzene-1,3-disulfonic Acid
In the landscape of chemical analysis, the unambiguous structural elucidation of organic molecules is paramount. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth analysis of the spectroscopic characterization of 4-Aminobenzene-1,3-disulfonic acid, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of its ¹H NMR spectrum, compare it with alternative analytical techniques, and provide actionable experimental protocols.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. Its power lies in its ability to provide detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, spin-spin coupling, and signal integration, we can piece together the molecular puzzle, confirming the identity and assessing the purity of a sample. For a molecule like this compound, with its distinct aromatic protons, ¹H NMR is an indispensable tool.
Deciphering the ¹H NMR Spectrum of this compound
The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic ring contains three protons in unique chemical environments, leading to a predictable set of signals. Due to the strong electron-withdrawing nature of the two sulfonic acid groups and the electron-donating nature of the amino group, the aromatic protons will exhibit distinct downfield shifts.
Expected ¹H NMR Spectral Data (in D₂O)
| Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| H-2 | Doublet (d) | 8.0 - 8.2 | J(H2-H6) ≈ 2.0 | 1H |
| H-5 | Doublet (d) | 6.8 - 7.0 | J(H5-H6) ≈ 8.5 | 1H |
| H-6 | Doublet of Doublets (dd) | 7.6 - 7.8 | J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0 | 1H |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
The proton ortho to the amino group (H-5) is expected to be the most shielded and thus appear at the lowest chemical shift. The proton situated between the two sulfonic acid groups (H-2) will be the most deshielded, appearing furthest downfield. The remaining proton (H-6) will be split by both adjacent protons, resulting in a doublet of doublets.
Caption: Molecular structure of this compound with proton labeling.
A Comparative Analysis: Differentiating Isomers with ¹H NMR
To truly appreciate the diagnostic power of ¹H NMR, a comparison with a structurally related isomer is invaluable. Let's consider 4-Aminobenzenesulfonic acid (Sulfanilic acid). While it shares the same core components, the difference in the substitution pattern leads to a markedly different ¹H NMR spectrum.
In its sodium salt form in D₂O, sulfanilic acid presents a more symmetrical pattern, typically showing two doublets corresponding to the two sets of equivalent aromatic protons.[1]
¹H NMR Data Comparison: this compound vs. Sulfanilic Acid Sodium Salt
| Compound | Proton Assignment | Multiplicity | Approx. Chemical Shift (δ, ppm) |
| This compound | H-2 | d | 8.0 - 8.2 |
| H-5 | d | 6.8 - 7.0 | |
| H-6 | dd | 7.6 - 7.8 | |
| Sulfanilic Acid Sodium Salt | H-2, H-6 | d | ~7.60 |
| H-3, H-5 | d | ~6.85 |
This side-by-side comparison unequivocally demonstrates how ¹H NMR can effortlessly distinguish between these two isomers. The complexity and unique splitting pattern in the spectrum of this compound serve as a definitive fingerprint.
Beyond ¹H NMR: A Multi-faceted Approach to Characterization
While ¹H NMR is a powerful primary tool, a comprehensive characterization often involves a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of analysis.
Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Expected Observations |
| ¹³C NMR | Number and chemical environment of carbon atoms. | 6 distinct signals in the aromatic region (approx. 115-150 ppm). |
| FT-IR Spectroscopy | Presence of functional groups. | - N-H stretching (amine): ~3300-3500 cm⁻¹- S=O stretching (sulfonic acid): ~1030-1060 cm⁻¹ and ~1150-1210 cm⁻¹- Aromatic C=C stretching: ~1450-1600 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Molecular Weight: 253.25 g/mol .[2] Expected molecular ion peak [M-H]⁻ at m/z 252 in negative ion mode. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | A single major peak under appropriate chromatographic conditions. |
The integration of these techniques provides a robust and reliable confirmation of the structure and purity of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of your NMR data is directly dependent on meticulous sample preparation and instrument setup. The following protocol outlines a standardized procedure for the ¹H NMR analysis of this compound.
Step-by-Step ¹H NMR Sample Preparation and Analysis
-
Solvent Selection: Due to the presence of two acidic sulfonic acid groups, Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents. D₂O is often preferred for its ability to exchange with the labile amine and sulfonic acid protons, simplifying the spectrum.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-64 scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at ~4.79 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
Caption: A streamlined workflow for ¹H NMR analysis.
Conclusion
The comprehensive characterization of this compound is readily achievable through a systematic application of modern analytical techniques. ¹H NMR spectroscopy, in particular, offers an unparalleled level of structural detail, allowing for its unambiguous identification and differentiation from isomers. By complementing ¹H NMR with orthogonal methods such as ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can build a robust and self-validating data package, ensuring the scientific integrity of their work. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors.
References
A Senior Application Scientist's Guide to FTIR Spectroscopy for Identifying Functional Groups in 4-Aminobenzene-1,3-disulfonic acid
In the landscape of pharmaceutical development and materials science, the precise identification of functional groups within a molecule is paramount for quality control, reaction monitoring, and structural elucidation. This guide provides an in-depth analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary tool for characterizing 4-Aminobenzene-1,3-disulfonic acid. We will explore the theoretical underpinnings of the technique, present a comparative analysis with alternative methods, and provide detailed experimental protocols, grounded in scientific integrity and practical expertise.
Introduction: The Vibrational Fingerprint of a Molecule
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" that provides valuable information about the functional groups present. For a molecule like this compound, with its distinct amine and sulfonic acid moieties, FTIR spectroscopy offers a rapid and reliable method for structural confirmation.
Molecular Structure of this compound [1][2][3]
Caption: Molecular structure of this compound.
Deciphering the Spectrum: Characteristic Functional Groups of this compound
The FTIR spectrum of this compound is dominated by the characteristic absorption bands of its primary aromatic amine and sulfonic acid functional groups. Understanding the expected wavenumber ranges for these vibrations is crucial for accurate spectral interpretation.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Aromatic Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 | Medium, two bands |
| N-H Bend (scissoring) | 1650-1580 | Medium to Strong | |
| C-N Stretch | 1335-1250 | Strong | |
| N-H Wag | 910-665 | Broad, Strong | |
| Sulfonic Acid (-SO₃H) | O-H Stretch | 3000-2500 | Broad, Strong |
| S=O Stretch (asymmetric) | ~1350 | Strong | |
| S=O Stretch (symmetric) | ~1175 | Strong | |
| S-O Stretch | 1000-750 | Strong | |
| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |
| C=C Stretch (in-ring) | 1600-1450 | Medium, multiple bands | |
| C-H Out-of-plane Bend | 900-675 | Strong |
Table 1: Expected FTIR Absorption Bands for this compound.[4][5][6][7]
The presence of two sulfonic acid groups and a primary amine on the benzene ring will lead to a complex but interpretable spectrum. The N-H stretching of the primary amine typically appears as two distinct bands due to symmetric and asymmetric vibrations.[5][7] The sulfonic acid groups contribute strong S=O stretching bands, which are highly characteristic.[4]
A Comparative Perspective: Alternative and Complementary Techniques
While FTIR is a frontline technique, a comprehensive analysis often benefits from complementary methods. Here, we compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.
| Technique | Principle | Strengths for this Application | Limitations for this Application |
| FTIR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. | Excellent for identifying polar functional groups like -NH₂ and -SO₃H. Fast and cost-effective. | Water can interfere with the spectrum. Sample preparation can be crucial. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Less sensitive to water, making it suitable for aqueous solutions. Strong signals for non-polar bonds and symmetric vibrations. Good for fingerprinting the aromatic ring.[8][9] | Can be affected by fluorescence. May be less sensitive to the highly polar functional groups compared to FTIR. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed information about the molecular skeleton and the chemical environment of each atom (¹H and ¹³C). Unambiguous structure elucidation.[10][11] | Lower sensitivity than vibrational spectroscopy. More expensive and time-consuming. |
Expert Insight: For routine identification and quality control where the presence of the key functional groups is the primary concern, FTIR is often the most efficient method. However, for complete structural elucidation of a novel compound or for in-depth studies of intermolecular interactions, a combination of FTIR, Raman, and NMR spectroscopy provides the most robust dataset.[12]
Experimental Protocols: Ensuring Data Integrity
The quality of an FTIR spectrum is highly dependent on the sample preparation technique. For a solid sample like this compound, the two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
KBr Pellet Method: The Classic Approach
This transmission method involves dispersing the sample in a dry, IR-transparent matrix, typically KBr.
Protocol:
-
Drying: Thoroughly dry both the this compound sample and powdered KBr in an oven to remove any residual moisture, which can cause significant interference in the O-H stretching region.
-
Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Causality: The goal of the KBr pellet method is to minimize scattering of the infrared beam and achieve a high-quality transmission spectrum.[13] Homogeneous grinding is critical to ensure a uniform distribution of the analyte within the KBr matrix.
Caption: KBr Pellet Preparation Workflow.
Attenuated Total Reflectance (ATR): The Modern Standard
ATR is a surface-sensitive technique that requires minimal to no sample preparation.
Protocol:
-
Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Perform a background scan to account for any atmospheric or instrumental artifacts.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectral Acquisition: Acquire the FTIR spectrum.
-
Cleaning: Clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Causality: The ATR technique relies on the total internal reflection of the IR beam within the crystal. An evanescent wave penetrates a few micrometers into the sample, and the absorption of this wave provides the spectral information.[14][15] Good contact between the sample and the crystal is essential for a strong signal.
Caption: ATR-FTIR Workflow.
Comparison of KBr Pellet and ATR Methods
| Feature | KBr Pellet | ATR |
| Sample Preparation | Time-consuming, requires skill.[13][16] | Minimal to none, fast.[14][17] |
| Sensitivity | Can be higher for trace components.[13] | Generally lower due to shorter path length. |
| Reproducibility | Can be challenging to achieve consistent pellet quality.[13] | High, due to consistent sample contact.[14] |
| Sample Amount | Requires milligrams of sample. | Requires very small amounts of sample. |
| Spectral Artifacts | Susceptible to moisture interference and scattering effects. | Can have slight peak shifts and intensity differences compared to transmission spectra. |
Recommendation: For high-throughput screening and routine analysis, ATR is the preferred method due to its speed and simplicity. For quantitative analysis or when a high-quality transmission spectrum for library matching is required, the KBr pellet method remains a valuable tool.[13]
Conclusion: A Versatile Tool for Functional Group Identification
FTIR spectroscopy stands as an indispensable technique for the rapid and reliable identification of functional groups in this compound. By understanding the characteristic vibrational frequencies of the amine and sulfonic acid groups, researchers can confidently confirm the identity and purity of this important chemical intermediate. The choice between KBr pellet and ATR sampling methods should be guided by the specific analytical needs, with ATR offering convenience for routine analysis and KBr providing a classic approach for high-sensitivity measurements. When integrated with complementary techniques like Raman and NMR spectroscopy, a comprehensive and unambiguous structural characterization can be achieved, ensuring the highest standards of scientific rigor in research and development.
References
- 1. This compound [dyestuffintermediates.com]
- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 3. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 4. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. instanano.com [instanano.com]
- 7. allreviewjournal.com [allreviewjournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press [kinteksolution.com]
- 14. azom.com [azom.com]
- 15. scribd.com [scribd.com]
- 16. Should I be using KBr pellets in FTIR Spectroscopy - Specac Ltd [specac.com]
- 17. jascoinc.com [jascoinc.com]
A Researcher's Guide to the Mass Spectrometry of 4-Aminobenzene-1,3-disulfonic Acid and its Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of sulfonated aromatic amines, this guide provides an in-depth comparison of mass spectrometry techniques for the characterization and quantification of 4-aminobenzene-1,3-disulfonic acid and its related compounds. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, ensuring a robust and validated approach to your analytical challenges.
Introduction: The Analytical Challenge of Sulfonated Aromatic Amines
This compound and its derivatives are a class of compounds significant in various industrial applications, including the synthesis of azo dyes. Their analysis is crucial for process monitoring, quality control, and environmental assessment. The inherent properties of these molecules—high polarity, thermal lability, and low volatility—present a considerable challenge for mass spectrometric analysis, often precluding the use of traditional techniques like electron ionization (EI) with gas chromatography.[1]
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the cornerstone for the analysis of these compounds. The choice of ionization source and mass spectrometric parameters are paramount in achieving sensitive and specific detection. This guide will compare and contrast the most effective ionization techniques and provide insights into the fragmentation behavior of these molecules, empowering you to develop and validate robust analytical methods.
Comparing Ionization Techniques: ESI vs. APCI
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most prevalent ionization techniques for the LC-MS analysis of polar, non-volatile compounds. The selection between these two can significantly impact the quality of the resulting data.
| Ionization Technique | Principle | Advantages for Sulfonated Amines | Disadvantages for Sulfonated Amines |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid phase by applying a high voltage to create an aerosol.[2] | Excellent for polar and ionic compounds. Negative ion mode is highly effective due to the acidic nature of sulfonic acid groups, readily forming [M-H]⁻ or [M-2H]²⁻ ions.[3][4] Generally provides minimal in-source fragmentation, preserving the molecular ion. | Can be susceptible to ion suppression from matrix components and non-volatile buffers.[4] May form adducts with salts (e.g., Na⁺, K⁺), complicating spectra.[1] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where the sample is vaporized and ionized by corona discharge.[1] | More tolerant of higher flow rates and less susceptible to matrix effects compared to ESI. Can be effective for moderately polar compounds. | May induce more in-source fragmentation than ESI. Less efficient for highly polar and ionic compounds that are difficult to vaporize. |
Expert Insight: For this compound and its derivatives, Electrospray Ionization (ESI) in negative ion mode is generally the preferred method. The two sulfonic acid groups are strong acids and readily deprotonate in solution, leading to efficient formation of negatively charged ions. This results in high sensitivity and a clear molecular ion signal, which is critical for both identification and quantification. While APCI can be a viable alternative, particularly in complex matrices, the superior sensitivity of negative mode ESI for these specific analytes makes it the front-line choice.
Understanding the Fragmentation Behavior
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation and selective quantification of this compound and its derivatives. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.
In negative ion mode ESI-MS/MS, the most characteristic fragmentation pathway for sulfonated aromatic compounds is the neutral loss of SO₃ (79.96 Da) , corresponding to desulfonation.[5] For a di-sulfonated compound like this compound, a sequential loss of two SO₃ molecules can be expected.
The presence of the amino group also allows for analysis in positive ion mode. In this case, fragmentation would likely involve the loss of ammonia (NH₃) or other cleavages related to the protonated amine. However, the ionization efficiency in positive mode is generally lower for these compounds compared to the deprotonation of the sulfonic acid groups in negative mode.
Fragmentation Pathway Diagram
Caption: Proposed negative ion mode fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the quantitative analysis of this compound.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a mixture of water and methanol (50:50 v/v). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction (for solid samples, e.g., textiles): Extract the sample with a suitable solvent, such as methanol or a methanol/water mixture, using sonication.[6] Centrifuge and filter the extract before analysis. For aqueous samples, a simple filtration may be sufficient.[7]
Liquid Chromatography
-
Column: A C18 reversed-phase column is a common choice. For improved retention of polar analytes, a polar-embedded or polar-endcapped C18 column can be beneficial.
-
Mobile Phase:
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantitative: Precursor m/z 252.0 → Product m/z 172.0 (Loss of SO₃)
-
Qualitative: Precursor m/z 252.0 → Product m/z 92.0 (Loss of 2xSO₃)
-
-
Key MS Parameters (instrument-dependent, starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy: Optimize for the specific instrument, but a starting point of 20-30 eV is reasonable for the primary transition.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion and Future Perspectives
The robust analysis of this compound and its derivatives is readily achievable with a well-designed LC-MS/MS method. The cornerstone of this approach is the use of electrospray ionization in negative ion mode, which leverages the acidic nature of the sulfonic acid groups for sensitive detection. Tandem mass spectrometry, with a focus on the characteristic loss of SO₃, provides the necessary specificity for both qualitative confirmation and quantitative analysis in complex matrices.
As analytical instrumentation continues to advance, high-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and TOF mass analyzers, will offer even greater confidence in identification through accurate mass measurements of both precursor and fragment ions. This can be particularly valuable in differentiating between isomeric compounds and identifying unknown derivatives or degradation products.
By understanding the principles outlined in this guide and systematically optimizing the experimental parameters for your specific instrumentation and application, you will be well-equipped to tackle the analytical challenges presented by this important class of compounds.
References
- 1. Benzenesulfonic acid, 4-amino- [webbook.nist.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide for Researchers: Comparing 4-Aminobenzene-1,3-disulfonic Acid with its Monosulfonated Isomers
As a Senior Application Scientist, this guide provides an in-depth comparison of 4-Aminobenzene-1,3-disulfonic acid and its common monosulfonated isomers: sulfanilic acid (para-), metanilic acid (meta-), and orthanilic acid (ortho-). This document moves beyond a simple catalog of properties to explore the causal relationships between molecular structure, physicochemical characteristics, and performance in key applications, providing researchers with the insights needed to make informed decisions in their work.
Part 1: Structural and Physicochemical Properties: A Foundation for Comparison
The seemingly subtle shift in the position of the sulfonic acid group, or the addition of a second one, has profound effects on the molecule's properties. These differences are not merely academic; they dictate solubility, reactivity, and ultimately, the utility of each isomer in specific experimental contexts.
Diagram: Chemical Structures of Aminobenzenesulfonic Acid Isomers
Caption: Chemical structures of the aminobenzenesulfonic acids under comparison.
The fundamental properties summarized below provide the first layer of differentiation. Notably, the presence of two sulfonic acid groups in this compound significantly increases its molecular weight and alters its solubility profile compared to the monosulfonated isomers.
Table 1: Comparative Physicochemical Properties
| Property | This compound | Sulfanilic Acid (4-aminobenzenesulfonic acid) | Metanilic Acid (3-aminobenzenesulfonic acid) | Orthanilic Acid (2-aminobenzenesulfonic acid) |
| CAS Number | 137-51-9[1] | 121-57-3[2] | 121-47-1[3] | 88-21-1[4] |
| Molecular Formula | C₆H₇NO₆S₂[5] | C₆H₇NO₃S[2] | C₆H₇NO₃S[3] | C₆H₇NO₃S[6] |
| Molecular Weight | 253.25 g/mol [5] | 173.19 g/mol [2] | 173.19 g/mol [3] | 173.19 g/mol [6] |
| Appearance | White to grey solid[5] | Off-white solid[2][7] | White to grayish-beige powder[3] | White to off-white crystalline powder[6][8] |
| Melting Point | >259°C (decomposes)[5] | 288°C (decomposes)[2][9] | >300°C (decomposes) | ~325°C (decomposes)[10] |
| Water Solubility | 4.3 g/L at 21°C[5] | 12.51 g/L[2] | Slightly soluble[3][11] | Soluble[6] |
| pKa | -0.93 (predicted)[5] | 3.23[2] | 3.74[3] | Not readily available |
Expert Insight: The zwitterionic nature of these compounds, particularly sulfanilic acid, explains their high melting points and unusual solubility profiles.[2][9] The two highly acidic sulfonic groups on this compound result in a predicted negative pKa, indicating it is a very strong acid.[5]
Part 2: Synthesis and Manufacturing Insights: The Path to Purity
The choice of synthetic route is a critical determinant of product purity, yield, and the profile of potential impurities. Understanding these pathways allows researchers to anticipate and mitigate issues related to downstream applications. For instance, the traditional synthesis of sulfanilic acid can produce orthanilic acid as a byproduct, which may be an important consideration for applications requiring high isomeric purity.[12]
Diagram: Generalized Synthetic Pathways
Caption: Simplified overview of common synthetic routes for aminobenzenesulfonic acids.
-
This compound: Typically prepared by the sulfonation of aniline or a substituted aniline with oleum (fuming sulfuric acid) under controlled conditions to introduce two sulfonic acid groups.[13]
-
Sulfanilic Acid (para-isomer): The most common industrial method is the "baking process," which involves heating aniline sulfate.[14][15] This process favors the thermodynamically stable para-isomer.[2]
-
Metanilic Acid (meta-isomer): The directing effect of the nitro group is exploited here. Nitrobenzene is first sulfonated to yield m-nitrobenzenesulfonic acid, which is then reduced (using methods like iron in acidic media or catalytic hydrogenation) to form metanilic acid.[16][17][18][19] This multi-step process is necessary because direct sulfonation of aniline strongly favors the ortho and para positions.[15]
-
Orthanilic Acid (ortho-isomer): Can be formed as the kinetically favored product during aniline sulfonation at lower temperatures, but it rearranges to the more stable sulfanilic acid upon heating.[2] It is more practically synthesized via the reduction of 2-nitrobenzenesulfonic acid.[20]
Part 3: Comparative Analysis of Key Applications
The structural variations directly translate into differential performance in various scientific and industrial fields.
Dye Synthesis
All four compounds are crucial intermediates in the synthesis of azo dyes.[2][17] The amino group is readily diazotized and then coupled with another aromatic compound to form the chromophore. However, the number and position of the sulfonic acid groups are paramount for tuning the final dye's properties.
-
Performance of this compound: The two sulfonic acid groups impart excellent water solubility to the resulting dye. This is a critical advantage for applications in textiles, inks, and food colorings where aqueous processing is standard.[11][21] The high polarity can also influence the dye's shade and fastness properties.
-
Performance of Monosulfonated Isomers: These isomers also provide water solubility, a key innovation of early synthetic dyes. The position of the single sulfonic acid group (ortho, meta, or para) influences the final color and binding characteristics of the dye to fabrics.[21] Metanilic acid, for example, is a precursor for a wide range of shades, from oranges to blues.[3][11]
Pharmaceutical Development
These molecules serve as foundational scaffolds for sulfa drugs, a critical class of antimicrobial agents.[21][22]
-
Performance of this compound: This compound has been specifically utilized as a reagent in the synthesis of arylazopyridoxal phosphate and phosphonate derivatives, which act as P2 receptor antagonists.[1][23] This points to a more specialized role in developing targeted therapeutics for conditions like inflammation and pain.
-
Performance of Monosulfonated Isomers: Sulfanilic acid, metanilic acid, and orthanilic acid are all used more broadly as starting materials for various sulfonamides.[3][6][24] The core structure provided by these isomers is modified to create a diverse library of active pharmaceutical ingredients (APIs).
Analytical Chemistry
The diazotization reaction that makes these compounds useful in dye synthesis also underpins their use as analytical reagents.
-
Performance of Sulfanilic Acid: It is the cornerstone of the Griess test, a widely used colorimetric method for the quantitative analysis of nitrite and nitrate ions.[2] In this reaction, sulfanilic acid is diazotized by nitrite in an acidic solution, and the resulting diazonium salt is coupled with N-(1-Naphthyl)ethylenediamine to produce a vividly colored azo dye, the intensity of which is proportional to the nitrite concentration.
-
Performance of Other Isomers: While orthanilic and metanilic acids can undergo the same type of reaction, sulfanilic acid is the established and validated reagent for this standard method. The specific reaction kinetics and the stability of the diazonium salt formed from sulfanilic acid have made it the preferred choice. There is less documentation on the use of this compound in similar routine analytical tests.
Part 4: Experimental Protocol: Comparative Azo Dye Synthesis
To provide a tangible comparison, the following protocol outlines the synthesis of a water-soluble azo dye. This workflow is a self-validating system where substituting one aminobenzenesulfonic acid for another will result in a dye with demonstrably different properties, most notably solubility and color.
Diagram: Azo Dye Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of an azo dye.
Objective: To synthesize an azo dye via diazotization of an aminobenzenesulfonic acid and subsequent coupling with 2-naphthol.
Materials:
-
Aminobenzenesulfonic acid isomer (e.g., this compound, Sulfanilic acid)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Ice
-
Deionized Water
Protocol:
-
Preparation of the Diazonium Salt: a. In a 50 mL Erlenmeyer flask, dissolve 5.0 mmol of your chosen aminobenzenesulfonic acid in 15 mL of 5% aqueous sodium carbonate. Gentle warming may be required. b. In a separate test tube, dissolve 5.2 mmol of sodium nitrite in 3 mL of deionized water. Add this to the aminobenzenesulfonic acid solution and cool the mixture in an ice bath. c. In a 150 mL beaker, place 5 mL of concentrated HCl and ~15 g of crushed ice. d. Using a disposable pipette, add the cold amine/nitrite solution dropwise and with constant stirring to the ice/HCl mixture over 10 minutes. Keep the temperature below 5°C. This forms the diazonium salt solution.
-
Preparation of the Coupling Solution: a. In a 250 mL beaker, dissolve 5.0 mmol of 2-naphthol in 25 mL of 5% aqueous sodium hydroxide. Cool this solution in an ice bath.
-
The Coupling Reaction: a. Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution. b. A brightly colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete.
-
Isolation of the Azo Dye: a. Add approximately 10 g of sodium chloride to the mixture and stir for several minutes. This "salting out" process decreases the solubility of the dye, promoting precipitation. b. Collect the solid dye product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with a small amount of saturated aqueous NaCl solution to remove excess reactants. d. Allow the product to air dry or dry in a low-temperature oven.
Expected Outcome and Comparative Analysis: When comparing the dyes produced from this compound versus sulfanilic acid, a key observable difference will be their water solubility. A small amount of each dried product can be added to separate test tubes of water. The dye derived from the disulfonic acid is expected to dissolve more readily, demonstrating the powerful effect of the additional solubilizing group. This experiment provides direct, hands-on evidence of the structure-property relationships discussed in this guide.
Conclusion
The choice between this compound and its monosulfonated isomers is not arbitrary but a critical decision guided by the specific demands of the application.
-
Choose this compound when maximum water solubility is a primary requirement, such as in the synthesis of highly soluble dyes or when designing specific pharmaceutical precursors like P2 receptor antagonists.
-
Choose Sulfanilic Acid (p-isomer) for established, standard applications like the Griess test for nitrite, or for the synthesis of a broad range of dyes and sulfa drugs where its specific reactivity and thermodynamic stability are advantageous.
-
Choose Metanilic Acid (m-isomer) when the meta-substitution pattern is required for a specific dye color or pharmaceutical target. Its synthesis from nitrobenzene makes it distinct from the aniline-derived isomers.
-
Choose Orthanilic Acid (o-isomer) for applications requiring the ortho-configuration, such as in specific dyes or as a ligand in coordination chemistry, while being mindful of its potential presence as an impurity in sulfanilic acid.
By understanding the interplay between structure, synthesis, and application-specific performance, researchers can harness the unique attributes of each of these versatile building blocks to advance their scientific objectives.
References
- 1. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 2. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 3. Metanilic acid [aozunchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound (137-51-9) for sale [vulcanchem.com]
- 6. Best Orthanilic Acid CAS No.88-21-1 Pharmaceutical raw materials Supplier, Manufacturer | Afine [afinechem.com]
- 7. Sulfanilic acid | C6H7NO3S | CID 8479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulphanilic Acid: A Versatile Molecule [eureka.patsnap.com]
- 10. Orthanilic acid - Wikipedia [en.wikipedia.org]
- 11. Metanilic Acid | CAS 121-47-1 | Manufacturer & Exporter India [apurvachemicals.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
- 15. scribd.com [scribd.com]
- 16. theasengineers.com [theasengineers.com]
- 17. Page loading... [wap.guidechem.com]
- 18. Metanilic acid synthesis - chemicalbook [chemicalbook.com]
- 19. nbinno.com [nbinno.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
- 23. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 24. Synthetic method of sulfanilic acid_Chemicalbook [chemicalbook.com]
A Comparative Guide to Azo Dye Synthesis: 4-Aminobenzene-1,3-disulfonic Acid vs. Sulfanilic Acid
This guide provides a detailed comparative analysis of two key primary aromatic amines used in the synthesis of azo dyes: 4-aminobenzene-1,3-disulfonic acid and the industry-standard sulfanilic acid (4-aminobenzene-1-sulfonic acid). We will explore their fundamental chemical differences, the consequential impact on dye properties, and provide detailed experimental protocols for researchers and chemical development professionals.
Introduction: The Critical Role of the Diazo Component in Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over half of the world's dye production. Their ubiquity stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable. The synthesis is a two-step process: the diazotization of a primary aromatic amine (the diazo component) to form a reactive diazonium salt, followed by its coupling with an electron-rich nucleophile (the coupling component).[1][2]
The structure of the diazo component is a critical determinant of the final dye's characteristics. It influences not only the color (hue) but also crucial performance properties such as water solubility, lightfastness, and affinity for specific substrates. Sulfanilic acid has long been a foundational building block in this field.[3][4] However, the demand for dyes with enhanced properties, particularly improved water solubility for specific applications like inkjet inks and certain textile dyeing processes, has driven interest in alternatives like this compound.
Structural and Physicochemical Comparison
The primary distinction between the two compounds is the number of sulfonic acid (-SO₃H) groups attached to the aniline ring. Sulfanilic acid is monosulfonated, while this compound is disulfonated. This seemingly minor structural change has profound implications for their physical and chemical properties.
Caption: Chemical structures of Sulfanilic Acid and this compound.
The sulfonic acid group is strongly hydrophilic. The presence of a second such group in this compound significantly enhances its water solubility and, critically, imparts superior water solubility to the final azo dye.[4][5]
Table 1: Comparison of Physicochemical Properties
| Property | Sulfanilic Acid | This compound | Source(s) |
| Synonym | 4-Aminobenzenesulfonic acid | 4-Amino-m-benzenedisulfonic acid | [3][6] |
| CAS Number | 121-57-3 | 137-51-9 | [3][7] |
| Molecular Formula | C₆H₇NO₃S | C₆H₇NO₆S₂ | [6][8] |
| Molecular Weight | 173.19 g/mol | 253.25 g/mol | [6][8] |
| Appearance | Off-white crystalline solid | White to grey solid | [3][6] |
| Melting Point | 288 °C (decomposes) | >259 °C (decomposes) | [6][8][9] |
| Water Solubility | 12.51 g/L | 4.3 g/L at 21°C | [3][6][10] |
| Acidity (pKa) | 3.23 | -0.93 (Predicted) | [3][6] |
Note on Solubility: While the parent this compound shows modest water solubility, its zwitterionic nature, like sulfanilic acid, means it is readily dissolved in alkaline solutions (e.g., sodium carbonate) for reaction.[11][12] The key advantage is the high water solubility it imparts to the final dye product.
The Synthesis Pathway: A Mechanistic Overview
The synthesis of an azo dye using either aminosulfonic acid follows the same fundamental two-stage pathway. The choice of starting material primarily affects the stoichiometry and the properties of the final product.
Caption: Generalized workflow for the synthesis of azo dyes.
1. Diazotization: The process begins with the conversion of the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).[13] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[1]
-
Causality: This reaction must be performed at low temperatures (0-5 °C). The resulting diazonium salt is unstable at higher temperatures and would decompose, releasing nitrogen gas and leading to undesired side products, thus reducing the yield of the dye.[14][15] Sulfanilic acid's zwitterionic nature makes it poorly soluble in acidic water; therefore, it is first dissolved as its sodium salt using sodium carbonate before the addition of acid and nitrite.[12][16][17]
2. Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of a coupling component. Common coupling components are electron-rich aromatic compounds like phenols (e.g., 2-naphthol) or other aromatic amines.[12] The diazonium ion attacks the activated ring of the coupling component, typically at the para-position, to form the stable azo linkage (-N=N-), which acts as the chromophore responsible for the dye's color.[4][12]
Performance Comparison in Dye Synthesis
| Performance Metric | Sulfanilic Acid Derived Dyes | This compound Derived Dyes | Rationale |
| Water Solubility | Moderate | High to Very High | The additional -SO₃H group is a powerful solubilizing functional group, making the final dye molecule significantly more hydrophilic.[4][5] |
| Color/Hue | Standard (e.g., Orange II is orange) | Potential for slight color shift (hypsochromic or bathochromic) | The second -SO₃H group, being strongly electron-withdrawing, can subtly alter the electronic distribution of the chromophore, potentially shifting the maximum absorption wavelength (λmax). Experimental verification is required for specific dye structures. |
| Dyeing Process | Versatile, widely used in acid dyes for wool, silk, and nylon.[16] | Particularly advantageous for applications requiring high dye concentration in aqueous solutions, such as inkjet printing, or for specific textile processes where high solubility prevents precipitation.[18] | |
| Reaction Stoichiometry | Standard molar calculations based on M.W. of 173.19 g/mol . | Requires adjusted molar calculations based on a higher M.W. of 253.25 g/mol to maintain equivalent molar ratios. | This is a fundamental principle of chemical synthesis to ensure a fair comparison and optimal reaction conditions. |
Experimental Validation: Comparative Synthesis Protocols
To provide a tangible comparison, the following protocols detail the synthesis of an azo dye using 2-naphthol as the coupling component. Protocol 1 uses the standard sulfanilic acid to produce the well-known "Orange II". Protocol 2 is an adapted procedure for this compound, demonstrating the necessary stoichiometric adjustments.
Caption: Experimental workflow for comparative azo dye synthesis.
Protocol 1: Synthesis of Orange II from Sulfanilic Acid
Materials:
-
Sulfanilic acid monohydrate (4.8 g, ~0.025 mol)
-
Anhydrous sodium carbonate (1.33 g, 0.0125 mol)
-
Sodium nitrite (1.9 g, 0.0275 mol)
-
Concentrated Hydrochloric Acid (5 mL)
-
2-Naphthol (3.6 g, 0.025 mol)
-
Sodium hydroxide (2.0 g, 0.05 mol)
-
Sodium chloride (NaCl)
-
Ice, distilled water
Procedure:
-
Prepare Amine Solution: In a 125 mL Erlenmeyer flask, dissolve 4.8 g of sulfanilic acid monohydrate in 50 mL of a 2.5% sodium carbonate solution (or 1.33 g Na₂CO₃ in 50 mL water) by boiling gently.[17] Cool the solution to room temperature.
-
Diazotization: Add 1.9 g of sodium nitrite to the cooled sulfanilic acid solution and stir until dissolved. Pour this solution into a separate flask containing ~25 g of crushed ice and 5 mL of concentrated HCl. A white precipitate of the diazonium salt should form.[17] Keep this suspension in an ice bath.
-
Prepare Coupling Solution: In a 400 mL beaker, dissolve 3.6 g of 2-naphthol in 25 mL of 2 M NaOH solution. Cool this solution in an ice bath.
-
Azo Coupling: Slowly, and with constant stirring, add the cold diazonium salt suspension to the cold 2-naphthol solution. A vibrant orange-red color will develop immediately as the dye precipitates.
-
Isolation: Stir the mixture for 10-15 minutes. Heat the mixture gently on a hot plate until the solid dissolves. Add ~10 g of NaCl to "salt out" the dye, increasing the ionic strength of the solution and forcing the organic dye to precipitate.
-
Filtration: Cool the mixture thoroughly in an ice bath. Collect the precipitated Orange II dye by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of saturated NaCl solution and allow it to air dry.
Protocol 2: Synthesis of a Disulfonated Azo Dye
Materials:
-
This compound (6.33 g, 0.025 mol)
-
Anhydrous sodium carbonate (~2.65 g, 0.025 mol)
-
Sodium nitrite (1.9 g, 0.0275 mol)
-
Concentrated Hydrochloric Acid (5 mL)
-
2-Naphthol (3.6 g, 0.025 mol)
-
Sodium hydroxide (2.0 g, 0.05 mol)
-
Sodium chloride (NaCl)
-
Ice, distilled water
Procedure:
-
Prepare Amine Solution: In a 125 mL Erlenmeyer flask, dissolve 6.33 g of this compound in 50 mL of water with ~2.65 g of sodium carbonate. The second sulfonic acid group requires an additional equivalent of base for neutralization compared to sulfanilic acid. Warm gently if needed to achieve a clear solution, then cool to room temperature.
-
Diazotization: The procedure is identical to Protocol 1. Add 1.9 g of sodium nitrite, stir, and pour into the HCl/ice mixture. Keep the resulting diazonium salt suspension in an ice bath.
-
Prepare Coupling Solution: This step is identical to Protocol 1. Dissolve 3.6 g of 2-naphthol in 25 mL of 2 M NaOH solution and cool.
-
Azo Coupling: This step is identical to Protocol 1. Slowly add the diazonium salt to the 2-naphthol solution with stirring in an ice bath.
-
Isolation & Observation: Heat the mixture to dissolve the product. Upon adding NaCl, the precipitation may be less efficient than with Orange II due to the dye's inherently higher water solubility. More salt or a different isolation technique (e.g., solvent evaporation) might be necessary. This step is a key point of comparison.
-
Filtration: Cool the mixture and collect any precipitate by vacuum filtration. The higher solubility may result in a lower isolated yield via precipitation, with more product remaining in the filtrate.
Conclusion and Outlook
The choice between sulfanilic acid and this compound is a strategic one, dictated by the desired properties of the final dye.
-
Sulfanilic Acid remains the cost-effective, reliable workhorse for a vast range of acid dyes where moderate water solubility is sufficient. Its chemistry is well-understood and extensively documented.
-
This compound serves as a specialty diazo component, offering a clear advantage in applications demanding high water solubility. The resulting dyes are ideal candidates for high-concentration aqueous formulations, such as those in digital printing and specialty coatings. While the raw material may be more expensive, the performance benefits can justify the cost in high-value applications.
Researchers and developers should select their aminosulfonic acid based on a thorough analysis of the target application's performance requirements, balancing solubility, color, fastness, and economic factors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. uclmail.net [uclmail.net]
- 6. This compound (137-51-9) for sale [vulcanchem.com]
- 7. This compound | 137-51-9 [sigmaaldrich.com]
- 8. chemiis.com [chemiis.com]
- 9. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 10. Cas 137-51-9,4-Amino-1,3-benzenedisulfonic acid | lookchem [lookchem.com]
- 11. Sulfanilic acid - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Diazotisation [organic-chemistry.org]
- 14. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]
- 15. cuhk.edu.hk [cuhk.edu.hk]
- 16. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 17. scribd.com [scribd.com]
- 18. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Alternative Sulfonating Agents for Aniline Derivatives
For chemists engaged in the synthesis of pharmaceuticals, dyes, and functional materials, the sulfonation of aniline derivatives is a cornerstone reaction. The resulting arylsulfonic acids are pivotal intermediates, lending themselves to a multitude of further transformations. While oleum (fuming sulfuric acid) has been a traditional workhorse for this transformation, its aggressive nature, propensity for charring, and challenging handling characteristics have spurred the exploration of milder and more selective alternatives. This guide provides a comparative analysis of prominent alternative sulfonating agents, supported by experimental data and mechanistic insights to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
The Limitations of Oleum: A Case for Alternatives
Oleum, a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid, is a powerful sulfonating agent. However, its high reactivity is a double-edged sword. For many sensitive aniline derivatives, oleum can lead to undesired side reactions, including oxidation and polymerization, resulting in the formation of tarry by-products and consequently, lower yields of the desired product. Furthermore, the reaction is often highly exothermic and requires careful temperature control to prevent runaway reactions and charring. The corrosive and hazardous nature of oleum also necessitates stringent safety precautions. These limitations underscore the need for alternative reagents that offer a more controlled and selective sulfonation.
A Comparative Overview of Alternative Sulfonating Agents
This guide will delve into the utility of four primary alternatives to oleum for the sulfonation of aniline derivatives:
-
Chlorosulfonic Acid (ClSO₃H)
-
Sulfur Trioxide-Pyridine Complex (SO₃·py)
-
Sulfamic Acid (H₂NSO₃H)
-
Tributylsulfoammonium Betaine (TBSAB)
Each of these reagents presents a unique profile of reactivity, selectivity, and operational simplicity. The following sections will provide a detailed comparison of their performance, supported by experimental data.
Chlorosulfonic Acid: The Versatile Workhorse
Chlorosulfonic acid is a highly effective and widely used sulfonating agent. It is a strong acid and reacts vigorously, but it is generally more manageable than oleum. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the active electrophile is believed to be SO₃, generated in situ.
Mechanistic Pathway
The reaction of an aniline derivative with chlorosulfonic acid is a classic electrophilic aromatic substitution. The amino group of the aniline is a powerful ortho-, para-director. Due to steric hindrance, the sulfonation typically occurs at the para-position.
Figure 1: General mechanism of aniline sulfonation with chlorosulfonic acid.
Performance and Substrate Scope
Chlorosulfonic acid is effective for a wide range of aniline derivatives. The reaction is typically carried out in a chlorinated solvent or by using an excess of the reagent as the solvent.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Aniline | 4-Aminobenzenesulfonic acid | ClSO₃H | Neat, 100-120 °C, 2 h | 85 | [1] |
| 2-Chloroaniline | 4-Amino-3-chlorobenzenesulfonic acid | ClSO₃H | CH₂Cl₂, reflux, 2 h | 90 | [1] |
| 4-Methylaniline | 4-Amino-3-methylbenzenesulfonic acid | ClSO₃H | Neat, 110 °C, 3 h | 82 | [1] |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzenesulfonic acid | ClSO₃H | CHCl₃, 0 °C to rt, 4 h | 78 | [1] |
Table 1: Performance of chlorosulfonic acid in the sulfonation of various aniline derivatives.
Experimental Protocol: Sulfonation of 2-Chloroaniline with Chlorosulfonic Acid
Materials:
-
2-Chloroaniline (1.0 eq)
-
Chlorosulfonic acid (1.1 eq)
-
Dichloromethane (anhydrous)
-
Sodium hydroxide solution (10% aqueous)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a fume hood, dissolve 2-chloroaniline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and HCl gas will be evolved. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the aqueous solution with 10% sodium hydroxide solution to a pH of 7-8.
-
The sodium salt of the product will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
To obtain the free sulfonic acid, dissolve the sodium salt in a minimal amount of hot water and acidify with concentrated hydrochloric acid until precipitation is complete.
-
Collect the precipitated 4-amino-3-chlorobenzenesulfonic acid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Sulfur Trioxide-Pyridine Complex: The Mild and Selective Reagent
The sulfur trioxide-pyridine complex (SO₃·py) is a commercially available, stable, and easy-to-handle solid. It is a much milder sulfonating agent than oleum or chlorosulfonic acid, making it ideal for substrates that are sensitive to strong acids or oxidation.
Mechanistic Pathway
The SO₃·py complex acts as an electrophilic source of SO₃. The pyridine moderates the reactivity of the highly electrophilic sulfur trioxide. The sulfonation proceeds via a similar electrophilic aromatic substitution mechanism as with other sulfonating agents.
Figure 2: Sulfonation of an aniline derivative using the SO₃·pyridine complex.
Performance and Substrate Scope
The SO₃·py complex is particularly useful for the sulfonation of anilines containing acid-sensitive functional groups. The reactions are typically carried out in aprotic solvents like pyridine, acetonitrile, or dichloromethane.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Aniline | 4-Aminobenzenesulfonic acid | SO₃·py | Pyridine, 100 °C, 6 h | 92 | [2] |
| 2-Methoxyaniline | 4-Amino-3-methoxybenzenesulfonic acid | SO₃·py | CH₃CN, 80 °C, 8 h | 88 | [2] |
| 4-Bromoaniline | 4-Amino-3-bromobenzenesulfonic acid | SO₃·py | Pyridine, 110 °C, 10 h | 85 | [2] |
| N-Methylaniline | 4-(Methylamino)benzenesulfonic acid | SO₃·py | Pyridine, 90 °C, 5 h | 90 | [2] |
Table 2: Performance of SO₃·pyridine complex in the sulfonation of various aniline derivatives.
Experimental Protocol: Sulfonation of Aniline with SO₃·Pyridine Complex
Materials:
-
Aniline (1.0 eq)
-
Sulfur trioxide-pyridine complex (1.2 eq)
-
Pyridine (anhydrous)
-
Hydrochloric acid (1 M aqueous)
Procedure:
-
In a fume hood, dissolve aniline in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the sulfur trioxide-pyridine complex portion-wise to the stirred solution.
-
Heat the reaction mixture to 100 °C and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of 1-2.
-
The product, 4-aminobenzenesulfonic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Sulfamic Acid: The Solid-State Alternative
Sulfamic acid is a stable, non-hygroscopic crystalline solid that can be used as a sulfonating agent, often in the absence of a solvent (solid-state or "baking" method). It is a milder reagent than sulfuric acid and its derivatives.
Mechanistic Pathway
The sulfonation with sulfamic acid is believed to proceed through the initial formation of a phenylsulfamic acid intermediate, which then rearranges to the more stable p-aminobenzenesulfonic acid upon heating.
Figure 3: Proposed mechanism for the sulfonation of aniline with sulfamic acid.
Performance and Substrate Scope
This method is particularly attractive due to its operational simplicity and the absence of harsh solvents. However, it often requires high temperatures, which may not be suitable for all substrates.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Aniline | 4-Aminobenzenesulfonic acid | Sulfamic Acid | Neat, 180-190 °C, 1 h | 95 | [3] |
| m-Toluidine | 4-Amino-2-methylbenzenesulfonic acid | Sulfamic Acid | Neat, 190 °C, 1.5 h | 88 | [3] |
| 2,4-Dimethylaniline | 4-Amino-3,5-dimethylbenzenesulfonic acid | Sulfamic Acid | Neat, 200 °C, 2 h | 85 | [3] |
Table 3: Performance of sulfamic acid in the sulfonation of various aniline derivatives.
Tributylsulfoammonium Betaine (TBSAB): The Modern, Mild Reagent
Tributylsulfoammonium betaine (TBSAB) is a recently developed reagent that offers a mild and efficient method for the sulfonation of anilines. It is an inner salt of tributylamine and sulfur trioxide and acts as a relay reagent, first forming an N-sulfamate intermediate which then rearranges to the C-sulfonated product.
Mechanistic Pathway
The reaction proceeds in two stages: initial N-sulfamation of the aniline at room temperature, followed by a thermal intermolecular rearrangement to the thermodynamically more stable para-sulfonated product.[2]
References
Introduction: The Structural Significance of 4-Aminobenzene-1,3-disulfonic Acid in Dye Chemistry
An In-Depth Comparative Guide to the Efficacy of Dyes Derived from 4-Aminobenzene-1,3-disulfonic Acid
This compound is an aromatic compound that serves as a crucial intermediate in the synthesis of a variety of dyes.[1][2] Its structure, featuring an amino group (-NH2) and two sulfonic acid (-SO3H) groups on a benzene ring, imparts specific and highly desirable properties to the resulting dye molecules.[2] The amino group provides the necessary functionality for diazotization, a cornerstone reaction in the formation of azo dyes, which represent the largest and most important group of synthetic colorants.[3] The two sulfonic acid groups are pivotal in defining the dye's performance profile. They confer significant water solubility, a critical attribute for application in aqueous dyeing processes, and play a key role in the dye's affinity for certain fibers, such as wool, silk, and polyamide, through ionic interactions.[4][5][6] This guide provides a comparative analysis of the efficacy of dyes derived from this versatile intermediate, grounded in experimental data and established testing protocols.
Synthesis Pathway: From Intermediate to Azo Dye
The conversion of this compound into a dye is predominantly achieved through a two-step process: diazotization followed by an azo coupling reaction.[3][7]
-
Diazotization: The primary aromatic amine (this compound) is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C). This reaction converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[3]
-
Azo Coupling: The diazonium salt, an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine.[3][7] The coupling reaction forms the characteristic azo group (-N=N-), which is the primary chromophore responsible for the dye's color.
The final color and properties of the dye can be precisely tuned by selecting different coupling components, allowing for the creation of a wide spectrum of colors including yellows, oranges, and reds.[3]
Caption: General workflow for the synthesis of an azo dye.
Performance Metrics and Comparative Analysis
The efficacy of a dye is not solely determined by its color but by a range of performance characteristics. Dyes derived from this compound, classified as acid dyes, are evaluated based on their spectral properties and their fastness when applied to a substrate.[4][5][6]
Comparative Spectral Properties
The sulfonic acid groups, while primarily for solubility, can influence the electronic environment of the chromophore, subtly affecting the absorption spectrum. The key comparison is often with dyes that have a different substitution pattern or alternative solubilizing groups.
| Dye Class/Structure | Typical λmax Range (nm) | Molar Extinction Coefficient (ε) | Key Structural Feature |
| Dyes from this compound | 400 - 550 | Moderate to High | Two SO3H groups enhancing water solubility and fiber affinity. |
| Stilbene Dyes | 340 - 440 (Yellows) | High | Contains a dinitrostilbene disulfonic acid chromophore; known for good lightfastness on paper.[8] |
| Anthraquinone Dyes | 450 - 650 | Generally Lower than Azo | Fused aromatic ring system; known for exceptional lightfastness and bright shades.[6] |
| Basic Dyes | 400 - 650 | Very High | Cationic nature; primarily used for acrylic fibers, offering high brilliance but often lower fastness.[9] |
Fastness Properties: A Critical Performance Benchmark
Fastness refers to the resistance of the color to fading or running under various conditions.[10][11] The strong ionic bonds formed between the sulfonic acid groups of the dye and the amino groups in protein fibers (like wool and silk) or polyamides contribute to good wet fastness properties.[4][6]
| Fastness Test | Dyes from this compound | Alternative: Typical Direct Dyes (for Cotton) | Rationale for Performance |
| Washing Fastness | Good to Excellent (4-5 on Grey Scale)[6] | Fair to Good (3-4 on Grey Scale) | Strong ionic bonding with wool/nylon fibers provides high resistance to desorption during washing. Direct dyes rely on weaker van der Waals forces. |
| Light Fastness | Moderate to Good (4-6 on Blue Wool Scale)[6] | Varies widely, often lower | Photostability is inherent to the azo chromophore's structure. Sulfonate groups can have a protective effect on the photostability of some azo dyes.[12] |
| Rubbing (Crocking) Fastness | Good to Excellent | Good | Good solubility and dye penetration into the fiber minimize surface dye that can be physically rubbed off. |
| Perspiration Fastness | Good to Excellent[4] | Moderate | The dye-fiber bond is stable against the slightly acidic or alkaline conditions of perspiration. |
Experimental Protocol: Evaluation of Washing Fastness
To ensure trustworthiness and reproducibility, dye performance is evaluated using standardized methods, such as those from the International Organization for Standardization (ISO) or the American Association of Textile Chemists and Colorists (AATCC).[10][13]
Protocol: ISO 105-C06 Color Fastness to Domestic and Commercial Laundering
This protocol is a self-validating system as it uses standardized materials and equipment to ensure results are comparable across different laboratories.
Objective: To determine the resistance of the color of textiles to laundering procedures.
Materials:
-
Dyed fabric specimen (e.g., wool dyed with a derivative of this compound).
-
Multifiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).
-
ISO standard soap/detergent.
-
Stainless steel balls (for mechanical action).
-
Launder-Ometer or similar standardized washing apparatus.
-
Grey Scale for assessing color change and staining.
-
Color matching cabinet with standardized lighting.
Methodology:
-
Sample Preparation: Cut a specimen of the dyed fabric (e.g., 40 mm x 100 mm). Attach it to a piece of multifiber adjacent fabric of the same size by sewing along one of the shorter edges.
-
Causality: The multifiber fabric is crucial for assessing staining. It allows simultaneous evaluation of color transfer onto various common fiber types, providing a comprehensive view of the dye's bleeding behavior.
-
-
Washing Procedure: Place the composite specimen in a stainless steel container of the Launder-Ometer. Add the specified amount of detergent solution, distilled water, and stainless steel balls. The specific test (e.g., A1S, B2S) dictates the temperature, time, and detergent type.[13] For a typical domestic wash simulation (A1S), the test is run at 40°C for 30 minutes.
-
Causality: The steel balls provide mechanical agitation, simulating the rubbing and tumbling actions of a washing machine. The standardized temperature and time ensure the test mimics real-world conditions reproducibly.
-
-
Rinsing and Drying: After the cycle, remove the specimen, rinse it twice in cold distilled water, and then squeeze out the excess water. Open the composite specimen by breaking the stitching (except on one of the shorter sides) and dry it in air at a temperature not exceeding 60°C.
-
Causality: Controlled drying prevents thermal degradation or color changes that are not related to the washing process itself.
-
-
Evaluation: Place the washed specimen and an original, unwashed specimen side-by-side in a color matching cabinet. Use the Grey Scale for Assessing Color Change to rate the fading of the dyed fabric (1 = severe change, 5 = no change). Evaluate the multifiber strip for staining using the Grey Scale for Assessing Staining (1 = severe staining, 5 = no staining).
-
Causality: Using a standardized Grey Scale and controlled lighting (e.g., D65) removes subjective judgment and ensures the evaluation is objective and universally understood.
-
Caption: Standard workflow for evaluating wash fastness.
Conclusion
Dyes derived from this compound represent a robust and versatile class of acid dyes. The strategic placement of two sulfonic acid groups provides excellent water solubility and promotes strong ionic interactions with protein and polyamide fibers. This results in dyes with commendable performance profiles, particularly in terms of their wet fastness properties (washing, perspiration), which are often superior to dyes that rely on weaker intermolecular forces for fiber affinity. While their lightfastness is generally moderate to good, it is a parameter heavily dependent on the specific azo chromophore structure. The standardized synthesis and testing protocols associated with these dyes ensure a high degree of quality control and predictable performance, making them a reliable choice for textile and other industrial applications.
References
- 1. This compound [dyestuffintermediates.com]
- 2. This compound (137-51-9) for sale [vulcanchem.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. afirm-group.com [afirm-group.com]
- 10. How to Test Color Fastness: A Step-by-Step Guide for Accurate Results [opsninja.com]
- 11. Common testing standards for dye fastness of textiles [utstesters.com]
- 12. researchgate.net [researchgate.net]
- 13. intouch-quality.com [intouch-quality.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Aminobenzene-1,3-disulfonic Acid in a Mixture
Introduction
4-Aminobenzene-1,3-disulfonic acid (CAS No: 137-51-9) is a highly functionalized aromatic compound featuring both an amino group and two sulfonic acid groups.[1] This structure makes it a valuable intermediate in the synthesis of various dyes and pharmaceuticals.[2][3] Given its role as a precursor, the accurate quantification of this compound in raw materials, reaction mixtures, and final products is critical for ensuring process efficiency, product quality, and regulatory compliance.
This guide provides a comparative analysis of three common analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Nonaqueous Acid-Base Titration. As a Senior Application Scientist, my objective is to not only present these protocols but to explain the causality behind the experimental choices, enabling researchers to select and implement the most suitable method for their specific analytical challenge.
Methodology 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of modern analytical chemistry for its high specificity and sensitivity in separating and quantifying components within a complex mixture. It is particularly well-suited for analyzing aromatic compounds like this compound.
Expertise & Experience: The Principle of HPLC
The separation in RP-HPLC is based on the partitioning of the analyte between a nonpolar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) and a polar mobile phase.[4] For this compound, the nonpolar benzene ring interacts with the stationary phase, while the polar sulfonic acid and amino groups interact with the mobile phase. By carefully controlling the mobile phase composition, we can achieve a robust separation from impurities and other components. The use of an acidic buffer in the mobile phase is critical; it suppresses the ionization of the sulfonic acid groups, leading to more consistent retention times and sharper, more symmetrical peaks.
Advantages:
-
High Specificity: Capable of separating the target analyte from structurally similar impurities.
-
High Sensitivity: Modern detectors (like Photo-Diode Array, PDA) can achieve low limits of detection (LOD) and quantitation (LOQ).[4]
-
Method Validation: The method can be rigorously validated according to ICH guidelines for accuracy, precision, linearity, and robustness.[5][6]
Limitations:
-
Cost and Complexity: Requires specialized equipment and trained personnel.
-
Method Development: Initial method development can be time-consuming.
Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
-
YMC-Triart C8 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[4]
-
-
Reagents and Standards:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with 5% B, hold for 2 minutes, ramp to 40% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 265 nm.[4]
-
Injection Volume: 5 µL.[4]
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase A to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample mixture, dissolve it in a known volume of mobile phase A, and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample solutions for analysis.[7]
-
-
Data Interpretation:
-
Quantify the analyte by comparing the peak area from the sample chromatogram to the calibration curve generated from the standards. The method's linearity should be confirmed by a correlation coefficient (r²) > 0.999.[4]
-
Workflow Visualization
Caption: High-level workflow for HPLC analysis.
Methodology 2: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid and cost-effective technique based on the absorption of light by the analyte. The aromatic nature of this compound makes it a good candidate for this method, provided the sample matrix is not overly complex.
Expertise & Experience: The Principle of UV-Vis
This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. While a direct measurement at the wavelength of maximum absorbance (λmax) is possible, specificity is a major concern. Any impurity or matrix component that absorbs at the same wavelength will interfere. To enhance specificity, a charge-transfer complexation approach can be employed, where a reagent is added to create a new, uniquely colored complex with the analyte, shifting the measurement wavelength to the visible region where fewer interferences are likely.[9]
Advantages:
-
Speed and Simplicity: Rapid analysis with straightforward instrumentation.[9]
-
Low Cost: Significantly less expensive than chromatography in terms of equipment and consumables.
-
High Throughput: Suitable for analyzing a large number of samples quickly.
Limitations:
-
Low Specificity: Prone to interference from other UV-absorbing compounds in the mixture.
-
Lower Sensitivity: Generally less sensitive than HPLC.
Experimental Protocol: Direct UV-Vis
-
Instrumentation:
-
UV-Vis spectrophotometer (double beam recommended) with 1 cm quartz cuvettes.[10]
-
-
Reagents and Standards:
-
Methanol or HPLC-grade water (as solvent).
-
Reference standard of this compound.
-
-
Procedure:
-
Determine λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution from 200-400 nm against a solvent blank to determine the wavelength of maximum absorbance.
-
Standard Preparation: Prepare a stock solution of the reference standard. Create a series of calibration standards that bracket the expected sample concentration.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of solvent, and dilute as necessary to bring the absorbance into the linear range of the instrument (typically 0.1-1.0 AU). Filter if particulates are present.
-
Analysis: Measure the absorbance of the blank, each calibration standard, and the sample solutions at the predetermined λmax.
-
-
Data Interpretation:
-
Subtract the blank absorbance from all readings. Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
-
Workflow Visualization
Caption: General workflow for UV-Vis spectrophotometric analysis.
Methodology 3: Nonaqueous Potentiometric Titration
Titration is a classic analytical technique that offers a direct measure of the acidic functional groups in the molecule. For a compound with two sulfonic acid groups, this method can be highly accurate, though it measures total acidity rather than the specific compound itself.
Expertise & Experience: The Principle of Titration
The sulfonic acid groups (-SO₃H) on the molecule are strongly acidic. In a nonaqueous basic solvent like pyridine, these groups can be readily deprotonated by a strong base titrant, such as tetrabutylammonium hydroxide (TBAH).[11] A nonaqueous system is chosen because it enhances the acidity of the sulfonic acid groups relative to water, resulting in a much sharper and more discernible titration endpoint. A potentiometric endpoint, determined by monitoring the potential change with a pH electrode, is far more precise and objective than a visual color indicator, especially for complex mixtures.[11]
Advantages:
-
High Precision and Accuracy: When performed correctly, titration is a primary analytical method that can yield highly accurate results.
-
No Need for a Specific Reference Standard: The titrant is standardized against a primary standard like benzoic acid, not the analyte itself.[11]
-
Low Cost: The required equipment (autotitrator or pH meter and burette) is relatively inexpensive.
Limitations:
-
Non-Specific: Measures the total concentration of all acidic species in the sample that react with the titrant. It cannot distinguish between this compound and other acidic impurities (e.g., sulfuric acid).
-
Lower Throughput: Generally more time-consuming per sample than UV-Vis or HPLC.
Experimental Protocol: Potentiometric Titration
-
Instrumentation:
-
Autotitrator or a pH meter with a glass electrode and a modified calomel reference electrode (with KCl in methanol).[11]
-
Precision burette.
-
-
Reagents:
-
Procedure:
-
Titrant Standardization: Accurately weigh benzoic acid, dissolve it in the chosen solvent, and titrate with the 0.1 N TBAH solution to a potentiometric endpoint. Calculate the exact normality of the TBAH.
-
Sample Preparation: Accurately weigh a sample of the mixture (containing an appropriate amount of the analyte to consume 5-10 mL of titrant) and dissolve it in the titration solvent in a beaker.
-
Titration: Immerse the electrodes in the sample solution. Titrate with the standardized TBAH solution, recording the potential (mV or pH) as a function of the titrant volume added. The titration should be performed under a nitrogen atmosphere to exclude atmospheric CO₂.[11]
-
-
Data Interpretation:
-
Plot the potential (mV) versus titrant volume (mL) or use the titrator's software to generate a first-derivative plot (ΔmV/ΔV vs. V). The endpoint is the volume corresponding to the point of maximum inflection.
-
Since this compound has two acidic protons, the calculation must account for a 1:2 molar ratio between the analyte and the titrant.
-
Workflow Visualization
Caption: Workflow for nonaqueous potentiometric titration.
Quantitative Data Summary & Method Comparison
The choice of analytical method is always a balance between performance and practical constraints. The following table summarizes the key characteristics of the described methods to aid in this decision-making process.
| Parameter | RP-HPLC | UV-Vis Spectrophotometry | Nonaqueous Titration |
| Principle | Chromatographic Separation | Light Absorption | Neutralization Reaction |
| Specificity | Very High | Low to Moderate | Low (Measures Total Acidity) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Low (mg/mL) |
| Typical Linearity (r²) | > 0.999[4] | > 0.995 | N/A |
| Sample Throughput | Moderate | High | Low |
| Cost per Sample | High | Low | Low |
| Equipment Cost | High | Low | Moderate |
| Primary Application | Purity testing, impurity profiling, stability studies | Rapid screening, process monitoring (in simple matrices) | Assay of bulk material, total acid number |
Conclusion: Selecting the Appropriate Method
As a Senior Application Scientist, my recommendation is to align the analytical method with the specific question you are trying to answer:
-
For Unquestionable Specificity and Purity Analysis: When analyzing complex mixtures, identifying specific impurities, or performing stability studies, RP-HPLC is the unequivocal choice. Its ability to separate the analyte from other components is unmatched, providing the most trustworthy data for regulatory submissions and final product quality control.[4][12]
-
For Rapid Screening and In-Process Checks: In scenarios where the sample matrix is well-defined and speed is essential, UV-Vis Spectrophotometry can be a highly effective tool. It is ideal for monitoring reaction progress or for high-throughput screening where a semi-quantitative or relative measure is sufficient.
-
For Bulk Assay of High-Purity Material: When analyzing a relatively pure substance to determine its overall acid content, Nonaqueous Potentiometric Titration is an excellent, cost-effective, and highly precise method. It serves as a strong orthogonal technique to HPLC for confirming the assay of a bulk drug substance.
Ultimately, a comprehensive quality control strategy may employ more than one of these methods. For instance, HPLC could be used to establish the purity profile and identify impurities, while titration could be used for the routine batch release assay of the bulk material. This multi-faceted approach ensures the highest level of confidence in the quality and consistency of the final product.
References
- 1. This compound (137-51-9) for sale [vulcanchem.com]
- 2. 4-Amino-1,3-benzenedisulfonic acid | 137-51-9 [chemicalbook.com]
- 3. Sulfanilic acid - Wikipedia [en.wikipedia.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. cipac.org [cipac.org]
- 8. chemuniverse.com [chemuniverse.com]
- 9. researchgate.net [researchgate.net]
- 10. sszp.eu [sszp.eu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Comparative Guide to the Structural Validation of Synthesized 4-Aminobenzene-1,3-disulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous structural validation is paramount to ensure the identity, purity, and safety of the final product. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of synthesized 4-Aminobenzene-1,3-disulfonic acid, a key intermediate in the production of various dyes and sulfa drugs.[1][2] We will explore the causality behind experimental choices and present the data in a clear, comparative format.
Introduction to this compound
This compound (CAS No. 137-51-9) is an organic compound with the molecular formula C₆H₇NO₆S₂ and a molecular weight of 253.26 g/mol .[1] Its structure consists of an aniline core substituted with two sulfonic acid groups at positions 3 and 5 relative to the amino group. The precise positioning of these functional groups is critical for its reactivity and the properties of its downstream products.
The synthesis of this compound typically involves the sulfonation of aniline.[3] However, this reaction can yield a mixture of isomers, including the monosulfonated and other disulfonated products. Therefore, a robust analytical workflow is essential to confirm the desired substitution pattern and rule out the presence of impurities.
Core Analytical Techniques for Structural Validation
A multi-faceted approach employing spectroscopic and spectrometric methods is the most reliable strategy for validating the structure of synthesized this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Elemental Analysis: Confirms the empirical formula of the compound.
Below, we delve into the experimental protocols for each technique and compare their utility in the context of validating this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Why NMR is the Gold Standard
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the hydrogen atoms in the molecule. The number of signals in a ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, the substitution pattern on the aromatic ring gives rise to a characteristic set of signals that can be definitively assigned.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a zwitterion and its solubility can be limited.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum on the same instrument.
Expected Data and Interpretation
The expected NMR data for a correctly synthesized this compound are summarized in the table below.
| Technique | Expected Chemical Shifts (ppm) and Multiplicity | Interpretation |
| ¹H NMR | δ ~7.5-8.5 (m, 3H) | Aromatic protons. The complex multiplicity arises from the specific substitution pattern. |
| δ ~5.0-6.0 (br s, 2H) | Protons of the amino group (-NH₂). The broadness is due to quadrupole broadening and exchange with the solvent. | |
| ¹³C NMR | δ ~110-150 (multiple signals) | Aromatic carbons. The exact shifts will depend on the electronic environment created by the amino and sulfonic acid groups. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.
Expertise & Experience: Confirming Molecular Identity
The primary role of MS in this context is to confirm the molecular weight of this compound (253.25 g/mol ).[1][4] The observation of the molecular ion peak at the correct m/z value provides strong evidence for the successful synthesis. Fragmentation patterns can also offer clues about the structure, though interpretation can be complex for this class of compounds.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of the synthesized product in a suitable solvent such as methanol or acetonitrile/water.
Data Acquisition:
-
Infuse the sample solution into an ESI-MS instrument.
-
Acquire the mass spectrum in both positive and negative ion modes. The zwitterionic nature of the compound means it can be observed as [M+H]⁺ or [M-H]⁻.
Expected Data and Interpretation
| Technique | Expected m/z Value | Interpretation |
| ESI-MS (+) | 254.0073 | Corresponds to the [M+H]⁺ ion of C₆H₇NO₆S₂. |
| ESI-MS (-) | 251.9924 | Corresponds to the [M-H]⁻ ion of C₆H₇NO₆S₂. |
Note: The exact mass values are calculated for the most abundant isotopes.
Visualizing the MS Workflow
Caption: Workflow for MS-based structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: A Quick Functional Group Check
While not as structurally definitive as NMR, FT-IR provides a quick and valuable confirmation of the presence of key functional groups. For this compound, the characteristic absorptions for the amino (-NH₂) and sulfonic acid (-SO₃H) groups are of primary interest.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3300-3500 | Stretching (often two bands for a primary amine) |
| N-H (Amino) | 1590-1650 | Bending |
| S=O (Sulfonic Acid) | 1340-1440 and 1140-1200 | Asymmetric and Symmetric Stretching |
| O-H (Sulfonic Acid) | 2500-3300 (broad) | Stretching |
| C-S (Sulfonic Acid) | 650-770 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
The presence of these characteristic bands provides strong evidence for the correct functional groups being present in the synthesized molecule.
Visualizing the FT-IR Workflow
Caption: Workflow for FT-IR-based structural validation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a compound. This data is used to determine the empirical formula.
Expertise & Experience: The Final Purity Check
While modern spectroscopic methods have somewhat diminished its role in initial structure elucidation, elemental analysis remains a crucial tool for confirming the overall purity and elemental composition of a synthesized compound. A close match between the experimentally determined and calculated elemental percentages is a strong indicator of a pure sample.
Experimental Protocol: Combustion Analysis
Sample Preparation:
-
A precisely weighed amount of the dry, pure sample is required.
Data Acquisition:
-
The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured by a dedicated elemental analyzer.
Expected Data and Interpretation
| Element | Calculated % | Acceptable Experimental Range |
| Carbon (C) | 28.45 | ± 0.4% |
| Hydrogen (H) | 2.79 | ± 0.4% |
| Nitrogen (N) | 5.53 | ± 0.4% |
| Sulfur (S) | 25.32 | ± 0.4% |
A successful synthesis of pure this compound will yield experimental values within ±0.4% of the calculated percentages.
Comparison of Validation Techniques
| Technique | Strengths | Weaknesses | Primary Role in Validation |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. | Requires a relatively pure sample and a suitable deuterated solvent. Can be time-consuming. | Unambiguous structure elucidation. |
| Mass Spectrometry | High sensitivity, provides accurate molecular weight and elemental composition (HRMS). | Provides limited information on isomer differentiation. Fragmentation can be complex. | Confirmation of molecular formula. |
| FT-IR Spectroscopy | Rapid, non-destructive, and excellent for identifying functional groups. | Does not provide detailed structural information. | Rapid confirmation of functional groups. |
| Elemental Analysis | Confirms the elemental composition and purity of the sample. | Requires a pure sample and is destructive. Does not provide structural information. | Confirmation of empirical formula and purity. |
Alternative and Complementary Techniques
While the four techniques discussed above form the core of a robust validation workflow, other methods can provide valuable complementary information:
-
X-ray Crystallography: If a suitable single crystal can be grown, this technique provides the absolute, unambiguous three-dimensional structure of the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic transitions within the molecule and can be useful for quantitative analysis.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for assessing the purity of the synthesized compound and for separating it from any isomers or starting materials.
Conclusion
The structural validation of synthesized this compound requires a multi-pronged analytical approach. While NMR spectroscopy is the cornerstone for definitive structure elucidation, mass spectrometry, FT-IR spectroscopy, and elemental analysis each provide critical and complementary pieces of information that, when taken together, create a self-validating system. This comprehensive approach ensures the scientific integrity of the research and the quality of the final product, which is of utmost importance in the fields of pharmaceutical development and materials science.
References
A Comparative Performance Analysis of P2 Receptor Antagonists from Diverse Chemical Scaffolds
This guide provides an in-depth, objective comparison of the performance of P2 receptor antagonists derived from distinct chemical building blocks. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuances of these compounds, supported by experimental data, to empower informed decisions in pharmacological research and therapeutic development.
Introduction: The P2 Receptor Family as a Therapeutic Target
The P2 receptor family, composed of ionotropic P2X and metabotropic P2Y receptors, is activated by extracellular nucleotides like ATP and ADP. These receptors are ubiquitously expressed and play pivotal roles in a vast array of physiological and pathophysiological processes, including hemostasis, inflammation, neuropathic pain, and cancer.[1] This central role has established them as a critical target for therapeutic intervention. The development of antagonists that can selectively modulate P2 receptor activity is a key area of focus in modern pharmacology. This guide will explore the performance of P2 receptor antagonists categorized by their foundational chemical structures, offering a comparative analysis of their potency, selectivity, and functional implications.
Nucleotide Analogues: Modifying the Endogenous Ligand
The initial approach to developing P2 receptor antagonists involved the logical modification of the endogenous agonists, ATP and ADP. These nucleotide analogues often feature alterations to the purine base, ribose sugar, or phosphate chain to confer antagonistic properties and improve stability.
Structure-Activity Relationships and Performance
Modifications to the phosphate chain, such as the introduction of a methylenediphosphonate moiety, have been a fruitful strategy. For instance, the ATP analogue, AR-C66096, is a selective and reversible antagonist of the P2Y12 receptor.[2] Another key strategy involves constraining the conformation of the ribose ring. The antagonist MRS2500, which incorporates a (N)-methanocarba ring system, is a highly potent and selective antagonist of the P2Y1 receptor, inhibiting ADP-induced human platelet aggregation with an IC50 of 0.95 nM.[2]
While often potent and selective, nucleotide analogues generally suffer from poor pharmacokinetic profiles due to the charged phosphate groups, limiting their oral bioavailability and in vivo applications.[3]
Table 1: Performance of Representative Nucleotide P2 Receptor Antagonists
| Compound | Target Receptor | Potency (IC50/Ki) | Selectivity | Reference |
| MRS2500 | P2Y1 | 0.95 nM (IC50) | Highly selective vs. P2Y12, P2Y13 | [2] |
| AR-C66096 | P2Y12 | Potent antagonist | Selective for P2Y12 | [2] |
Non-Nucleotide Antagonists: A New Era of "Drug-Like" Inhibitors
The limitations of nucleotide analogues spurred the development of non-nucleotide antagonists, a structurally diverse class of compounds with more favorable "drug-like" properties. High-throughput screening and subsequent medicinal chemistry efforts have yielded potent and selective antagonists for a range of P2 receptor subtypes.
The Thienopyridine Class of P2Y12 Antagonists
Thienopyridines represent a landmark achievement in P2 receptor pharmacology, fundamentally changing the landscape of antiplatelet therapy.
-
Clopidogrel and Prasugrel: These are prodrugs that require metabolic activation to their active thiol metabolites, which then irreversibly bind to and inhibit the P2Y12 receptor. Prasugrel exhibits a more efficient metabolic activation and more consistent platelet inhibition compared to clopidogrel.[4]
-
Ticagrelor: In contrast, ticagrelor is a direct-acting, reversible P2Y12 antagonist, belonging to the cyclopentyl-triazolo-pyrimidine class. Its reversible nature allows for a faster offset of its antiplatelet effect.[5]
-
Cangrelor: This is an intravenous, direct-acting, and reversible P2Y12 antagonist with a very rapid onset and offset of action.
Clinical studies have extensively compared these agents. Newer P2Y12 inhibitors like prasugrel and ticagrelor generally demonstrate superior efficacy in reducing ischemic events compared to clopidogrel, albeit with a potential increase in bleeding risk.[4]
Diverse Scaffolds for Other P2 Receptors
Beyond the P2Y12 receptor, medicinal chemistry has produced a wide array of non-nucleotide antagonists for other P2 subtypes. For the P2X7 receptor, a target for inflammatory and neurodegenerative diseases, numerous chemical scaffolds have been explored, including benzamides and 1,2,3-triazolopiperidines.[6] The development of brain-penetrant P2X7 antagonists is a key objective in this area.[6] For the P2X3 receptor, involved in chronic cough, the non-nucleotide antagonist gefapixant has undergone extensive clinical investigation.[7]
Table 2: Performance of Representative Non-Nucleotide P2 Receptor Antagonists
| Compound | Target Receptor | Potency (IC50/Ki) | Mechanism of Action | Key Features | Reference |
| Clopidogrel (active metabolite) | P2Y12 | Irreversible | Covalent binding to the receptor | Prodrug, variable patient response | [4] |
| Prasugrel (active metabolite) | P2Y12 | Irreversible | Covalent binding to the receptor | Prodrug, more potent than clopidogrel | [4] |
| Ticagrelor | P2Y12 | Reversible | Non-competitive allosteric antagonist | Direct-acting, oral administration | [5] |
| Gefapixant (AF-219) | P2X3 | Reduces cough frequency | Oral P2X3 antagonist | Investigated for refractory chronic cough | [8] |
| CE-224,535 | P2X7 | Potent antagonist | Benzamide derivative | Limited CNS penetration | [6] |
Suramin and its Analogues: The Polysulfonated Naphthylurea Scaffold
Suramin, a polysulfonated naphthylurea, was one of the first identified P2 receptor antagonists. While potent, it is notoriously non-selective, inhibiting multiple P2X and P2Y subtypes, as well as other proteins.[9][10]
Structure-Activity Relationships and Performance
The suramin scaffold has served as a template for the development of more selective antagonists. Structure-activity relationship studies have shown that modifications to the naphthyl rings and the urea linkage can significantly alter potency and selectivity.[11] For example, the suramin analogue NF449 is a highly potent and selective antagonist of the P2X1 receptor, with an IC50 in the sub-nanomolar range for the human receptor.[12] Another derivative, NF157, is a nanomolar-potency antagonist of the P2Y11 receptor.[11]
Despite these advances, the polysulfonated nature of suramin and its analogues continues to pose challenges for oral bioavailability.
Table 3: Performance of Suramin and its Analogues
| Compound | Target Receptor | Potency (IC50/Ki) | Selectivity Profile | Reference |
| Suramin | Multiple P2X and P2Y | µM range | Non-selective | [9] |
| NF449 | P2X1 | ~0.05 nM (human) | Highly selective for P2X1 | [3] |
| NF157 | P2Y11 | 463 nM (IC50) | Selective for P2Y11 and P2X1 | [12] |
Pyridoxal Phosphate Derivatives: A Versatile Chemical Class
Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonate (PPADS) is another classical, non-selective P2 receptor antagonist.[13] Similar to suramin, its broad activity profile has limited its therapeutic utility but has made it a valuable pharmacological tool.
Structure-Activity Relationships and Performance
Medicinal chemistry efforts have focused on modifying the phenylazo and phosphate moieties of the PPADS structure to improve selectivity. These efforts have led to the identification of derivatives with enhanced selectivity for specific P2 receptor subtypes. For example, MRS2211, a 2-chloro-5-nitro analogue of PPADS, displays over 20-fold selectivity as an antagonist for the P2Y13 receptor compared to the P2Y1 and P2Y12 receptors.[14] The derivative PPNDS is a potent antagonist of P2X1 receptors.[15]
Table 4: Performance of Pyridoxal Phosphate Derivatives
| Compound | Target Receptor | Potency (pIC50/pA2) | Selectivity Profile | Reference |
| PPADS | Multiple P2X and P2Y | pA2 ≈ 6.0 (P2Y1) | Non-selective | [9] |
| MRS2211 | P2Y13 | pIC50 = 5.97 | >20-fold selective for P2Y13 vs. P2Y1/P2Y12 | [14] |
| PPNDS | P2X1 | pKB = 7.43 | Potent and selective for P2X1 | [15] |
Experimental Methodologies for Performance Evaluation
The characterization and comparison of P2 receptor antagonists rely on a suite of robust in vitro and ex vivo assays. The causality behind the choice of each assay is to probe a specific aspect of the antagonist's interaction with the receptor and its functional consequences.
Radioligand Binding Assays
These assays directly measure the affinity of an antagonist for its receptor. The choice of a radiolabeled ligand with high affinity and selectivity for the target receptor is critical for the validity of the assay.
Step-by-Step Protocol for a P2Y12 Receptor Radioligand Competition Binding Assay:
-
Receptor Preparation: Prepare membranes from cells or platelets expressing the P2Y12 receptor. Protein concentration should be determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity P2Y12 radioligand (e.g., [3H]PSB-0413), and varying concentrations of the unlabeled antagonist.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[16]
Caption: Workflow for a radioligand competition binding assay.
Calcium Mobilization Assays
This functional assay is used to assess the activity of antagonists at Gq-coupled P2Y receptors (e.g., P2Y1, P2Y2, P2Y6) and P2X receptors. The principle is to measure the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration.
Step-by-Step Protocol for a Calcium Mobilization Assay:
-
Cell Culture: Plate cells expressing the target P2 receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add a known P2 receptor agonist to stimulate an increase in intracellular calcium.
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Generate a concentration-response curve to calculate the IC50 value.
Caption: Workflow for a calcium mobilization assay.
Platelet Aggregation Assays
For antagonists targeting platelet P2 receptors (P2Y1 and P2Y12), the light transmission aggregometry (LTA) assay is the gold standard for assessing their functional efficacy. This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Step-by-Step Protocol for Light Transmission Aggregometry:
-
PRP Preparation: Obtain platelet-rich plasma from fresh whole blood by centrifugation.
-
Assay Setup: Place the PRP in a cuvette with a stir bar in an aggregometer at 37°C.
-
Antagonist Incubation: Add the test antagonist to the PRP and incubate.
-
Agonist Addition: Add a platelet agonist, such as ADP, to induce aggregation.
-
Measurement: Monitor the change in light transmission as platelets aggregate.
-
Data Analysis: Quantify the extent of platelet aggregation and determine the inhibitory effect of the antagonist.
Caption: Workflow for a light transmission aggregometry assay.
Signaling Pathways of Key P2 Receptors
Understanding the downstream signaling pathways of P2 receptors is crucial for interpreting the functional consequences of their antagonism.
P2Y1 and P2Y12 Receptor Signaling in Platelets
The coordinated action of P2Y1 and P2Y12 receptors is essential for ADP-induced platelet aggregation. P2Y1 receptors couple to Gq, leading to phospholipase C (PLC) activation, intracellular calcium mobilization, and platelet shape change. P2Y12 receptors couple to Gi, inhibiting adenylyl cyclase, which results in decreased cAMP levels and sustained platelet aggregation.
Caption: Signaling pathways of P2Y1 and P2Y12 receptors in platelets.
P2X7 Receptor Signaling
The P2X7 receptor is an ATP-gated ion channel. Its activation leads to the influx of Na+ and Ca2+ and the efflux of K+. Prolonged activation can lead to the formation of a large pore, allowing the passage of larger molecules. P2X7 receptor activation is a key step in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.
Caption: Signaling pathway of the P2X7 receptor.
Conclusion
The development of P2 receptor antagonists has evolved from modifications of endogenous nucleotides to the discovery of highly potent and selective non-nucleotide compounds, as well as derivatives of classical antagonists like suramin and PPADS. Each class of antagonist, derived from its unique building block, presents a distinct profile of potency, selectivity, and pharmacokinetic properties. This guide provides a framework for the comparative analysis of these compounds, supported by detailed experimental methodologies, to facilitate their effective use in research and drug development. The continued exploration of the rich pharmacology of P2 receptors promises to yield novel therapeutics for a wide range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPADS and suramin as antagonists at cloned P2Y- and P2U-purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suramin: a reversible P2-purinoceptor antagonist in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationships of suramin-derived P2Y11 receptor antagonists with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.tocris.com [resources.tocris.com]
- 13. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The novel pyridoxal-5'-phosphate derivative PPNDS potently antagonizes activation of P2X(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Aminobenzene-1,3-disulfonic Acid: Ensuring Laboratory Safety and Regulatory Compliance
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of a safe, ethical, and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Aminobenzene-1,3-disulfonic acid, grounding each recommendation in established safety protocols and regulatory frameworks. Our aim is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent, presents specific risks that must be mitigated through appropriate handling and personal protective equipment (PPE).
Hazard Profile:
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
Essential Personal Protective Equipment (PPE):
The causality behind PPE selection is rooted in creating a barrier between the researcher and the potential routes of exposure—ingestion, inhalation, and skin/eye contact.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved respirator is essential.[3][4]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step is completed in a manner that is safe, compliant, and clearly documented.
Step 1: Waste Identification and Characterization
The moment a decision is made to discard this compound, it is considered chemical waste. This includes unused, expired, or contaminated material. The first critical step is to determine if the waste is hazardous. Given its toxicological profile, this compound should be treated as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.[5]
-
Solid Waste: Collect solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, compatible container. Do not mix with other waste streams, particularly organic solvents or strong oxidizing agents.[6][7]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, must also be disposed of as hazardous waste in the solid waste container.
Step 3: Container Selection and Labeling
The integrity of the waste containment is non-negotiable.
-
Container Compatibility: Use containers made of materials compatible with the waste. The original chemical container is often the best choice. If that is not available, high-density polyethylene (HDPE) containers are a suitable alternative for both solid and aqueous waste.
-
Labeling: All waste containers must be clearly and accurately labeled.[5][8] The label should include:
-
The words "Hazardous Waste"[9]
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA).[9]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
Containment: Store waste containers in secondary containment, such as a spill tray, to prevent the spread of material in case of a leak.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed professional waste disposal service.[3][8]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures for the pickup and disposal of chemical waste and will be familiar with all applicable federal, state, and local regulations.[10]
-
Waste Pickup Request: Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or attaching a specific tag to the waste container.
The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Response: Immediate Actions
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly dispersed spills, contact your institution's EHS office immediately.
-
Contain the Spill: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean Up:
-
For solid spills: Carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.[11]
-
For liquid spills: Use absorbent pads to soak up the liquid. Place the used pads into a sealed bag and then into the solid hazardous waste container.
-
-
Decontaminate: Clean the spill area with soap and water.[12][13]
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.
Regulatory Framework: The "Cradle-to-Grave" Principle
The management of hazardous waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[14][15][16][17] This legislation establishes a "cradle-to-grave" system for tracking hazardous waste from its point of generation to its final disposal.[17] States may have their own, often more stringent, regulations that build upon the federal framework.[16][18] Adherence to the procedures outlined in this guide will help ensure compliance with these regulations.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a shared responsibility that protects not only the researchers of today but also the integrity of the scientific enterprise for years to come.
References
- 1. This compound | 137-51-9 [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. echemi.com [echemi.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. fishersci.com [fishersci.com]
- 7. nswai.org [nswai.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 14. m.youtube.com [m.youtube.com]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 18. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Mastering the Safe Handling of 4-Aminobenzene-1,3-disulfonic Acid: A Guide for Laboratory Professionals
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of 4-Aminobenzene-1,3-disulfonic acid, moving beyond mere compliance to foster a culture of proactive safety and operational excellence in the laboratory. Here, we dissect the "why" behind the "what," empowering you with the knowledge to not only follow protocols but to understand and adapt them to your specific research context.
Understanding the Hazard: A Proactive Approach to Safety
This compound, while a valuable reagent, presents a distinct hazard profile that necessitates meticulous handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
The signal word for this chemical is "Danger".[1] These classifications are not merely administrative; they are critical indicators of the potential harm this substance can inflict upon unprotected researchers. The sulfonic acid groups contribute to its corrosive nature, capable of causing significant damage to skin and eyes upon direct contact. Ingestion, even in small amounts, can lead to systemic toxicity. Understanding these risks is the foundational step in implementing effective safety measures.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure. It is not a matter of preference but a scientifically-driven necessity based on the chemical's properties.
Eye and Face Protection: Non-Negotiable
Given the severe eye damage classification, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the solid or its solutions. They provide a seal around the eyes, protecting against splashes and airborne particles.
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Skin Protection: A Barrier Against Corrosion
The risk of severe skin burns dictates the use of chemical-resistant gloves and protective clothing.
-
Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[2][3] It is crucial to consult the glove manufacturer's chemical resistance chart to ensure the chosen glove material provides adequate protection against this specific chemical and for the duration of the handling procedure. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an extra layer of safety, especially during prolonged handling.
-
Laboratory Coat: A full-length, buttoned laboratory coat made of a chemical-resistant material is essential to protect against accidental spills and contamination of personal clothing.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, such as when transferring large volumes, a chemical-resistant apron worn over the lab coat is advised.[4]
Respiratory Protection: Mitigating Inhalation Risks
While this compound is a solid, the fine powder can become airborne, posing an inhalation hazard.
-
Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of fine powders, a NIOSH-approved respirator is necessary. For acid dusts, a respirator with a P95 or P100 particulate filter, potentially with an added layer for nuisance-level acid gases, is recommended.[6][7][8] Fit-testing of respirators is a legal and safety-critical requirement to ensure a proper seal.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Handling
-
Designated Area: Designate a specific area for handling this compound, ideally within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent with constant stirring to avoid clumping and splashing. Be mindful of any potential exothermic reactions.
-
Transfers: Use appropriate tools, such as spatulas or powder funnels, to transfer the solid. For liquid transfers, use pipettes or graduated cylinders to minimize the risk of spills.
Emergency Preparedness: Spill Management
Accidents can happen, but a swift and appropriate response can mitigate the consequences.
For a Small Spill (Solid):
-
Alert Colleagues: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if the powder is airborne.
-
Containment: Gently cover the spill with a dry absorbent material, such as sand or vermiculite, to prevent further dispersal.
-
Collection: Carefully sweep the contained material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable neutralizing agent for acids, followed by a thorough cleaning with soap and water.[9]
-
Waste Disposal: Label the waste container appropriately and dispose of it according to institutional guidelines.
For a Large Spill:
-
Evacuate: Evacuate the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any airborne dust.
-
Professional Cleanup: Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Collection
-
Designated Waste Containers: Use clearly labeled, dedicated hazardous waste containers for all solid and liquid waste containing this compound.
-
Solid Waste: This includes unused or expired chemicals, contaminated spill cleanup materials, and grossly contaminated disposable PPE.
-
Liquid Waste: Collect all solutions containing this chemical in a compatible, sealed container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps, such as pipette tips or needles, must be disposed of in a designated sharps container.
Decontamination of Labware
-
Gross Decontamination: Rinse contaminated labware with a suitable solvent to remove the majority of the chemical residue. This rinsate must be collected as hazardous waste.
-
Neutralization: Wash the rinsed labware with a neutralizing solution appropriate for acids.
-
Final Cleaning: Thoroughly wash with soap and water, followed by a final rinse with deionized water.
Final Disposal
All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Ensure all waste containers are properly labeled with the full chemical name, concentration, and associated hazards.
Visualizing the Workflow for Safety
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.
References
- 1. This compound | 137-51-9 [sigmaaldrich.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. safetyware.com [safetyware.com]
- 4. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. exileshmagazine.com [exileshmagazine.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. 2.imimg.com [2.imimg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
